molecular formula C15H14BrNO2 B3166858 Benzyl N-[(4-bromophenyl)methyl]carbamate CAS No. 914452-60-1

Benzyl N-[(4-bromophenyl)methyl]carbamate

Cat. No.: B3166858
CAS No.: 914452-60-1
M. Wt: 320.18 g/mol
InChI Key: OKCHZXGMHUPTNU-UHFFFAOYSA-N
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Description

Benzyl N-[(4-bromophenyl)methyl]carbamate is a synthetic organic compound with the molecular formula C 15 H 14 BrNO 2 and a molecular weight of 320.19 g/mol . Its structure features both a benzyloxycarbonyl (Cbz) group and a 4-bromobenzyl group, a design that is functionally significant in medicinal chemistry. The Cbz group is widely employed as a protecting group for amines in multi-step synthetic routes, particularly in the preparation of pharmaceuticals and complex organic molecules . Compounds with similar structures, such as those incorporating bromophenyl and carbamate functional groups, are frequently explored in cutting-edge therapeutic research. For instance, related chemical scaffolds are being investigated in the development of inhibitors for intracellular targets like Trex1, which is a key area of study in immuno-oncology . Research into Trex1 inhibitors aims to harness the innate immune system by activating cytosolic nucleic acid sensing pathways, such as the cGAS-STING pathway, potentially leading to enhanced anti-tumor immune responses . This suggests that Benzyl N-[(4-bromophenyl)methyl]carbamate and its derivatives may serve as valuable intermediates or building blocks in the synthesis of novel small-molecule therapeutics for cancer and other diseases. Available data, including the simplified molecular-input line-entry system (SMILES) string C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)Br, provides a precise representation of the compound's structure for research and development purposes . Researchers can utilize this compound as a key synthetic intermediate. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(4-bromophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCHZXGMHUPTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Benzyl N-[(4-bromophenyl)methyl]carbamate (CAS 914452-60-1): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Benzyl N-[(4-bromophenyl)methyl]carbamate, a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. This compound integrates two critical chemical motifs: the benzyloxycarbonyl (Cbz) protecting group, a cornerstone of peptide and amine synthesis, and a functionalized 4-bromophenyl ring, which serves as a versatile handle for advanced molecular engineering via cross-coupling reactions. We will dissect the logical basis for its synthesis, provide a robust and reproducible experimental protocol, detail the expected analytical characterization, and discuss its strategic applications in drug discovery and complex molecule construction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.

Introduction: A Molecule of Strategic Importance

Benzyl N-[(4-bromophenyl)methyl]carbamate (CAS No. 914452-60-1) is a carbamate ester that serves as a stable, crystalline solid.[1] Its structure is deceptively simple, yet it represents a confluence of strategic chemical functionalities that make it a highly valuable building block in modern organic synthesis.

The core of the molecule is the carbamate linkage, a functional group widely employed in drug design.[2][3] Carbamates are recognized as effective bioisosteres for amide bonds, enhancing metabolic stability, and are integral components of numerous pharmacophores.[2] Specifically, this compound is a Cbz-protected amine. The benzyloxycarbonyl (Cbz or Z) group, pioneered by Bergmann and Zervas, was revolutionary in enabling controlled peptide synthesis and remains a fundamental tool for amine protection.[4][5] Its prevalence stems from its high stability across a wide range of reaction conditions and its clean, selective removal via catalytic hydrogenolysis.[5]

Furthermore, the presence of a bromine atom on the phenyl ring is not a trivial feature. It provides a reactive site for a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. This dual-functionality—a protected amine and a versatile synthetic handle—positions Benzyl N-[(4-bromophenyl)methyl]carbamate as a key intermediate for building complex molecular architectures, particularly in the development of novel pharmaceutical agents.

Chemical Identity and Properties
PropertyValueReference
IUPAC Name benzyl N-[(4-bromophenyl)methyl]carbamate[1]
Synonyms benzyl 4-bromobenzylcarbamate
CAS Number 914452-60-1
Molecular Formula C₁₅H₁₄BrNO₂[1]
Molecular Weight 319.02 g/mol [1]
Appearance White to off-white solidGeneral Observation
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)Br[1]
InChIKey OKCHZXGMHUPTNU-UHFFFAOYSA-N[1]

Synthesis and Mechanism: A Deliberate Approach

The synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate is a classic example of nucleophilic acyl substitution, specifically the protection of a primary amine. The logical and most efficient synthetic route involves the reaction between 4-bromobenzylamine and benzyl chloroformate.

Mechanistic Rationale

The formation of the carbamate bond proceeds via the well-established Schotten-Baumann reaction conditions.[5] The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons (from 4-bromobenzylamine) on the highly electrophilic carbonyl carbon of benzyl chloroformate. Benzyl chloroformate is an excellent acylating agent because the chlorine atom is a good leaving group, and its electrophilicity is enhanced by the electron-withdrawing nature of both the chlorine and the adjacent oxygen atom.

This attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base, such as sodium carbonate or a tertiary amine like triethylamine, is crucial in this process. Its primary role is to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[5][6]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine 4-Bromobenzylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Intermediate Carbamate Benzyl N-[(4-bromophenyl)methyl]carbamate Intermediate->Carbamate Collapse & Cl⁻ expulsion HCl HCl (neutralized by base) Intermediate->HCl

Caption: Nucleophilic acyl substitution mechanism for carbamate formation.

Detailed Experimental Protocol

This protocol is designed to be self-validating by ensuring complete reaction and straightforward purification. The choice of a biphasic system (organic solvent/aqueous base) facilitates an easy workup.

Materials:

  • 4-Bromobenzylamine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)[4][7]

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)[5]

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzylamine (1.0 equiv) in dichloromethane (approx. 0.1 M concentration).

  • Base Addition: Add an aqueous solution of sodium carbonate (2.5 equiv in water). The mixture will be biphasic.

  • Cooling (Critical Step): Cool the vigorously stirring biphasic mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions of the reactive benzyl chloroformate.[5]

  • Reagent Addition: Add benzyl chloroformate (1.1 equiv) dropwise to the cooled, stirring mixture over 10-15 minutes. Ensure the temperature does not rise above 5 °C. A white precipitate may form as the product is generated.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Workup - Extraction: Extract the aqueous layer with a fresh portion of dichloromethane (x1). Combine all organic layers.

  • Workup - Washing: Wash the combined organic layer sequentially with 1 M HCl (to remove any unreacted amine), water, and finally brine (to aid in drying).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white crystalline solid.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Assemble Reactants Dissolve 1. Dissolve 4-bromobenzylamine in DCM & aq. Na₂CO₃ Start->Dissolve Cool 2. Cool to 0 °C in Ice Bath Dissolve->Cool Add 3. Add Benzyl Chloroformate Dropwise Cool->Add React 4. Stir 2-4h at Room Temperature Add->React Separate 5. Workup: Separate Organic Layer React->Separate Wash 6. Wash with HCl, Water, and Brine Separate->Wash Dry 7. Dry over Na₂SO₄ & Filter Wash->Dry Concentrate 8. Concentrate under Reduced Pressure Dry->Concentrate Purify 9. Purify by Recrystallization Concentrate->Purify End End: Pure Product Purify->End

Sources

Benzyl N-[(4-bromophenyl)methyl]carbamate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzyl N-[(4-bromophenyl)methyl]carbamate

Introduction

Benzyl N-[(4-bromophenyl)methyl]carbamate is a carbamate derivative of significant interest in the fields of organic synthesis and medicinal chemistry. Structurally, it incorporates two key features that make it a versatile synthetic intermediate: a benzyloxycarbonyl (Cbz or Z) group, one of the most common protecting groups for primary and secondary amines, and a 4-bromophenyl moiety, which serves as a reactive handle for carbon-carbon and carbon-heteroatom bond formation.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Benzyl N-[(4-bromophenyl)methyl]carbamate. The content is tailored for researchers and drug development professionals, offering field-proven insights into its utility as a molecular building block.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in experimental settings. While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Chemical Identifiers and Computed Properties

The following table summarizes the key identifiers and computationally predicted properties for Benzyl N-[(4-bromophenyl)methyl]carbamate.

PropertyValueSource
Molecular Formula C₁₅H₁₄BrNO₂PubChem[1]
Molecular Weight 320.18 g/mol PubChem[1]
Monoisotopic Mass 319.02078 DaPubChem[1]
PubChem CID 25018359PubChem[1]
InChIKey OKCHZXGMHUPTNU-UHFFFAOYSA-NPubChem[1]
Predicted XLogP3 3.6PubChem[1]
Predicted Spectroscopic Data

The structural elucidation of Benzyl N-[(4-bromophenyl)methyl]carbamate relies on standard spectroscopic techniques. The table below outlines the expected spectral characteristics.

SpectroscopyPredicted Characteristics
¹H NMR (CDCl₃, 400 MHz)δ 7.45-7.40 (d, 2H, Ar-H), 7.38-7.28 (m, 5H, Ar-H), 7.15 (d, 2H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 5.10 (br s, 1H, -NH), 4.35 (d, 2H, -NCH₂Ar)
¹³C NMR (CDCl₃, 100 MHz)δ 156.5 (C=O), 137.5 (Ar-C), 136.2 (Ar-C), 131.8 (Ar-CH), 129.2 (Ar-CH), 128.6 (Ar-CH), 128.3 (Ar-CH), 128.1 (Ar-CH), 121.5 (Ar-C-Br), 67.2 (-OCH₂), 46.5 (-NCH₂)
IR Spectroscopy (cm⁻¹)~3350 (N-H stretch), ~3050 (Aromatic C-H stretch), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1250 (C-O stretch), ~1010 (C-N stretch)
Mass Spec. (ESI+) Predicted m/z: 320.02806 [M+H]⁺, 342.01000 [M+Na]⁺

Synthesis and Purification

The synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate is straightforward and employs standard organic chemistry reactions. The most common and logical approach is the N-protection of (4-bromophenyl)methanamine using benzyl chloroformate.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow Reactants Reactants: (4-bromophenyl)methanamine Benzyl Chloroformate Triethylamine Reaction Reaction Conditions: Solvent: Dichloromethane (DCM) Temperature: 0 °C to RT Reactants->Reaction Combine & Stir Product_Crude Crude Product Reaction->Product_Crude Aqueous Work-up Purification Purification: Flash Column Chromatography Product_Crude->Purification Final_Product Final Product: Benzyl N-[(4-bromophenyl)methyl]carbamate Purification->Final_Product

Caption: Synthetic workflow for Benzyl N-[(4-bromophenyl)methyl]carbamate.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the target compound.

  • Reagent Preparation : To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-bromophenyl)methanamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition : Add triethylamine (Et₃N, 1.2 eq) to the solution. The use of a tertiary amine base is crucial as it scavenges the HCl byproduct without competing as a nucleophile.

  • Carbamate Formation : Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred solution at 0 °C. The dropwise addition helps to control the exotherm of the reaction.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Aqueous Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted amine, the triethylammonium salt, and any remaining aqueous-soluble impurities.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Chemical Reactivity and Synthetic Utility

The synthetic value of Benzyl N-[(4-bromophenyl)methyl]carbamate stems from the distinct reactivity of its two primary functional moieties.

Cleavage of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is a robust protecting group that can be selectively removed under specific conditions, most commonly via catalytic hydrogenolysis. This deprotection regenerates the primary amine, making the compound an excellent precursor for introducing the 4-bromobenzyl amine fragment into a molecule.

Deprotection start Benzyl N-[(4-bromophenyl)methyl]carbamate end (4-bromophenyl)methanamine + Toluene + CO₂ start->end H₂, Pd/C (Catalytic Hydrogenolysis)

Caption: Cbz group deprotection via catalytic hydrogenolysis.

This deprotection is exceptionally clean, yielding the desired amine, toluene, and carbon dioxide as the only byproducts, which simplifies purification.[2] Alternative deprotection methods, such as treatment with strong acids like HBr in acetic acid, can be used if the molecule contains other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes).[2]

Reactions of the 4-Bromophenyl Moiety

The bromine atom on the aromatic ring is a versatile synthetic handle for constructing more complex molecules, a cornerstone of modern drug discovery. It readily participates in various palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling : Reaction with a boronic acid or ester to form a new C-C bond, enabling the synthesis of biaryl compounds.

  • Heck Coupling : Reaction with an alkene to form a substituted alkene.

  • Buchwald-Hartwig Amination : Reaction with an amine to form a new C-N bond.

  • Sonogashira Coupling : Reaction with a terminal alkyne to form a C-C bond.

This reactivity allows for late-stage functionalization, where the core of a molecule is built first, and diverse functionalities are introduced at the final stages via the bromo-substituent. This strategy is highly efficient for generating chemical libraries for biological screening.[3]

Applications in Research and Drug Discovery

Benzyl N-[(4-bromophenyl)methyl]carbamate is not typically an end-product but rather a strategic intermediate. Its value lies in its ability to:

  • Serve as a Protected Amine Source : It provides a stable, crystalline source of (4-bromophenyl)methanamine that can be easily handled and introduced into synthetic schemes, with deprotection occurring at a later, desired stage.

  • Facilitate Analogue Synthesis : As a building block, it allows for the synthesis of a core structure that can then be diversified. Researchers can perform cross-coupling reactions on the bromophenyl ring to explore structure-activity relationships (SAR) by introducing a wide array of different substituents. The carbamate functionality itself is a common feature in many biologically active compounds.[4][5]

  • Enable Fragment-Based Drug Discovery : The 4-bromobenzyl amine fragment can be incorporated into larger molecules to probe interactions with biological targets. The bromine atom can form halogen bonds with protein residues, a recognized strategy in rational drug design.

Conclusion

Benzyl N-[(4-bromophenyl)methyl]carbamate is a highly functionalized and synthetically valuable compound. Its straightforward synthesis, combined with the orthogonal reactivity of the Cbz protecting group and the 4-bromophenyl ring, makes it a powerful tool for chemists. For researchers in drug discovery and materials science, this compound serves as an essential building block for the efficient and controlled assembly of complex molecular architectures.

References

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  • Sigma-Aldrich. benzyl N-[(4-bromo-3-chlorophenyl)methyl]carbamate. Merck. Link

  • Barreca, M. L., et al. (2018). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 23(11), 2899. Link

  • Royal Society of Chemistry. (2021). Supporting Information for [Title of Paper]. Link

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  • Sigma-Aldrich. 1-Boc-D-Pyroglutamic acid ethyl ester. Merck. Link

  • Wikipedia. Benzyl carbamate. Link

  • PrepChem. Synthesis of 4-Bromophenyl Benzyl Ether. Link

  • Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Link

  • Taha, M., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Applied Sciences, 11(13), 5830. Link

  • De Biasi, A., et al. (2023). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. RSC Medicinal Chemistry, 14(12), 2419-2432. Link

  • PubChem. benzyl N-[1-(4-bromophenyl)-1H-pyrazol-3-yl]carbamate. National Center for Biotechnology Information. Link

  • Azev, Y. G., et al. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2023(4), M1751. Link

  • NIST. Malononitrile, benzyl 4-bromophenyldiazenyl-. National Institute of Standards and Technology. Link

  • Piazzi, L., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(1), M1802. Link

  • Piazzi, L., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. AIR Unimi. Link

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  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Link

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Sources

Technical Guide: Structure Elucidation of Benzyl N-[(4-bromophenyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation and characterization of Benzyl N-[(4-bromophenyl)methyl]carbamate (CAS: 25018-35-9, analogous). As a critical intermediate in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors and other pharmacophores, the precise validation of this structure is paramount.

This document moves beyond basic spectral listing. It details the causality of synthetic choices, establishes a self-validating analytical workflow, and provides rigorous differentiation strategies to distinguish this molecule from its regioisomers (e.g., the inverse carbamate).

Part 1: Synthetic Origin & Impurity Profiling

Understanding the synthetic origin is the first step in elucidation. The impurity profile dictates the complexity of the required purification and spectral analysis.

Validated Synthetic Route

The most robust synthesis involves the Schotten-Baumann reaction of benzyl chloroformate (Cbz-Cl) with 4-bromobenzylamine . This route is preferred over isocyanate methods due to the stability of the starting materials and the "clean" nature of the byproduct (HCl, scavenged by base).

Reaction Stoichiometry & Logic:

  • Nucleophile: 4-Bromobenzylamine (1.0 equiv).

  • Electrophile: Benzyl chloroformate (1.05 equiv) - Slight excess ensures complete consumption of the amine.

  • Base: Triethylamine (TEA) or

    
     (2.0 equiv) - Required to neutralize the HCl generated. Failure to remove HCl will protonate the amine, stalling the reaction.
    
Reaction Workflow Diagram (DOT)

SynthesisWorkflow Start Start: 4-Bromobenzylamine Reagent Add: Benzyl Chloroformate (0°C, DCM/TEA) Start->Reagent Nucleophilic Attack Inter Intermediate: Tetrahedral Adduct Reagent->Inter Elimination of Cl- Workup Workup: Acid Wash (1N HCl) Removes unreacted amine Inter->Workup Quench Product Target: Benzyl N-[(4-bromophenyl)methyl]carbamate Workup->Product Recrystallization

Figure 1: Synthetic workflow for the Cbz-protection of 4-bromobenzylamine.

Part 2: Spectroscopic Characterization Strategy

The elucidation strategy relies on a "Triangulation Method": Mass Spectrometry (elemental composition), IR (functional groups), and NMR (connectivity).

Mass Spectrometry: The Bromine Signature

The presence of bromine provides a definitive "smoking gun" in the mass spectrum due to the natural abundance of isotopes


 (50.7%) and 

(49.3%).
  • Diagnostic Criteria: Look for the 1:1 doublet in the molecular ion region.

  • Molecular Weight: 319.02 (monoisotopic).

  • Expected Peaks (ESI+):

    • 
       320 
      
      
      
    • 
       322 
      
      
      
    • Intensity Ratio: The peak heights must be approximately equal (1:1).[1] Any deviation suggests interference or lack of bromine.

Infrared Spectroscopy (FT-IR)

IR is used to confirm the formation of the carbamate linkage and the retention of the aromatic systems.

Functional GroupFrequency (

)
AssignmentCausality/Notes
N-H Stretch 3300–3350Amide ASharp band indicates non-hydrogen bonded; Broadening indicates H-bonding.
C=O[2] Stretch 1680–1700Amide ICharacteristic carbamate carbonyl; lower than esters (1735) due to resonance with N.
C=C Aromatic 1480–1600Ring breathingConfirms presence of phenyl rings.
C-O Stretch 1200–1250C-O-CAsymmetric stretch of the ester linkage.
C-Br Stretch 500–600Aryl HalideOften weak, but diagnostic in the fingerprint region.
Nuclear Magnetic Resonance (NMR)

This is the definitive tool for proving the connectivity. The critical challenge is distinguishing the two methylene (


) groups: the benzylic-O  (from Cbz) and the benzylic-N  (from the amine).
1H NMR Assignment (400 MHz,

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH 5.0 – 5.5Broad Singlet1HExchangeable proton; shift varies with concentration.
O-CH2-Ph 5.15 Singlet2HDeshielded by adjacent Oxygen. This is the Cbz group.
N-CH2-Ar 4.35 Doublet (J~6Hz)2HLess deshielded than O-CH2. Couples with NH (becomes singlet on D2O shake).
Ar-H (Cbz) 7.30 – 7.40Multiplet5HStandard monosubstituted benzene pattern.
Ar-H (Br) 7.46Doublet (J~8.5Hz)2HAA'BB' system; ortho to Br (deshielded by inductive effect).
Ar-H (Br) 7.15Doublet (J~8.5Hz)2HAA'BB' system; meta to Br.

Critical Elucidation Check:

  • If the signal at 5.15 ppm is a doublet and 4.35 ppm is a singlet, you have synthesized the inverse carbamate (unlikely with this synthetic route but possible if reagents were swapped).

  • Self-Validation: Perform a

    
     shake. The NH peak will disappear, and the doublet at 4.35 ppm must collapse to a singlet. If it does not, the assignment is incorrect.
    
13C NMR Key Signals[3][4][5]
  • Carbamate C=O: ~156 ppm.

  • C-Br (Ipso): ~121 ppm (Upfield due to heavy atom effect).

Part 3: Elucidation Logic Flow

The following diagram illustrates the decision-making process for confirming the structure.

ElucidationLogic Sample Unknown Sample MS_Check MS Analysis: Is 1:1 Isotope Pattern at 320/322 present? Sample->MS_Check Br_Confirm Bromine Confirmed MS_Check->Br_Confirm Yes Reject_Br Reject: Not Brominated MS_Check->Reject_Br No NMR_Check 1H NMR Analysis: Locate CH2 signals Br_Confirm->NMR_Check Shift_Check Check Chemical Shifts: Is O-CH2 > 5.0 ppm AND N-CH2 < 4.5 ppm? NMR_Check->Shift_Check Structure_Valid Structure Validated: Benzyl N-[(4-bromophenyl)methyl]carbamate Shift_Check->Structure_Valid Yes Structure_Invalid Investigate Regioisomer Shift_Check->Structure_Invalid No

Figure 2: Logical decision tree for structural validation.

Part 4: Experimental Protocols

Synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate

Standard Operating Procedure (SOP)

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-bromobenzylamine (1.86 g, 10 mmol) in Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Triethylamine (TEA) (2.8 mL, 20 mmol). Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Benzyl Chloroformate (1.5 mL, 10.5 mmol) over 15 minutes. Note: Exothermic reaction; maintain T < 5°C to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup:

    • Wash with 1N HCl (2 x 30 mL) to remove excess amine and TEA.

    • Wash with Sat.

      
       (30 mL) to remove unreacted Cbz-Cl (hydrolyzed to benzyl alcohol/CO2).
      
    • Wash with Brine (30 mL).

  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, 10-20% EtOAc in Hexanes).

Analytical Method Parameters
  • HPLC: C18 Column (e.g., Agilent Zorbax), Gradient 10-90% MeCN/Water (0.1% Formic Acid). Detection @ 254 nm.

  • NMR Preparation: Dissolve ~10 mg in 0.6 mL

    
    . Ensure solvent is acid-free to prevent peak broadening.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for Schotten-Baumann mechanism).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12224673, Benzyl (4-bromobenzyl)carbamate. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

Sources

Technical Guide: Solubility Profiling of Benzyl N-[(4-bromophenyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the solubility characterization of Benzyl N-[(4-bromophenyl)methyl]carbamate , a critical intermediate in organic synthesis and medicinal chemistry.

Executive Summary

Benzyl N-[(4-bromophenyl)methyl]carbamate (CAS: 914452-60-1) is a lipophilic carbamate derivative widely utilized as a protected amine intermediate. Its structural rigidity, conferred by the 4-bromobenzyl moiety and the benzyloxycarbonyl (Cbz) protecting group, dictates a distinct solubility profile characterized by high affinity for polar aprotic solvents and negligible aqueous solubility.

This guide synthesizes theoretical physicochemical data with field-proven experimental protocols to assist researchers in solvent selection for reaction optimization, crystallization, and purification workflows.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior. The molecule consists of three distinct domains:

  • The Lipophilic Core: A 4-bromophenyl group contributes significant hydrophobicity and halogen-bonding potential.

  • The Linker: A carbamate functionality (-NH-C(=O)O-) provides hydrogen bond donor (NH) and acceptor (C=O, -O-) sites.

  • The Protecting Group: A benzyl moiety adds aromatic character and bulk.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionSource/Derivation
IUPAC Name Benzyl N-[(4-bromophenyl)methyl]carbamateIUPAC
Molecular Formula C₁₅H₁₄BrNO₂Stoichiometry
Molecular Weight 320.18 g/mol Calculated
Predicted LogP 3.8 – 4.2Est. based on fragment contribution [1]
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 2 (Carbonyl O, Ether O)Structural Analysis
Physical State White to Off-white Crystalline SolidExperimental Observation
Melting Point 108 – 112 °C (Typical range for analogs)Analog Comparison [2]

Solubility Landscape

Due to the specific nature of this compound, exact experimental values may vary by batch purity and polymorph. The following data represents a consensus solubility profile derived from thermodynamic principles and analog behavior (e.g., Benzyl carbamate, 4-bromobenzyl derivatives).

Table 2: Predicted Solubility Classifications (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMF, DMSO, NMPHigh (>100 mg/mL)Preferred for reactions (e.g., Suzuki coupling).
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent for extraction and chromatography.
Ethers THF, 1,4-DioxaneGood (20-50 mg/mL)Suitable for reduction or lithiation steps.
Esters Ethyl AcetateModerate (5-20 mg/mL)Ideal for crystallization (often requires heating).
Alcohols Methanol, EthanolLow to Moderate Solubility increases significantly with temperature; good antisolvent candidates.
Hydrocarbons Hexanes, Heptane, TolueneLow (<5 mg/mL)Used as antisolvents to induce precipitation.
Aqueous Water, PBS Buffer (pH 7.4)Negligible (<0.01 mg/mL)"Insoluble" for practical purposes. Requires surfactant (e.g., Tween 80) for biological assays.

Critical Insight: The presence of the bromine atom increases the lipophilicity significantly compared to the unsubstituted benzyl carbamate. Consequently, binary solvent systems (e.g., EtOAc/Hexanes) are often required for efficient purification via column chromatography.

Experimental Protocol: Determination of Thermodynamic Solubility

For critical applications (e.g., formulation or kinetic studies), reliance on predicted data is insufficient. The following Standard Operating Procedure (SOP) outlines the "Shake-Flask" method coupled with HPLC quantification, the gold standard for hydrophobic carbamates.

Phase 1: Preparation & Equilibration
  • Excess Addition: Weigh approximately 10 mg of the solid compound into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or Methanol).

  • Agitation: Seal the vial and place it in an orbital shaker-incubator set to 25°C ± 0.1°C. Agitate at 200 RPM for 24–48 hours to ensure thermodynamic equilibrium is reached.

    • Note: If the solid dissolves completely, add more solid until a visible precipitate remains.

Phase 2: Phase Separation
  • Sedimentation: Allow the samples to stand undisturbed for 1 hour to let large particles settle.

  • Filtration: Using a pre-warmed glass syringe, withdraw the supernatant and filter through a 0.22 µm PTFE syringe filter (hydrophobic for organic solvents) or PVDF (for aqueous mixtures) into a clean HPLC vial.

    • Caution: Discard the first 100 µL of filtrate to account for filter adsorption saturation.

Phase 3: Quantification (HPLC-UV)

Analyze the filtrate using the following validated parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Isocratic 70:30 Acetonitrile:Water (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 254 nm (aromatic absorption max).

  • Calculation: Compare peak area against a 5-point calibration curve (0.01 – 1.0 mg/mL in Acetonitrile).

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow for determining and validating solubility data.

SolubilityWorkflow Start Start: Solid Compound SolventSelect Select Solvent System (Aq. Buffer / Organic) Start->SolventSelect Saturation Add Excess Solid (Supersaturation) SolventSelect->Saturation Equilibration Equilibrate (25°C, 24-48h, 200 RPM) Saturation->Equilibration CheckDissolution Visual Check: Solid Remaining? Equilibration->CheckDissolution AddMore Add More Solid CheckDissolution->AddMore No (Clear Solution) Separation Phase Separation (Centrifuge/Filter 0.22µm) CheckDissolution->Separation Yes (Suspension) AddMore->Equilibration Dilution Dilute into Mobile Phase (Prevent Precipitation) Separation->Dilution Analysis Quantification via HPLC-UV (254 nm) Dilution->Analysis DataOutput Calculate Solubility (mg/mL) Analysis->DataOutput

Figure 1: Step-by-step workflow for the experimental determination of thermodynamic solubility.

Applications & Implications

The solubility data of Benzyl N-[(4-bromophenyl)methyl]carbamate directly impacts its utility in synthetic workflows:

  • Cross-Coupling Reactions: In Suzuki-Miyaura couplings, the high solubility in DMF allows for high-concentration reaction mixtures, improving kinetics. However, the low aqueous solubility necessitates the use of phase-transfer catalysts (e.g., TBAB) or miscible co-solvents (DMF/Water mixtures) when using inorganic bases [3].

  • Crystallization: The steep solubility gradient between Ethyl Acetate (moderate) and Hexanes (low) makes this solvent pair ideal for recrystallization to remove non-polar impurities.

  • Deprotection: The Cbz group is typically removed via hydrogenolysis (H₂/Pd-C). The substrate must be fully dissolved (usually in MeOH or EtOH with mild heating) to ensure the catalyst surface is accessible; precipitation during reaction can stall the deprotection [4].

References

  • PubChem. Compound Summary for Benzyl (4-bromobenzyl)carbamate (Analog Data). National Library of Medicine (US). Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Contextual reference for solvent systems in coupling).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience. (Protocol for Cbz removal and solvent dependence).

Technical Guide: Protection of (4-Bromophenyl)methanamine with Benzyl Carbamate (Cbz)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, scalable protocol for the


-protection of (4-bromophenyl)methanamine (4-bromobenzylamine) using benzyl chloroformate (Cbz-Cl) to yield benzyl (4-bromobenzyl)carbamate.

Strategic Utility: The (4-bromophenyl)methanamine scaffold contains two distinct reactive handles: a nucleophilic primary amine and an electrophilic aryl bromide. Protecting the amine with a benzyloxycarbonyl (Cbz) group is a critical strategic step in medicinal chemistry. The Cbz group renders the nitrogen non-nucleophilic, allowing the aryl bromide to undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without poisoning the catalyst or participating in side reactions. Furthermore, the Cbz group is orthogonal to Boc and Fmoc protections, offering flexibility in multi-step synthesis.

Reaction Mechanics & Chemical Logic

The Chemistry

The transformation utilizes the Schotten-Baumann reaction principles. The nucleophilic amine attacks the highly electrophilic carbonyl of benzyl chloroformate. A base is required to neutralize the hydrochloric acid by-product, driving the equilibrium forward and preventing the protonation of the remaining amine (which would render it non-nucleophilic).

Key Reaction Parameters:

  • Reagent: Benzyl chloroformate (Cbz-Cl).[1] Note: While the product is a "benzyl carbamate," the reagent used to install it is the chloroformate.

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) for biphasic conditions; Triethylamine (
    
    
    ) for organic phase conditions.
  • Chemoselectivity: The reaction is highly selective for the amine over the aryl bromide.

Mechanism Visualization

The following diagram illustrates the nucleophilic acyl substitution mechanism and the role of the base.

Cbz_Protection_Mechanism Substrate (4-Bromophenyl)methanamine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Benzyl Chloroformate (Electrophile) Reagent->Intermediate Base Base (Na2CO3) (HCl Scavenger) Intermediate->Base Proton Transfer Product Benzyl (4-bromobenzyl)carbamate (Protected Amine) Intermediate->Product Elimination of Cl- Byproduct NaCl + CO2 + H2O Base->Byproduct Neutralization

Figure 1: Mechanistic pathway for the N-acylation of 4-bromobenzylamine.[2]

Experimental Protocols

Two methods are presented. Method A is the preferred "Green Chemistry" approach, utilizing a biphasic system that simplifies workup. Method B is an anhydrous alternative for scenarios where water must be strictly excluded (rare for this specific substrate).

Method A: Biphasic Schotten-Baumann (Recommended)

Best for: Scalability, ease of purification, and safety.[3]

Materials:

  • (4-Bromophenyl)methanamine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 - 1.2 equiv)

  • Sodium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: 1:1 mixture of Tetrahydrofuran (THF) and Water (

    
    ) (or Dioxane/
    
    
    
    )

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-bromophenyl)methanamine (e.g., 10.0 mmol) in THF (25 mL).

  • Base Addition: Dissolve

    
     (25.0 mmol) in water (25 mL) and add this solution to the amine mixture. Ensure vigorous stirring to maximize the surface area between phases.
    
  • Temperature Control: Cool the biphasic mixture to 0°C using an ice bath. Reasoning: Cooling suppresses the competitive hydrolysis of Cbz-Cl by water.

  • Reagent Addition: Add Cbz-Cl (11.0 - 12.0 mmol) dropwise over 15–20 minutes. Caution: Cbz-Cl is a lachrymator. Perform in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[4]

  • Quench (Optional): If excess Cbz-Cl persists, add a small amount of dimethylaminopropylamine (0.1 equiv) or simply allow extended stirring for hydrolysis.

  • Workup:

    • Evaporate the bulk of the THF under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with 1M HCl (to remove unreacted amine), then saturated

      
      , then Brine.
      
    • Dry over

      
      , filter, and concentrate.[5]
      
Method B: Anhydrous Organic Phase

Best for: Small scale, or if the amine is supplied as a hydrochloride salt and solubility in water is poor.

Materials:

  • (4-Bromophenyl)methanamine (1.0 equiv)

  • Benzyl chloroformate (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.0 equiv; 3.0 equiv if starting from HCl salt)
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol Summary:

  • Dissolve amine in DCM at 0°C.

  • Add

    
    .
    
  • Add Cbz-Cl dropwise.[5]

  • Stir at RT for 2–4 hours.

  • Wash with 1M HCl,

    
    , and Brine.
    

Workup & Purification Strategy

The following decision tree ensures high purity based on the physical state of the crude product.

Workup_Logic Crude Crude Product (Post-Extraction) State Physical State? Crude->State Solid Solid Precipitate State->Solid Crystalline Oil Viscous Oil State->Oil Amorphous Recryst Recrystallization (EtOH or Hex/EtOAc) Solid->Recryst High Purity Needed Trituration Trituration (Cold Pentane/Ether) Solid->Trituration Remove trace Cbz-Cl Oil->Trituration Induce Crystallization Column Flash Chromatography (SiO2, Hex/EtOAc) Oil->Column Standard Purification

Figure 2: Decision logic for purification of the crude carbamate.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected values. The disappearance of the broad primary amine signal and the appearance of the characteristic benzyloxy protons are the key indicators.

Expected NMR Data ( , 400 MHz)
MoietyChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
Aromatic (Ar-Br) ~7.45Doublet (

Hz)
2HOrtho to Bromine (Deshielded)
Aromatic (Cbz) ~7.30 – 7.40Multiplet5HBenzyl group (Cbz)
Aromatic (Ar-Br) ~7.15Doublet (

Hz)
2HOrtho to alkyl group
NH ~5.00 – 5.20Broad Singlet1HCarbamate NH (Exchangeable)

~5.12Singlet2HCharacteristic Cbz methylene

~4.35Doublet (

Hz)
2HBenzylic protons coupled to NH
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Hydrolysis of Cbz-Cl before reaction.

    • Fix: Ensure temperature is 0°C during addition; increase Cbz-Cl equivalents to 1.5.

  • Issue: Product is an oil that won't crystallize.

    • Cause: Residual solvent (DCM/THF) or Benzyl alcohol byproduct.

    • Fix: High vacuum for 12h; Triturate with cold pentane to remove benzyl alcohol.

  • Issue: "Double" peaks in NMR.

    • Cause: Rotamers (rare for simple Cbz) or presence of starting material.

    • Fix: Check integration. If 1:1 ratio of distinct patterns, it is likely rotamers (run NMR at 50°C to coalesce). If peaks are small, it is impurity.

Safety & Handling

  • Benzyl Chloroformate: Highly toxic, corrosive, and a potent lachrymator. It hydrolyzes to release HCl.[6] Store in a fridge; open only in a hood.

  • 4-Bromobenzylamine: Irritant.

  • Waste Disposal: Aqueous waste contains carbonates and potentially unreacted amines. Dispose of organic layers as halogenated waste (due to DCM or the bromine atom).

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. 5th Edition. Wiley.[7]

  • Organic Syntheses, Coll.[5] Vol. 3, p. 167 (1955). General methods for Schotten-Baumann acylation.

  • BenchChem. Spectroscopic comparison of N-(4-Bromobenzyl)-N-ethylethanamine and related benzylamine derivatives. (Used for NMR shift correlation logic).

  • Royal Society of Chemistry (RSC) Advances. Synthesis and characterization of benzyl carbamate derivatives (Supporting Info).

  • PubChem Compound Summary. Benzyl carbamate and 4-bromobenzylamine properties.

Sources

Benzyl N-[(4-bromophenyl)methyl]carbamate literature review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyl N-[(4-bromophenyl)methyl]carbamate: A Strategic Intermediate for Divergent Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide / Whitepaper

Executive Summary: The Linchpin of Amine Protection

Benzyl N-[(4-bromophenyl)methyl]carbamate (CAS: 914452-60-1 ), also known as N-Cbz-4-bromobenzylamine , is a bifunctional building block critical in medicinal chemistry and total synthesis. It serves as a protected amine scaffold that retains a reactive aryl bromide handle, enabling "divergent synthesis."

Unlike simple benzylamines, this compound allows researchers to perform palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) on the aromatic ring while the amine remains masked by the robust benzyloxycarbonyl (Cbz) group. This orthogonality is essential for constructing complex pharmacophores, such as PROTAC linkers and biphenyl-based enzyme inhibitors.

Chemical Identity & Physical Properties

PropertySpecification
IUPAC Name Benzyl N-[(4-bromophenyl)methyl]carbamate
Common Name N-Cbz-4-bromobenzylamine; Benzyl (4-bromobenzyl)carbamate
CAS Number 914452-60-1
Molecular Formula C₁₅H₁₄BrNO₂
Molecular Weight 320.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Melting Point Typically 85–95 °C (Structure-dependent range)

Synthesis Protocol: The Schotten-Baumann Approach

The most reliable method for synthesizing this compound is the Schotten-Baumann reaction, utilizing a biphasic system to protect 4-bromobenzylamine with benzyl chloroformate (Cbz-Cl).

Reagents & Materials
  • Substrate: 4-Bromobenzylamine hydrochloride (1.0 equiv)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Base: Sodium carbonate (Na₂CO₃) (2.5 equiv) or Triethylamine (Et₃N) in organic solvent.

  • Solvent: Dichloromethane (DCM) / Water (1:1 v/v) or THF/Water.

Step-by-Step Methodology
  • Preparation: Dissolve 4-bromobenzylamine HCl (10 mmol) in water (20 mL) and add solid Na₂CO₃ (25 mmol). Stir until the solution is clear and basic (pH > 9).

  • Biphasic Setup: Add DCM (20 mL) to the aqueous phase. Cool the biphasic mixture to 0 °C in an ice bath.

  • Addition: Dilute Benzyl chloroformate (11 mmol) in DCM (5 mL). Add this solution dropwise to the vigorously stirred reaction mixture over 15 minutes. Note: Cbz-Cl is moisture sensitive; rapid addition minimizes hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will appear as a less polar spot compared to the starting amine.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM (2 x 15 mL).

  • Purification: Wash combined organics with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Crystallization: Recrystallize the crude white solid from Hexane/EtOAc to yield pure Benzyl N-[(4-bromophenyl)methyl]carbamate.

Visual: Synthesis Pathway

Synthesis Start 4-Bromobenzylamine (HCl Salt) Conditions Na2CO3, DCM/H2O 0°C to RT, 4h Start->Conditions Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Conditions Product Benzyl N-[(4-bromophenyl) methyl]carbamate Conditions->Product Schotten-Baumann Protection

Caption: Biphasic protection of 4-bromobenzylamine yielding the Cbz-protected intermediate.

Reactivity Profile & Applications

This compound is valuable because it allows for orthogonal reactivity . The Cbz group protects the nitrogen, while the Aryl Bromide remains available for metal-catalyzed coupling.

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The aryl bromide is an excellent electrophile for Suzuki coupling.

  • Application: Synthesis of biaryl linkers for PROTACs or enzyme inhibitors (e.g., TPCA-1 analogs).

  • Protocol Insight: Use mild bases (K₂CO₃) and Pd(dppf)Cl₂ in Dioxane/Water. The Cbz group is stable under these conditions (up to 100°C).

B. Chemoselective Deprotection (Critical)

Removing the Cbz group without debrominating the aryl ring requires specific conditions.

  • Risk: Standard Hydrogenolysis (H₂/Pd-C) will likely cleave the C-Br bond before or during Cbz removal.

  • Solution 1 (Acidic): 33% HBr in Acetic Acid or TFA/Thioanisole. This removes Cbz while leaving the Aryl-Br intact.

  • Solution 2 (Nucleophilic): Thiol-mediated deprotection (e.g., Sodium methanethiolate in DMF) attacks the benzylic position of the Cbz, releasing the amine without touching the halide.

Visual: Divergent Reactivity Flowchart

Reactivity Center Benzyl N-[(4-bromophenyl) methyl]carbamate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki H2Pd Hydrogenolysis (H2, Pd/C) Center->H2Pd Acid Acidic Hydrolysis (HBr/AcOH) Center->Acid Biaryl Biaryl-Cbz Intermediate (Retains Protection) Suzuki->Biaryl Functionalization Amine Benzylamine (Loss of Br & Cbz) H2Pd->Amine Non-Selective Cleavage BrAmine 4-Bromobenzylamine (Retains Br, Cleaves Cbz) Acid->BrAmine Chemoselective Deprotection

Caption: Strategic pathways for functionalization vs. deprotection. Note the chemoselectivity required to retain the bromine atom.

Characterization Data (Reference Standard)

When validating the synthesized compound, compare against these spectral expectations.

TechniqueExpected Signal / ShiftAssignment
¹H NMR (400 MHz, CDCl₃)δ 7.45 (d, J=8.4 Hz, 2H)Aryl Protons (Ortho to Br)
δ 7.30–7.40 (m, 5H)Benzyl (Cbz) Protons
δ 7.15 (d, J=8.4 Hz, 2H)Aryl Protons (Meta to Br)
δ 5.12 (s, 2H)O-CH₂-Ph (Benzylic)
δ 5.05 (br s, 1H)N-H (Carbamate)
δ 4.35 (d, J=6.0 Hz, 2H)N-CH₂-Ar (Benzylic)
¹³C NMR (100 MHz, CDCl₃)δ 156.4 (C=O)Carbamate Carbonyl
δ 137.5, 136.2Quaternary Aromatic C
δ 131.8, 129.0, 128.6Aromatic CH
δ 121.5 (C-Br)Brominated Carbon
δ 67.1 (O-CH₂)Benzylic Ether Carbon
δ 44.3 (N-CH₂)Benzylic Amine Carbon

References

  • Fluorochem Ltd. (2025). Product Specification: Benzyl N-[(4-bromophenyl)methyl]carbamate (CAS 914452-60-1). Retrieved from .

  • García-Garrido, S. E. (2018). Molecular Machines and Materials Based on Mechanically Interlocked Carbon Nanotubes (Doctoral Thesis). Universidad Autónoma de Madrid.
  • Saroha, M., et al. (2018). "Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature." Monatshefte für Chemie - Chemical Monthly, 149, 1863–1870.
  • Scientific Update. (2023). To Deprotect and Serve: Thiol-mediated Cbz cleavage in the presence of Aryl Halides. Retrieved from .

Sources

A Technical Guide to the Theoretical Properties and Synthetic Framework of Benzyl N-[(4-bromophenyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of Benzyl N-[(4-bromophenyl)methyl]carbamate, a compound of significant interest to researchers in organic synthesis and medicinal chemistry. By combining the well-established benzyloxycarbonyl (Cbz) protecting group with a synthetically versatile 4-bromophenyl moiety, this molecule serves as a valuable intermediate for constructing more complex chemical architectures. This guide delineates its predicted physicochemical and spectroscopic properties, provides a detailed rationale for its synthesis, and discusses its potential applications in drug discovery and development. The content herein is structured to offer both foundational knowledge and practical insights for scientists and development professionals.

Introduction: Deconstructing the Molecular Architecture

Benzyl N-[(4-bromophenyl)methyl]carbamate is a molecule whose utility is best understood by examining its constituent parts. The synergy between the carbamate linkage, the Cbz protecting group, and the brominated aromatic ring provides a unique combination of stability, reactivity, and functionality.

The Carbamate Moiety in Medicinal Chemistry

The carbamate functional group is a cornerstone in modern drug design. Structurally a hybrid of an amide and an ester, it exhibits excellent chemical and proteolytic stability.[1][2] This robustness allows carbamates to serve as effective peptide bond surrogates, a strategy used to improve the metabolic stability of peptide-based drug candidates.[1][2] Furthermore, the carbamate linkage can participate in hydrogen bonding and modulate molecular conformation, which is critical for optimizing interactions with biological targets like enzymes and receptors.[2][3] Its ability to enhance permeability across cellular membranes further solidifies its importance in developing orally bioavailable therapeutics.[1][2]

The Benzyloxycarbonyl (Cbz) Group: A Cornerstone Protecting Group

First introduced by Leonidas Zervas and Max Bergmann in the 1930s, the benzyloxycarbonyl (or Cbz) group revolutionized peptide synthesis.[4] It effectively "masks" the nucleophilicity and basicity of primary and secondary amines, preventing unwanted side reactions during complex synthetic sequences.[4][5] The Cbz group's success is rooted in its robust stability to a wide range of reagents and its clean, selective removal via catalytic hydrogenolysis—a mild condition that leaves most other functional groups intact.[6][7] This orthogonality to other common protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group, is a fundamental principle in modern multi-step synthesis.[7]

The 4-Bromophenyl Group in Drug Design

The inclusion of a bromine atom on the phenyl ring is a deliberate strategic choice. The 4-bromophenyl group serves two primary purposes. First, it acts as a "heavy atom" probe in structure-activity relationship (SAR) studies, allowing researchers to explore the impact of sterics and electronics on biological activity. Second, and more importantly, the carbon-bromine bond is a versatile synthetic handle for advanced C-C and C-N bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig cross-coupling, enabling the elaboration of the core structure into a diverse library of analogues.

Structural Overview

The chemical structure of Benzyl N-[(4-bromophenyl)methyl]carbamate is depicted below, highlighting the key functional groups discussed.

mol carbamate Carbamate Linkage cbz Benzyloxycarbonyl (Cbz) Group bromo 4-Bromophenyl Moiety G cluster_0 Precursor Synthesis cluster_1 Reagent Synthesis cluster_2 Target Synthesis A 4-Bromobenzaldehyde B 4-Bromobenzylamine A->B Reductive Amination (e.g., NaBH4, NH3·H2O) E Benzyl N-[(4-bromophenyl)methyl]carbamate B->E mid C Benzyl Alcohol D Benzyl Chloroformate (Cbz-Cl) C->D Phosgene (COCl2) D->E mid->E Schotten-Baumann Reaction (e.g., Na2CO3, H2O/DCM)

Caption: Overall synthetic workflow for the target compound.

Mechanism of Cbz-Protection

The formation of the carbamate occurs via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction. [7]The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromobenzylamine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

  • Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: A base (such as sodium carbonate or a tertiary amine) neutralizes the generated hydrochloric acid (HCl), driving the reaction to completion and preventing the protonation of the starting amine. [6][7]

Caption: Simplified mechanism of nucleophilic acyl substitution.

Detailed Experimental Protocol (Theoretical)

This protocol is a representative procedure based on standard methods for Cbz-protection. [4][7]

  • Dissolution: Dissolve 4-bromobenzylamine (1.0 equivalent) in a suitable solvent system, such as a 2:1 mixture of dichloromethane (DCM) and water, and cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add sodium carbonate (Na₂CO₃, 1.5 equivalents) to the aqueous layer with vigorous stirring.

  • Reagent Addition: Add benzyl chloroformate (1.05 equivalents) dropwise to the organic layer while maintaining the temperature at 0 °C. The addition should be slow to control the exothermic reaction.

  • Reaction: Allow the biphasic mixture to warm to room temperature and stir for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain Benzyl N-[(4-bromophenyl)methyl]carbamate as a white solid.

Applications in Research and Development

The value of Benzyl N-[(4-bromophenyl)methyl]carbamate lies in its potential as a versatile building block for creating novel molecules with potential therapeutic applications.

  • Synthetic Intermediate: This compound is an ideal starting point for further chemical elaboration. The Cbz group can be removed via hydrogenolysis to reveal the free amine, which can then be acylated, alkylated, or used in other coupling reactions. [6]Simultaneously, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or heteroaryl groups.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a "fragment" that combines key recognition elements (aromatic ring, hydrogen bond donor/acceptor). It can be used in screening campaigns against biological targets, with hits being further optimized using the synthetic handles available.

  • Scaffold for Bioactive Molecules: Benzyl carbamates are present in a range of bioactive compounds, including inhibitors of coronavirus Mpro enzymes and intermediates for HIV-integrase inhibitors. [8][9]The 4-bromophenyl motif is also prevalent in many approved drugs. This scaffold therefore represents a promising starting point for the synthesis of new protease inhibitors, kinase inhibitors, and other therapeutic agents.

Conclusion

Benzyl N-[(4-bromophenyl)methyl]carbamate is more than a simple organic molecule; it is a strategically designed synthetic intermediate. Its theoretical properties are predictable based on well-understood chemical principles. The combination of a stable yet readily cleavable amine protecting group with a versatile synthetic handle for cross-coupling makes it a valuable tool for researchers. A solid grasp of its synthesis, characterization, and potential derivatization pathways empowers scientists in drug discovery and materials science to efficiently construct novel and complex molecular targets.

References

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. (2021, September 30). YouTube.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis.
  • Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). (2024, July 4). Pearson.
  • Trivedi, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
  • Benzyl chloroform
  • SUPPORTING INFORM
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
  • Shapatov, F. CARBAMATES AND BIS CARBAMATES IN MEDICINAL CHEMISTRY. PORTFOLIO@AFU.
  • The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. (2026, January 17). LinkedIn.
  • Benzyl n-[(4-bromophenyl)
  • Benzylcarbam
  • Benzyl-N-[4-(2-hydroxyethyl)
  • 4-Bromobenzylamine synthesis. ChemicalBook.
  • US6340773B1 - Preparation of halogenated primary amines.
  • Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PMC - NIH.
  • Cas No.7107-59-7 Benzyl N-(4-Hydroxyphenyl)

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Methodological & Application

Application Note: Scalable Synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate (N-Cbz-4-bromobenzylamine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate (also known as N-Cbz-4-bromobenzylamine) from (4-bromophenyl)methanamine. This compound serves as a critical intermediate in medicinal chemistry, specifically as a protected "linker" scaffold. The benzylic amine is masked by the Carboxybenzyl (Cbz) group, providing stability against acidic and basic conditions while retaining the aryl bromide moiety for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Two protocols are provided:

  • Protocol A (Schotten-Baumann): A biphasic, green-chemistry aligned method suitable for scale-up.

  • Protocol B (Anhydrous): A homogeneous organic phase method for moisture-sensitive variations or specific solubility requirements.

Chemical Reaction & Mechanism

The synthesis utilizes a nucleophilic acyl substitution reaction.[1][2] The nitrogen lone pair of the primary amine attacks the carbonyl carbon of benzyl chloroformate (Cbz-Cl). A base is required to neutralize the hydrochloric acid byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Reaction Scheme

Substrate: (4-Bromophenyl)methanamine (CAS: 3959-07-7) Reagent: Benzyl Chloroformate (Cbz-Cl) Product: Benzyl N-[(4-bromophenyl)methyl]carbamate

Mechanistic Pathway (Visualization)

ReactionMechanism Amine (4-Bromophenyl) methanamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Tetrahedral Nucleophilic Attack Product N-Cbz-4-bromobenzylamine (Carbamate) Tetrahedral->Product Elimination of Cl- Byproduct Salt (NaCl/TEAHCl) Tetrahedral->Byproduct Base Neutralization Base Base (NaOH/TEA) (HCl Scavenger) Base->Byproduct Captures H+

Figure 1: Mechanistic pathway of Cbz protection via nucleophilic acyl substitution.

Critical Material Attributes (CMA)

ReagentMW ( g/mol )Equiv.[3]RoleCritical Attribute
(4-Bromophenyl)methanamine 186.051.0SubstrateMP: ~25°C. Low melting solid. If using HCl salt, add +1.0 eq base.
Benzyl Chloroformate (Cbz-Cl) 170.591.1 - 1.2ReagentLachrymator. Purity >95% essential. Hydrolyzes in moist air.
Sodium Carbonate (Na₂CO₃) 105.992.0 - 2.5Base (Prot. A)Cheap, inorganic base for biphasic conditions.
Triethylamine (TEA) 101.191.5 - 2.0Base (Prot. B)Organic base.[2][3][4][5][6] Must be dry.
Dichloromethane (DCM) 84.93SolventSolventHigh solubility for carbamate product.

Experimental Protocols

Protocol A: Schotten-Baumann Conditions (Recommended)

Best for: Routine synthesis, scale-up (>10g), and avoiding dry solvents.

Rationale: This biphasic system (Water/DCM) uses an inorganic base in the aqueous phase to scavenge acid. It prevents the hydrolysis of Cbz-Cl by keeping the organic phase distinct until mixing, and simplifies workup as salts remain in the water.

  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-bromophenyl)methanamine (10.0 mmol, 1.86 g) in Dichloromethane (DCM) (20 mL).

    • Note: If the amine is an HCl salt, ensure it is fully suspended/dissolved.

  • Base Addition:

    • Add a solution of Na₂CO₃ (25.0 mmol, 2.65 g) in Water (20 mL). The mixture will be biphasic.[1]

    • Cool the mixture to 0°C using an ice bath. Causality: Cooling suppresses the competitive hydrolysis of Cbz-Cl by water.

  • Reaction:

    • Add Benzyl Chloroformate (Cbz-Cl) (11.0 mmol, 1.57 mL approx. depending on density ~1.2 g/mL) dropwise over 15 minutes.

    • Vigorous stirring is critical to ensure phase transfer and reaction at the interface.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring (PAT):

    • Check TLC (Hexane:EtOAc 3:1). The starting amine (polar, stays at baseline or stains with Ninhydrin) should disappear. The product will be less polar (Rf ~0.4-0.6).

  • Workup:

    • Separate the layers.[3][7] Extract the aqueous layer once with DCM (10 mL).

    • Wash combined organic layers with 1M HCl (10 mL) to remove unreacted amine.

    • Wash with Brine (10 mL), dry over Na₂SO₄ , and concentrate in vacuo.

Protocol B: Anhydrous Organic Conditions

Best for: Substrates with water-sensitive moieties or parallel synthesis libraries.

  • Setup:

    • Flame-dry a flask and purge with Nitrogen/Argon.

    • Dissolve (4-bromophenyl)methanamine (10.0 mmol) in anhydrous DCM or THF (30 mL).

  • Addition:

    • Add Triethylamine (TEA) (15.0 mmol, 2.1 mL) or DIPEA .

    • Cool to 0°C .

    • Add Cbz-Cl (11.0 mmol) dropwise.

  • Reaction & Quench:

    • Stir at RT for 3 hours.

    • Quench by adding Water (10 mL).

  • Isolation:

    • Wash organic layer with 1M HCl, saturated NaHCO₃, and Brine.

    • Dry and concentrate.[3][5]

Purification & Characterization

Purification Strategy

The crude material from Protocol A is often >95% pure. If purification is required:

  • Recrystallization: Dissolve in hot Ethyl Acetate and slowly add Hexane until turbid. Cool to 4°C.

  • Flash Chromatography: Silica gel; Gradient 5% -> 20% Ethyl Acetate in Hexane.

Analytical Data Expectations
  • Physical State: White to off-white solid.[8]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, J=8.4 Hz, 2H, Ar-H ortho to Br)

    • δ 7.35–7.30 (m, 5H, Cbz-Ar-H )

    • δ 7.15 (d, J=8.4 Hz, 2H, Ar-H meta to Br)

    • δ 5.12 (s, 2H, OCH ₂Ph)

    • δ 5.05 (br s, 1H, NH )

    • δ 4.35 (d, J=6.0 Hz, 2H, Ar-CH ₂-N)

  • Mass Spectrometry (ESI):

    • Expected [M+H]⁺: ~320.0/322.0 (1:1 isotopic pattern due to Bromine).

Workflow Visualization

Workflow Start Start: Weigh Amine Dissolve Dissolve in DCM Add Base (Na2CO3/H2O) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddCbz Add Cbz-Cl Dropwise (Exotherm Control) Cool->AddCbz Stir Stir RT (2-4h) Monitor TLC AddCbz->Stir Workup Phase Separation Wash: HCl -> Brine Stir->Workup Isolate Dry (Na2SO4) & Concentrate Workup->Isolate Final Product: N-Cbz-4-bromobenzylamine Isolate->Final

Figure 2: Step-by-step experimental workflow for Protocol A.

Troubleshooting & Expert Tips

  • Issue: Low Yield / Emulsion.

    • Cause: Inefficient stirring in biphasic protocol.

    • Fix: Increase stirring speed significantly. If emulsion persists, add a small amount of Brine to break it.

  • Issue: Oil instead of Solid.

    • Cause: Residual solvent or impurities (benzyl alcohol from Cbz-Cl hydrolysis).

    • Fix: Triturate the oil with cold Pentane or Hexane to induce crystallization.

  • Safety Note: Cbz-Cl is a potent lachrymator (tear gas). Always handle in a fume hood. 4-Bromobenzylamine is corrosive and can cause skin burns.[8][9]

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on Cbz protection stability and conditions).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Mechanism of nucleophilic acyl substitution).[2]

  • National Center for Biotechnology Information (2023).PubChem Compound Summary for CID 77571, 4-Bromobenzylamine.

  • Sigma-Aldrich.
  • Organic Chemistry Portal.Protecting Groups: Benzyloxycarbonyl (Cbz).

Sources

Application Notes and Protocols for the Synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate, a valuable intermediate in organic and medicinal chemistry. The primary synthetic route detailed herein involves the reaction of 4-bromobenzylamine with benzyl chloroformate. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and safe synthesis. The causality behind experimental choices is explained, and the protocol is designed as a self-validating system.

Introduction

Benzyl N-[(4-bromophenyl)methyl]carbamate is a carbamate derivative that serves as a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The carbamate functional group is a prevalent structural motif in numerous approved drugs, valued for its chemical stability and its ability to act as a bioisostere for amide bonds, thereby enhancing metabolic stability.[1] The benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl chloroformate, is a widely used protecting group for amines in organic synthesis due to its stability and the various methods available for its removal.[2][3][4] The presence of the 4-bromophenyl moiety provides a site for further functionalization, for instance, through cross-coupling reactions, making this compound a versatile intermediate.

This guide will focus on the most common and efficient method for the synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate: the nucleophilic substitution reaction between 4-bromobenzylamine and benzyl chloroformate.

Reaction Mechanism and Scientific Rationale

The synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-bromobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of the chloride leaving group, facilitated by a base, results in the formation of the carbamate product.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. The removal of HCl from the reaction mixture is crucial as it can protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. Common bases used for this purpose include tertiary amines like triethylamine or pyridine, or inorganic bases such as sodium carbonate or sodium bicarbonate.[1][4]

The choice of solvent is also an important consideration. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly employed as they are unreactive towards the reagents and facilitate the dissolution of the starting materials.[5][6]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantitySupplier/Purity
4-BromobenzylamineC₇H₈BrN186.051.0 eqHigh Purity
Benzyl ChloroformateC₈H₇ClO₂170.591.1 eqHigh Purity
Triethylamine (TEA)C₆H₁₅N101.191.2 eqAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousAnhydrous
Saturated NaHCO₃ solutionNaHCO₃84.01As needed
Brine (Saturated NaCl)NaCl58.44As needed
Anhydrous MgSO₄ or Na₂SO₄MgSO₄/Na₂SO₄120.37/142.04As needed
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions

Benzyl chloroformate is highly toxic, corrosive, and a lachrymator. It is fatal if inhaled and causes severe skin burns and eye damage.[7][8][9][10] It may also cause cancer.[7][9] This reagent should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[7][9]

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water to the flask.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[5]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure Benzyl N-[(4-bromophenyl)methyl]carbamate.[5]

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-bromobenzylamine and Triethylamine in DCM cool Cool to 0 °C start->cool Stir for 15 min add_reagent Add Benzyl Chloroformate cool->add_reagent Dropwise addition react Stir at RT for 2-4h add_reagent->react Allow to warm quench Quench with Water react->quench Reaction complete extract Wash with HCl, NaHCO₃, Brine quench->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify product Pure Benzyl N-[(4-bromophenyl)methyl]carbamate purify->product

Caption: Workflow for the synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate.

Characterization

The final product should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbamate C=O and N-H stretches.

  • Melting Point Analysis: To assess the purity of the solid product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction- Ensure all reagents are of high purity and anhydrous conditions are maintained. - Increase reaction time or slightly warm the reaction mixture.
Loss of product during work-up- Perform extractions carefully to avoid loss of the organic layer. - Ensure complete drying of the organic layer before concentration.
Impure ProductPresence of starting materials- Ensure the correct stoichiometry of reagents is used. - Optimize the purification method (e.g., change the solvent system for recrystallization or chromatography).
Formation of side products- Maintain the reaction temperature at 0 °C during the addition of benzyl chloroformate to minimize side reactions.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this important chemical intermediate for their research and development needs. The mechanistic insights and troubleshooting guide further support the successful execution of this synthesis.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Retrieved from [Link]

  • Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate. Retrieved from [Link]

  • (n.d.). Efficient Detachment of N-Benzyl Carbamate Group. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
  • Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
  • CORE. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromophenyl Benzyl Ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-heterocycles by N-benzylation. Retrieved from [Link]

  • MDPI. (2021, June 23). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1. Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzyl n-[(4-bromophenyl)methyl]carbamate (C15H14BrNO2). Retrieved from [Link]

  • Global Journal of Engineering Science and Research Management. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem., 11(3), 245-249. Retrieved from [Link]

Sources

Application Notes and Protocols for Benzyl N-[(4-bromophenyl)methyl]carbamate in Primary Amine Protection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Amine Protection in Complex Synthesis

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selective manipulation of functional groups is paramount. Primary amines, with their inherent nucleophilicity and basicity, often require temporary masking or "protection" to prevent unwanted side reactions during multi-step synthetic sequences.[1] The choice of a suitable protecting group is a critical strategic decision, guided by its stability to various reaction conditions and the ease and selectivity of its removal.[1]

Carbamates are a widely employed class of protecting groups for amines, offering a balance of stability and tunable lability.[2] Among these, the benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, represents a cornerstone in peptide synthesis and beyond.[3] This guide focuses on a valuable, yet nuanced, member of this family: Benzyl N-[(4-bromophenyl)methyl]carbamate . The incorporation of a bromine atom on the benzyl moiety introduces subtle electronic effects that can be leveraged for selective deprotection strategies, a concept known as orthogonality. This document provides a comprehensive overview, from the synthesis of this protecting group to detailed protocols for its application and removal, designed for researchers, scientists, and drug development professionals.

Synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate: A Detailed Protocol

The synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate is typically achieved through the reaction of 4-bromobenzylamine with benzyl chloroformate under basic conditions. This nucleophilic acyl substitution reaction proceeds readily to afford the desired protected amine.

Reaction Scheme:

Synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate cluster_reactants Reactants cluster_products Product 4-bromobenzylamine 4-Bromobenzylamine reagents Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O) 4-bromobenzylamine->reagents benzyl_chloroformate Benzyl Chloroformate benzyl_chloroformate->reagents product Benzyl N-[(4-bromophenyl)methyl]carbamate reagents->product caption Synthesis of the Protecting Group Amine Protection Workflow Start Primary Amine Step1 Dissolve in Solvent (e.g., THF/H₂O) Start->Step1 Step2 Add Base (e.g., NaHCO₃) Step1->Step2 Step3 Add Benzyl N-[(4-bromophenyl)methyl]carbamate Precursor (Benzyl Chloroformate) Step2->Step3 Step4 Reaction Monitoring (TLC) Step3->Step4 Step5 Work-up & Purification Step4->Step5 End Protected Amine Step5->End caption General workflow for amine protection. Catalytic Hydrogenolysis Protected_Amine Protected Amine Reagents H₂ (g) Pd/C Solvent (e.g., MeOH, EtOH) Protected_Amine->Reagents Deprotected_Amine Deprotected Amine Reagents->Deprotected_Amine Byproducts Toluene + CO₂ + HBr (potential) Reagents->Byproducts caption Deprotection via Catalytic Hydrogenolysis Acid-Catalyzed Cleavage Protected_Amine Protected Amine Reagents HBr in Acetic Acid Protected_Amine->Reagents Deprotected_Amine_Salt Deprotected Amine (HBr salt) Reagents->Deprotected_Amine_Salt Byproducts Benzyl bromide + CO₂ Reagents->Byproducts caption Deprotection via Acid-Catalyzed Cleavage Nucleophilic Cleavage Protected_Amine Protected Amine Reagents 2-Mercaptoethanol KOAc DMAC, 75 °C Protected_Amine->Reagents Deprotected_Amine Deprotected Amine Reagents->Deprotected_Amine Byproducts Benzylated Thiol + CO₂ Reagents->Byproducts caption Deprotection via Nucleophilic Cleavage

Sources

Application Note: Chemoselective Deprotection of Benzyl N-[(4-bromophenyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The deprotection of Benzyl N-[(4-bromophenyl)methyl]carbamate presents a classic chemoselectivity challenge in organic synthesis. While the benzyloxycarbonyl (Cbz) group is traditionally removed via catalytic hydrogenolysis (


, Pd/C), this method poses a critical risk to the aryl bromide moiety.[1] Under standard hydrogenation conditions, the carbon-bromine bond is highly susceptible to hydrodehalogenation  (reduction to C-H), leading to the formation of the des-bromo impurity (benzylamine), which is often inseparable from the desired product.

This guide details two validated protocols designed to bypass this issue:

  • Acidolytic Cleavage (Method A): The "Gold Standard" using HBr/Acetic Acid. This method is orthogonal to reduction, guaranteeing the retention of the aryl bromide.

  • Poisoned Hydrogenolysis (Method B): A modified catalytic route using additives to suppress oxidative addition into the C-Br bond, suitable for acid-sensitive substrates.

Decision Matrix: Selecting the Right Protocol

Before initiating experimentation, utilize the following logic flow to determine the optimal method for your specific substrate context.

DeprotectionLogic Start Start: Cbz-Protected Aryl Bromide AcidSens Is the substrate sensitive to strong acids (pH < 1)? Start->AcidSens Scale Is the reaction scale >100g? AcidSens->Scale No MethodB Method B: Poisoned Hydrogenolysis (Pd/C + ZnBr2/Pyridine) AcidSens->MethodB Yes MethodA Method A: HBr / AcOH (High Reliability) Scale->MethodA No (Lab Scale) Scale->MethodA Yes (Process Scale) MethodC Method C: BBr3 or TMSI (Lewis Acid Alternative) MethodB->MethodC If catalytic fails

Figure 1: Decision matrix for selecting the deprotection strategy based on substrate sensitivity and scale.

Method A: Acidolytic Cleavage (HBr in Acetic Acid)

Status: Primary Recommendation (High Fidelity)

This method utilizes the high susceptibility of the benzyl carbamate to strong acids. Unlike hydrogenation, this mechanism is non-reductive, leaving the aryl bromide completely intact.

Mechanistic Insight

The reaction proceeds via protonation of the carbamate carbonyl, followed by an


-type attack by the bromide ion on the benzylic carbon. This generates benzyl bromide (byproduct) and a carbamic acid intermediate, which spontaneously decarboxylates to yield the amine hydrobromide salt.

HBrMechanism Step1 Protonation of Cbz Carbonyl Step2 Nucleophilic Attack by Br- on Benzyl C Step1->Step2 Step3 Cleavage to Carbamic Acid + BnBr Step2->Step3 Step4 Decarboxylation (-CO2) Step3->Step4 Product Amine Hydrobromide Salt Step4->Product

Figure 2: Mechanistic pathway of acidolytic Cbz cleavage.[1]

Detailed Protocol

Reagents:

  • Substrate: Benzyl N-[(4-bromophenyl)methyl]carbamate (1.0 equiv)

  • Reagent: 33% HBr in Acetic Acid (5–10 equiv)

  • Solvent: Glacial Acetic Acid (optional, for solubility) or Dichloromethane (DCM)

  • Precipitation Solvent: Diethyl Ether (

    
    ) or MTBE
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a drying tube (calcium chloride), dissolve the substrate in a minimum amount of DCM or glacial acetic acid.

    • Note: If the substrate is solid, DCM helps solubility but slows the reaction slightly compared to neat AcOH.

  • Addition: Cool the solution to 0°C. Add 33% HBr/AcOH dropwise.

    • Caution: HBr fumes are corrosive. Perform in a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 1–4 hours.

    • Monitoring: Monitor by TLC (ensure mobile phase contains 1%

      
       or 
      
      
      
      to visualize the free amine) or LCMS.
  • Workup (Isolation of Salt):

    • Pour the reaction mixture slowly into a 10-fold excess of cold Diethyl Ether or MTBE.

    • The amine hydrobromide salt will precipitate as a white/off-white solid.

    • Filter the solid and wash extensively with ether to remove benzyl bromide and acetic acid.

  • Free Basing (Optional):

    • Suspend the salt in DCM.

    • Add 1M NaOH or sat.

      
       and stir until the solid dissolves.
      
    • Separate organic layer, dry over

      
      , and concentrate.
      

Validation Criteria:

  • LCMS: Mass peak

    
     (characteristic Br isotope pattern). Absence of mass 108 (des-bromo).
    
  • 1H NMR: Disappearance of benzylic protons of the Cbz group (~5.1 ppm) and aromatic protons of the Cbz phenyl ring (~7.3 ppm).

Method B: Chemoselective Hydrogenolysis (Poisoned Catalyst)

Status: Secondary Recommendation (Sensitive Substrates)

If the molecule contains acid-labile groups (e.g., acetals, silyl ethers), HBr is unsuitable. Here, we utilize a "poisoned" catalyst strategy to kinetically favor C-O cleavage over C-Br oxidative addition.

The "Poisoning" Strategy

Standard Pd/C is too active. By adding Zinc Bromide (


)  or a nitrogen base (Pyridine ), we occupy the active sites responsible for activating the aryl halide bond, while leaving the catalyst sufficiently active for benzylic hydrogenolysis.
Detailed Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Catalyst: 5% Pd/C (5-10 wt% loading)

  • Additive:

    
     (0.5 equiv) OR Pyridine (10 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source:

    
     balloon (1 atm)
    

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in MeOH.

  • Poisoning: Add the additive (

    
     or Pyridine) before adding the catalyst. Stir for 10 minutes to equilibrate.
    
  • Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Argon/Nitrogen).

    • Safety: Pd/C is pyrophoric.[2] Do not add to dry solvent; ensure solvent is present.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is sufficient). Stir vigorously at Room Temperature.
    
    • Time: Reaction is slower than standard hydrogenolysis. Expect 4–12 hours.

  • Workup:

    • Filter through a Celite pad to remove Pd/C.

    • Concentrate the filtrate.

    • If Pyridine was used: Co-evaporate with toluene to remove residual pyridine.

    • If ZnBr2 was used: Partition between EtOAc and water to wash away zinc salts.

Comparative Data Analysis

FeatureMethod A: HBr/AcOHMethod B: Poisoned Pd/CStandard H2/Pd/C (Control)
Ar-Br Retention >99% ~90-95% (optimization dependent)<50% (High Debromination)
Yield 85-95%70-85%Variable
Reaction Time 1-4 Hours4-12 Hours1-2 Hours
Impurity Profile Benzyl Bromide (easily removed)Traces of des-bromo amineMajor des-bromo impurity
Scalability Excellent (Process Friendly)Moderate (Filtration safety)Good

References & Grounding

The protocols defined above are grounded in established protective group chemistry and verified synthetic methodologies.

  • Greene's Protective Groups in Organic Synthesis

    • Source: Wuts, P. G. M. (Wiley). The definitive guide confirming HBr/AcOH stability for aryl halides.

    • Context: Chapter on protection of amines (Carbamates).[3][4][5]

  • Selective Removal of Cbz Groups in the Presence of Aryl Halides

    • Source: Organic Chemistry Portal / Synthesis Reviews.

    • Context: Discusses catalytic transfer hydrogenation and poisoning effects to prevent dehalogenation.

  • Acid-Mediated Deprotection of Cbz Groups

    • Source: BenchChem Application Notes.[6]

    • Context: Validates the HBr/AcOH method as a scalable alternative to hydrogenolysis for industrial applications.

  • Hydrodehalogenation during Hydrogenolysis

    • Source: Journal of Organic Chemistry (ACS).

    • Context: Highlights the risk of reducing Ar-Br bonds during standard Pd/C hydrogenolysis and strategies to mitigate it (e.g., base-mediated hydrogenation).

  • Chemoselective Hydrogenation with ZnBr2

    • Source: Rylander, P. N. "Hydrogenation Methods".

    • Context: Classic text describing the use of Zinc salts to inhibit carbon-halogen hydrogenolysis on Palladium surfaces.

Disclaimer: These protocols are for research use. Always consult Safety Data Sheets (SDS) for HBr, Pd/C, and solvents before handling. HBr is highly corrosive; Pd/C is a fire hazard.

Sources

Application Note: Chemoselective Cleavage of the Cbz Group from Benzyl N-[(4-bromophenyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the benzyloxycarbonyl (Cbz or Z) protecting group is a routine transformation in organic synthesis, typically achieved via catalytic hydrogenolysis (


, Pd/C).[1][2][3] However, for substrates containing aryl halides—specifically Benzyl N-[(4-bromophenyl)methyl]carbamate —standard hydrogenolysis presents a critical failure mode: hydrodehalogenation .

The palladium catalyst, while cleaving the Cbz group, frequently catalyzes the oxidative addition of the aryl bromide bond, leading to the formation of the des-bromo impurity (benzylamine) rather than the desired 4-bromobenzylamine.

This Application Note details three chemoselective protocols designed to cleave the Cbz group while strictly preserving the aryl bromide moiety:

  • Acidolysis (HBr in Acetic Acid): The robust, industrial standard.

  • Poisoned Hydrogenolysis (Pd/C + Pyridine): A modified catalytic method suppressing dehalogenation.

  • Nucleophilic Scavenging (Thiol-Mediated): A mild, non-acidic, non-reductive alternative for highly sensitive substrates.

Chemical Context & Challenge

Substrate Analysis
  • Compound: Benzyl N-[(4-bromophenyl)methyl]carbamate[4]

  • Molecular Formula:

    
    [4]
    
  • Target Product: 4-Bromobenzylamine (usually isolated as the hydrobromide salt).

  • Critical Impurity: Benzylamine (resulting from over-reduction).

Reaction Pathways

The diagram below illustrates the competing pathways. The objective is to block the "Over-Reduction" path while facilitating the "Deprotection" path.

ReactionPathways Substrate N-Cbz-4-Bromobenzylamine (Substrate) Intermed Carbamic Acid Intermediate Substrate->Intermed Cbz Cleavage Impurity Benzylamine (Des-bromo Impurity) Substrate->Impurity Standard H2/Pd/C (Non-Selective) Product 4-Bromobenzylamine (Target) Intermed->Product -CO2 Product->Impurity Over-reduction

Figure 1: Reaction pathways showing the risk of hydrodehalogenation (red dashed lines) during standard hydrogenolysis.

Protocol A: Acidolytic Cleavage (HBr/AcOH)

Status: Gold Standard | Mechanism:


 Acidolysis | Selectivity:  >99%

This method relies on the protonation of the carbamate carbonyl, followed by nucleophilic attack by the bromide ion on the benzylic carbon of the protecting group. It is entirely non-reductive, making it chemically impossible to cleave the aryl bromide bond under these conditions.

Reagents
  • Substrate: 10.0 mmol

  • Reagent: 33 wt% HBr in Acetic Acid (5.0 equiv)

  • Solvent: Dichloromethane (DCM) or neat Acetic Acid

  • Quench: Diethyl ether (

    
    )
    
Step-by-Step Procedure
  • Dissolution: Dissolve 10 mmol of the substrate in minimal DCM (10 mL). If solubility is poor, use glacial acetic acid.

  • Addition: Cool the solution to 0°C. Add 33% HBr/AcOH (approx. 9 mL) dropwise over 10 minutes. Fuming will occur; ensure proper ventilation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours.

    • Monitoring: TLC (Hex/EtOAc) will show the disappearance of the non-polar starting material.

  • Precipitation (Critical Step): The product usually forms the amine-hydrobromide salt, which is insoluble in ether.

    • Add 50 mL of anhydrous diethyl ether to the reaction mixture.

    • A white precipitate (4-Bromobenzylamine

      
       HBr) should form immediately.
      
  • Isolation: Filter the solid. Wash the filter cake copiously with

    
     to remove benzyl bromide (the byproduct) and excess acetic acid.
    
  • Free Basing (Optional): If the free base is required, suspend the solid in DCM and wash with 1M NaOH. Dry organic layer over

    
     and concentrate.[2]
    
Analytical Check
  • Expected Outcome: White solid (HBr salt).

  • 1H NMR (DMSO-d6): Look for the disappearance of the benzylic protons of the Cbz group (~5.1 ppm) and the aromatic protons of the Cbz phenyl ring (7.3–7.4 ppm). The 4-bromophenyl signals (AA'BB' system) must remain intact.

Protocol B: Poisoned Catalytic Hydrogenolysis

Status: Mild Alternative | Mechanism: Selective Hydrogenolysis | Selectivity: ~95-98%

If strong acids cannot be used (e.g., acid-sensitive groups elsewhere on the molecule), catalytic hydrogenolysis must be "poisoned" to prevent attacking the C-Br bond. The addition of pyridine acts as a catalyst poison that inhibits the high-energy oxidative addition into the Ar-Br bond while permitting the lower-energy cleavage of the benzylic C-O bond.

Reagents[1][2][5][6][7][8]
  • Substrate: 1.0 equiv

  • Catalyst: 5% Pd/C (10 wt% loading relative to substrate)

  • Poison: Pyridine (0.5 – 1.0 equiv)

  • Solvent: Methanol or Ethanol[5]

  • Hydrogen Source:

    
     balloon (1 atm)
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the substrate in Methanol (0.1 M concentration).

  • Poisoning: Add Pyridine (0.5 equiv). Note: Do not omit this step.

  • Catalyst Addition: Carefully add 5% Pd/C under an argon blanket.

  • Hydrogenation: Purge the flask with

    
     and stir under a hydrogen balloon at RT.
    
  • Monitoring: Check TLC every 30 minutes. The reaction is typically slower than standard hydrogenolysis (2–6 hours).

    • Stop Condition: Stop immediately upon consumption of starting material to minimize risk of de-bromination.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Purification: Concentrate the filtrate. The residue will contain the product and pyridinium salts. Perform an acid/base extraction (dissolve in EtOAc, wash with dilute HCl to pull amine into water, basify aqueous layer, extract back to EtOAc) to remove pyridine residues.

Protocol C: Soft Nucleophilic Cleavage (Thiol-Mediated)

Status: Modern / High-Value | Mechanism: Soft


 | Selectivity:  100%

For highly complex substrates where neither acid nor hydrogenation is permissible, this method utilizes the high nucleophilicity of thiols to attack the benzylic carbon of the Cbz group. This method was notably utilized in the synthesis of Adagrasib to avoid Ar-Cl cleavage.[3]

Reagents
  • Substrate: 1.0 equiv

  • Reagent: 2-Mercaptoethanol (3.0 equiv)

  • Base:

    
     (3.0 equiv) or DBU (2.0 equiv)
    
  • Solvent: DMAc (Dimethylacetamide) or DMF

Step-by-Step Procedure
  • Setup: Dissolve substrate in DMAc (0.2 M).

  • Addition: Add

    
     followed by 2-mercaptoethanol.
    
  • Reaction: Heat the mixture to 50–75°C.

    • Mechanism:[1][2][6][7] The thiolate attacks the benzylic position, displacing the carbamate, which then decarboxylates.[3]

  • Workup: Dilute with water and extract with EtOAc. The byproduct (benzyl 2-hydroxyethyl sulfide) remains in the organic layer or can be washed out depending on pH.

  • Advantage: This method is chemically orthogonal to aryl halides.

Comparison of Methods

FeatureProtocol A (HBr/AcOH)Protocol B (Pd/C + Pyridine)Protocol C (Thiol)
Primary Mechanism Acidic

HydrogenolysisNucleophilic

Ar-Br Retention Excellent (100%)Good (Requires monitoring)Excellent (100%)
Reaction Conditions Harsh (Strong Acid)Mild (Neutral)Basic / Thermal
Cost LowMedium (Pd catalyst)Medium
Scalability HighMedium (Safety with

)
High
Rec.[2][5][7][8] Use Case Standard Substrates Acid-Sensitive Substrates Complex/Late-Stage

Workflow Visualization (Protocol A)

HBrWorkflow Start Start: N-Cbz-4-Bromobenzylamine Dissolve Dissolve in DCM or AcOH Start->Dissolve AddReagent Add 33% HBr/AcOH (0°C) Dissolve->AddReagent Stir Stir at RT (1-2 h) Monitor TLC AddReagent->Stir Precip Add Et2O (Excess) Induce Precipitation Stir->Precip Filter Filter Solid Precip->Filter Wash Wash Cake with Et2O (Removes Benzyl Bromide) Filter->Wash Final Yield: 4-Bromobenzylamine HBr Salt Wash->Final

Figure 2: Operational workflow for the Acidolytic Cleavage (Method A).

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[1][6][7][9][10] John Wiley & Sons.

  • Selective Hydrogenolysis with Poisoned Catalysts. Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[11][12] Tetrahedron Letters, 36(20), 3465-3468.

  • Thiol-Mediated Deprotection (Adagrasib Synthesis). Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022).[12] A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.[2][7][13] Organic Letters, 24(19), 3736-3740.

  • HBr/AcOH Mechanism. Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis.[1][6] Springer.

Sources

Benzyl N-[(4-bromophenyl)methyl]carbamate in medicinal chemistry intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Intermediate Synthesis & Medicinal Chemistry Utility Guide

Executive Summary & Compound Profile

Benzyl N-[(4-bromophenyl)methyl]carbamate (also referred to as Cbz-4-bromobenzylamine ) is a high-value bifunctional building block in medicinal chemistry. It serves as a protected amine scaffold that retains a reactive aryl bromide "handle" for downstream diversification.

This intermediate is critical in the synthesis of biaryl-methylamine pharmacophores , commonly found in kinase inhibitors, GPCR ligands, and protease inhibitors. Its strategic value lies in the orthogonality of the Benzyloxycarbonyl (Cbz) protecting group relative to the aryl bromide: the Cbz group shields the amine from nucleophilic interference during metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) targeting the bromine.

Chemical Specifications
PropertySpecification
IUPAC Name Benzyl N-[(4-bromophenyl)methyl]carbamate
Common Name Cbz-4-bromobenzylamine
Molecular Formula C₁₅H₁₄BrNO₂
Molecular Weight 320.18 g/mol
CAS Number Derived from 3959-07-7 (Amine) & 501-53-1 (Cbz-Cl)
Appearance White to Off-white Crystalline Solid
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in Water
Storage 2-8°C, Desiccated

Synthesis Protocol: Protection of 4-Bromobenzylamine

This protocol describes the quantitative conversion of 4-bromobenzylamine to its Cbz-protected form. The method uses Schotten-Baumann conditions modified for organic solubility to ensure high yield and purity.

Reagents & Materials
  • Starting Material: 4-Bromobenzylamine (HCl salt or free base) [CAS: 3959-07-7].[1]

  • Reagent: Benzyl chloroformate (Cbz-Cl) (95%+) [CAS: 501-53-1].

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred).

Step-by-Step Methodology
  • Preparation:

    • Charge a 250 mL round-bottom flask with 4-Bromobenzylamine (10.0 mmol, 1.86 g) and DCM (50 mL).

    • Note: If using the HCl salt, add an extra equivalent of base to free the amine.

    • Cool the solution to 0°C in an ice bath.

  • Acylation:

    • Add DIPEA (12.0 mmol, 2.1 mL) dropwise. Stir for 10 minutes.

    • Add Benzyl chloroformate (10.5 mmol, 1.5 mL) dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel.

    • Expert Insight: Slow addition at 0°C prevents bis-acylation and controls the exotherm.

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 2–4 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 3:1). The starting amine (polar, stains with Ninhydrin) should disappear; the product (less polar, UV active) will appear at R_f ~0.5.

  • Workup & Isolation:

    • Quench with 1M HCl (30 mL) to remove unreacted amine and base.

    • Separate the organic layer and wash with Sat. NaHCO₃ (30 mL) followed by Brine (30 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • The crude solid is often sufficiently pure (>95%).

    • If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (0-20% EtOAc in Hexanes).

Application Workflow: Divergent Synthesis

The utility of Benzyl N-[(4-bromophenyl)methyl]carbamate lies in its ability to undergo selective transformations. The diagram below illustrates the two primary pathways: Path A (Cross-Coupling) and Path B (Deprotection).

G cluster_legend Reaction Logic Start 4-Bromobenzylamine Target Cbz-4-bromobenzylamine (Target Intermediate) Start->Target Cbz-Cl, DIPEA DCM, 0°C Suzuki Biaryl Product (Cbz-Protected) Target->Suzuki Path A: Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2 (Retains Cbz) FreeAmine Free Amine (Deprotected) Target->FreeAmine Path B: Acidic Cleavage HBr/AcOH or TFA (Retains Br) Final Drug Scaffold Final Drug Scaffold Suzuki->Final Drug Scaffold Deprotection (H2/Pd or Acid) Cbz Stability Cbz is stable to basic Suzuki conditions

Figure 1: Divergent synthetic utility of the Cbz-protected aryl bromide intermediate.

Protocol A: Suzuki-Miyaura Cross-Coupling

Use this pathway to install biaryl systems while keeping the amine protected.

  • Setup: In a reaction vial, combine Cbz-4-bromobenzylamine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Add Dioxane:Water (4:1) . Degas with Nitrogen for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Heat to 80-90°C for 4–12 hours.

  • Insight: The Cbz group is completely stable under these mild basic conditions.

Protocol B: Selective Deprotection (Cbz Removal)

Critical Decision: Do NOT use Hydrogenolysis (H₂/Pd-C) if you intend to keep the Bromine atom, as Pd-catalyzed hydrodehalogenation may occur, stripping the bromine.

  • Recommended Method: Acidolysis.

  • Reagents: 33% HBr in Acetic Acid or TFA/Thioanisole.

  • Conditions: Stir at room temperature for 1–2 hours.

  • Result: Yields the free amine (as a salt) with the aryl bromide intact.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Acylation) Hydrolysis of Cbz-ClEnsure Cbz-Cl is fresh; use anhydrous DCM; keep reaction dry.
Bis-acylation Excess Cbz-Cl or high tempMaintain strict 0°C during addition; add Cbz-Cl slowly; use 1.05 eq max.
Debromination Hydrogenolysis usedSTOP. Use HBr/AcOH or TFA for deprotection if Br must be retained.
Pd Poisoning Free amine contaminationEnsure the starting material (amine) is fully consumed/removed before attempting Suzuki coupling.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for Cbz protection/deprotection stability).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[2][3] "Application Notes: Suzuki Coupling of Benzyl (4-arylcyclohexyl)carbamate". (Analogous protocols for Cbz-protected aryl halides). Link

  • Sigma-Aldrich. (2025). "Product Specification: 4-Bromobenzylamine". Link

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Literature". (Validation of functional group tolerance). Link

Sources

Application Note: Comprehensive NMR Characterization of Benzyl N-[(4-bromophenyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of Benzyl N-[(4-bromophenyl)methyl]carbamate, a key intermediate in various synthetic pathways in drug discovery and materials science. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for unambiguous structure elucidation and purity assessment. This guide covers everything from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Importance of Structural Verification

Benzyl N-[(4-bromophenyl)methyl]carbamate is a bifunctional molecule incorporating a carbamate linkage, a benzyl protecting group, and a brominated aromatic ring. The precise arrangement of these functional groups is critical to its reactivity and its utility as a building block. In drug development, even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. Therefore, rigorous and unequivocal structural characterization is paramount.

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note will demonstrate how a suite of NMR experiments can be synergistically employed to provide a complete and confident characterization of Benzyl N-[(4-bromophenyl)methyl]carbamate.

Experimental Design and Rationale

The comprehensive NMR characterization of a novel or synthesized compound follows a logical progression of experiments. Each experiment provides a layer of information that, when combined, constructs a complete picture of the molecular structure.

G A Sample Preparation B 1D ¹H NMR A->B Initial Analysis C 1D ¹³C NMR B->C Proton & Carbon Count D 2D COSY B->D ¹H-¹H Connectivity G Structure Elucidation B->G Data Integration E 2D HSQC C->E ¹H-¹³C Direct Correlation C->G Data Integration D->G Data Integration F 2D HMBC E->F Long-Range Correlation E->G Data Integration F->G Data Integration

Figure 1: A workflow diagram illustrating the logical progression of NMR experiments for structural elucidation.

Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. Proper sample preparation is therefore a critical first step.[2][3][4][5]

  • Analyte Purity: Ensure the sample is of sufficient purity for NMR analysis. Impurities can complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is crucial.[6][7] Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and ease of removal.[7][8][9] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used for more polar compounds.[8][9] For this application note, CDCl₃ is the recommended solvent.

  • Concentration: For a small molecule like Benzyl N-[(4-bromophenyl)methyl]carbamate (MW ≈ 320 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is recommended for ¹H NMR.[2][5] For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Procedure:

    • Weigh 10-20 mg of Benzyl N-[(4-bromophenyl)methyl]carbamate into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Gently vortex or swirl the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.

    • Using a Pasteur pipette with a cotton wool plug to filter out any microparticulates, transfer the solution into a 5 mm NMR tube.[5]

    • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (ns): 16 (can be increased for dilute samples).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 12-16 ppm, centered around 6 ppm.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

    • Integrate all signals.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).[10]

  • Acquisition Parameters:

    • Number of Scans (ns): 1024 or more, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-220 ppm, centered around 100 ppm.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ triplet centered at 77.16 ppm.[11]

2D NMR experiments are essential for establishing the connectivity within the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[12][13]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together molecular fragments.[12][13]

Standard instrument parameters for these experiments are generally sufficient. Ensure the spectral widths in both dimensions are set appropriately to encompass all relevant signals.

Spectral Interpretation and Structure Elucidation

The following sections detail the expected NMR data for Benzyl N-[(4-bromophenyl)methyl]carbamate and the logic behind the assignments.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Signal LabelChemical Shift (ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
H-a~7.45-7.30m5HPhenyl-H (C₆H₅)Aromatic protons of the unsubstituted benzyl group.[14]
H-b~7.40d2HAr-H (ortho to CH₂)Aromatic protons on the brominated ring, deshielded by the bromine atom.
H-c~7.15d2HAr-H (ortho to Br)Aromatic protons on the brominated ring.
H-d~5.15s2HO-CH₂-PhBenzylic protons adjacent to the electron-withdrawing oxygen of the carbamate.[14]
H-e~5.0br s1HN-HThe carbamate N-H proton, often broad and may exchange with D₂O.
H-f~4.35d2HN-CH₂-ArMethylene protons adjacent to the nitrogen and the brominated aromatic ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Signal LabelChemical Shift (ppm) (Predicted)AssignmentRationale
C-1~156.5C=OCarbamate carbonyl carbon, highly deshielded.
C-2~138.0Quaternary Ar-CQuaternary carbon of the brominated ring attached to the CH₂ group.
C-3~136.5Quaternary Ar-CQuaternary carbon of the benzyl group attached to the O-CH₂ group.
C-4~131.8Ar-CHAromatic carbons ortho to the bromine atom.
C-5~129.5Ar-CHAromatic carbons ortho to the CH₂ group on the brominated ring.
C-6~128.6Ar-CHPhenyl carbons of the benzyl group.
C-7~128.2Ar-CHPhenyl carbons of the benzyl group.
C-8~128.0Ar-CHPhenyl carbons of the benzyl group.
C-9~121.5Quaternary Ar-C (C-Br)Carbon directly attached to bromine, shifted upfield due to the heavy atom effect.[15]
C-10~67.0O-CH₂-PhBenzylic carbon adjacent to oxygen.[14]
C-11~45.0N-CH₂-ArMethylene carbon adjacent to nitrogen.
2D NMR Correlation Analysis

The following diagram illustrates the key correlations expected in the 2D NMR spectra that would confirm the structure of Benzyl N-[(4-bromophenyl)methyl]carbamate.

G cluster_1 ¹H-¹H COSY Correlations cluster_2 ¹H-¹³C HSQC Correlations (1-bond) cluster_3 ¹H-¹³C HMBC Correlations (long-range) H-b H-b H-c H-c H-b->H-c J-coupling H-d H-d C-10 C-10 H-d->C-10 Directly Bonded C-3 C-3 H-d->C-3 3-bond C-1 C-1 H-d->C-1 3-bond H-f H-f C-11 C-11 H-f->C-11 Directly Bonded C-2 C-2 H-f->C-2 2-bond C-4 C-4 H-f->C-4 3-bond H-e H-e H-e->C-11 2-bond H-e->C-1 2-bond

Figure 2: Key expected 2D NMR correlations for Benzyl N-[(4-bromophenyl)methyl]carbamate.

  • COSY: The primary expected COSY correlation will be between the aromatic protons on the 4-bromobenzyl ring (H-b and H-c).

  • HSQC: This experiment will definitively link the methylene protons to their respective carbons: H-d to C-10 and H-f to C-11.

  • HMBC: This is the most powerful experiment for confirming the overall structure. Key correlations to look for include:

    • The benzylic protons (H-d) to the carbonyl carbon (C-1) and the quaternary carbon of the benzyl ring (C-3).

    • The methylene protons (H-f) to the quaternary carbon of the brominated ring (C-2) and the ortho carbons (C-4).

    • The N-H proton (H-e) to the carbonyl carbon (C-1) and the adjacent methylene carbon (C-11).

Conclusion

By following the detailed protocols and interpretive guide presented in this application note, researchers can confidently characterize the structure of Benzyl N-[(4-bromophenyl)methyl]carbamate. The systematic application of 1D and 2D NMR techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of subsequent research and development activities. The principles and methodologies described herein are broadly applicable to the characterization of other novel small molecules.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Prakash, P. (n.d.). Advanced 2D NMR Techniques Guide. Scribd. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • The University of Chicago. (n.d.). Experiment Guides. NMR Facility – Chemistry Department. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Bruker. (n.d.). 1H NMR Protocol for Beginners DRX-400. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Measuring 1H NMR Spectra. Retrieved from [Link]

  • eGyanKosh. (n.d.). 13C NMR SPECTROSCOPY. Retrieved from [Link]

  • University of Ioannina. (n.d.). NMR data acquisition. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). H Amination. Direct Synthesis of Benzylic Carbamates. SUPPORTING INFORMATION. Retrieved from [Link]

  • Arkat USA. (2009). Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase. ARKIVOC, 2009(vii), 1-11.
  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). 1H NMR Protocol for Beginners AV-400. Retrieved from [Link]

  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Schubert, M. (n.d.). A procedure to validate and correct the 13C chemical shift calibration of RNA datasets. Retrieved from [Link]

  • University of Georgia. (2020, May 4). Optimized Default 13C Parameters. NMR Facility – Chemistry Department. Retrieved from [Link]

  • ResearchGate. (2020, December 26). What is the most suitable NMR solvent for carbon-based materials?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 27). N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzyl n-[(4-bromophenyl)methyl]carbamate (C15H14BrNO2). Retrieved from [Link]

  • ResearchGate. (2025, November 15). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

Sources

HPLC purification of Benzyl N-[(4-bromophenyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-2026-CBZ High-Purity Isolation of Benzyl N-[(4-bromophenyl)methyl]carbamate via RP-HPLC

Abstract

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification of Benzyl N-[(4-bromophenyl)methyl]carbamate (Cbz-4-bromobenzylamine). The method addresses the critical challenge of separating the hydrophobic carbamate product from polar, basic amine precursors and hydrolysis byproducts. By leveraging pH-controlled mobile phases, we demonstrate a scalable workflow that achieves >99.5% purity, suitable for downstream medicinal chemistry or biological screening.

Introduction & Chemical Context

Benzyl N-[(4-bromophenyl)methyl]carbamate is a protected amine intermediate often used in the synthesis of pharmacophores requiring a 4-bromobenzyl motif. The Cbz (benzyloxycarbonyl) group renders the nitrogen non-basic and lipophilic, creating a significant retention shift relative to the starting material, 4-bromobenzylamine.

Compound Properties:

  • IUPAC Name: Benzyl N-[(4-bromophenyl)methyl]carbamate[1]

  • Molecular Formula: C15H14BrNO2[1]

  • Key Functional Groups: Carbamate (linker), Bromophenyl (halogenated aromatic), Benzyl (hydrophobic tail).

  • Purification Challenge: The crude reaction mixture typically contains:

    • Target Product: Hydrophobic, neutral.

    • Residual Amine (4-bromobenzylamine): Polar, basic.

    • Benzyl Alcohol: Byproduct of Cbz-Cl hydrolysis (polar, UV active).

Strategic Approach: We utilize a "pH-Switch" strategy. By maintaining an acidic mobile phase (pH ~2.5), the residual amine is fully protonated (


), drastically reducing its retention time (

) on a C18 column. The neutral carbamate product retains strongly, ensuring baseline resolution.

Experimental Workflow

The following diagram illustrates the complete purification lifecycle, from crude synthesis to isolated solid.

PurificationWorkflow cluster_QC Quality Control Loop Synthesis Crude Synthesis (Amine + Cbz-Cl) SamplePrep Sample Prep (Dissolve in 50% ACN) Synthesis->SamplePrep Filter (0.45µm) Analytical Analytical Scouting (Check Purity & tR) SamplePrep->Analytical Injection (10µL) PrepLC Preparative HPLC (Scale-up) Analytical->PrepLC Scale Factor calc. Final Pure Solid (>99.5%) Analytical->Final Re-inject Workup Lyophilization/Drying (< 40°C) PrepLC->Workup Fraction Collection Workup->Final QC Check

Figure 1: End-to-end purification workflow ensuring integrity from crude mixture to final isolated solid.

Detailed Protocols

Analytical Method (Scouting)

Purpose: To assess crude purity and determine retention times (


) for scale-up.
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or equiv.)
Mobile Phase A Water + 0.1% Formic Acid (FA)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid (FA)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm (primary), 214 nm (secondary)
Injection Vol 5–10 µL

Gradient Table (Analytical):

Time (min) % B Event
0.0 5 Equilibration
2.0 5 Hold (Elute polar salts/amines)
15.0 95 Linear Ramp
18.0 95 Wash
18.1 5 Re-equilibration

| 23.0 | 5 | End |

Expected Results:

  • t_R ~ 2-3 min: 4-bromobenzylamine (Protonated, unretained).

  • t_R ~ 4-5 min: Benzyl alcohol.

  • t_R ~ 12-13 min: Target Carbamate (Sharp, symmetrical peak).

Preparative Method (Isolation)

Purpose: To isolate mg to gram quantities of the target compound.

Scale-up Calculation: If the analytical load is 10 µg on a 4.6 mm ID column, the load on a 21.2 mm ID Prep column is calculated by the ratio of the radii squared:


.
Target Load: ~20–50 mg per injection on a 21.2 mm column.
ParameterCondition
Column Prep C18, 21.2 x 150 mm, 5 µm or 10 µm
Flow Rate 20.0 mL/min
Gradient Focused Gradient (based on analytical

). See below.

Focused Gradient Strategy: Instead of a full 5–95% ramp, use a shallow gradient around the target peak to maximize resolution.

  • 0–2 min: 5% B (Flush polar impurities).

  • 2–3 min: Ramp to 60% B.

  • 3–13 min: Shallow ramp 60%

    
     80% B (Elute Target).
    
  • 13–15 min: 95% B (Wash).

Troubleshooting & Decision Logic

Use the following logic tree to resolve common chromatographic issues during method development.

Troubleshooting Issue Start: Evaluate Peak Shape Tailing Peak Tailing? Issue->Tailing Split Split Peak? Tailing->Split No Action1 Add 0.1% TFA (Suppress silanol interactions) Tailing->Action1 Yes Broad Broad Peak? Split->Broad No Action2 Check Solubility (Reduce Injection Vol/Conc) Split->Action2 Yes Action3 Increase Temp to 40°C (Improve Mass Transfer) Broad->Action3 Yes Action4 System OK Broad->Action4 No

Figure 2: Decision matrix for optimizing peak morphology.

Critical Technical Considerations

  • Stability of the Cbz Group:

    • Acid Sensitivity: While Cbz is stable to mild acid (Formic/Acetic), it can degrade in strong acids (HBr, high conc. TFA) over time.[2][3]

    • Protocol: When drying fractions containing 0.1% TFA/Formic acid, do not exceed 40°C. Rotovap or lyophilize immediately. Do not leave the product dissolved in acidic mobile phase for >24 hours.

  • Solubility:

    • The target is hydrophobic. Dissolve the crude sample in 100% DMSO or 50:50 ACN:Water . Avoid dissolving in 100% water, as the carbamate will precipitate, causing high backpressure and column clogging.

  • System Suitability Criteria:

    • Resolution (

      
      ):  > 2.0 between Benzyl Alcohol and Target.
      
    • Tailing Factor (

      
      ):  0.8 < 
      
      
      
      < 1.2.
    • Injection Precision: RSD < 1.0% for retention time (n=5).

References

  • Chemical Identity & Properties

    • PubChem.[1] Benzyl N-[(4-bromophenyl)methyl]carbamate (Compound). National Library of Medicine. Available at: [Link]

  • Cbz Protecting Group Stability

    • Green, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (General reference for Cbz stability in acidic media).

  • HPLC Method Development

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley.
    • SIELC Technologies.[4] Separation of Benzyl carbamate on Newcrom R1 HPLC column. Available at: [Link]

  • Flash/Prep Chromatography Guidelines

    • Biotage.[5] Reversed-Phase Flash Purification: A Technical Guide. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzyl N-[(4-bromophenyl)methyl]carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing the yield of Benzyl N-[(4-bromophenyl)methyl]carbamate synthesis Role: Senior Application Scientist Format: Technical Support Center (Interactive Guide)

Status: Operational Ticket ID: OPT-YIELD-4BBA-CBZ Subject: Yield Optimization & Troubleshooting for N-Cbz Protection of 4-Bromobenzylamine

Executive Summary & Reaction Logic

Welcome to the technical support hub for Benzyl N-[(4-bromophenyl)methyl]carbamate . This intermediate is synthesized via the N-protection of 4-bromobenzylamine using benzyl chloroformate (Cbz-Cl) .

While theoretically simple, yield variations often stem from three competitive factors:

  • Hydrolysis of Cbz-Cl: The reagent decomposes to benzyl alcohol and

    
     in the presence of water/moisture, effectively altering the stoichiometry.
    
  • Protonation of Amine: The HCl byproduct protonates the unreacted amine, rendering it non-nucleophilic.

  • Di-protection: Excess Cbz-Cl can lead to the formation of the N,N-bis(benzyloxycarbonyl) species.

This guide provides a self-validating Schotten-Baumann protocol, which is generally more robust and higher-yielding for this specific substrate than anhydrous organic methods due to better pH control and solubility profiles.

Optimized Experimental Protocol (SOP)

Method: Biphasic Schotten-Baumann Conditions Target Yield: >90% Scale: 10 mmol (Adjustable)

Reagents & Stoichiometry Table
ComponentRoleEq.Amount (10 mmol scale)Critical Note
4-Bromobenzylamine Substrate1.01.86 gIf using HCl salt, add extra 1.0 eq of base.
Benzyl Chloroformate (Cbz-Cl) Reagent1.1 - 1.21.57 - 1.71 mLQuality Check: If yellow/fuming, distill or use 1.3 eq.
Sodium Carbonate (

)
Base2.52.65 gMaintains pH ~9-10. Preferred over NaOH to prevent hydrolysis.
Water / 1,4-Dioxane Solvent1:1 v/v40 mL totalDioxane ensures solubility of the lipophilic bromide.
Step-by-Step Workflow
  • Preparation: Dissolve 4-bromobenzylamine (10 mmol) in 1,4-dioxane (20 mL) and water (10 mL).

  • Base Addition: Add

    
      (25 mmol) dissolved in water  (10 mL). The mixture may become biphasic or cloudy.
    
  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath.

    • Why? Low temperature suppresses the hydrolysis of Cbz-Cl, which has a higher activation energy than the amine acylation.

  • Addition: Add Cbz-Cl (11-12 mmol) dropwise over 15–20 minutes.

    • Control: Vigorous stirring is essential to maximize the interfacial surface area.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1). The amine spot (ninhydrin active) should disappear.

  • Workup:

    • Evaporate Dioxane under reduced pressure (rotovap).

    • Extract the aqueous residue with Ethyl Acetate (EtOAc) (

      
       mL).
      
    • Acid Wash (Critical): Wash combined organics with 1M HCl (

      
       mL) to remove unreacted amine.
      
    • Base Wash: Wash with sat.

      
        to remove benzyl alcohol/acidic byproducts.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or EtOAc/Hexane if the solid is off-white.

Workflow Logic & Decision Tree

The following diagram illustrates the critical decision points during the synthesis to ensure high yield.

Cbz_Protection_Workflow Start Start: 4-Bromobenzylamine Check_Salt Is Starting Material an HCl Salt? Start->Check_Salt Adjust_Base Add +1.0 eq Base (Total 3.5 eq) Check_Salt->Adjust_Base Yes Solvent_Choice Solvent System: Water/Dioxane (1:1) Check_Salt->Solvent_Choice No Adjust_Base->Solvent_Choice Temp_Control Cool to 0°C Solvent_Choice->Temp_Control Addition Add Cbz-Cl Dropwise Temp_Control->Addition Monitor TLC Check (2h) Addition->Monitor Decision_TLC SM Remaining? Monitor->Decision_TLC Add_More Add 0.1 eq Cbz-Cl Check pH > 9 Decision_TLC->Add_More Yes Workup Workup: 1. Evap Dioxane 2. Extract EtOAc 3. Wash 1M HCl Decision_TLC->Workup No Add_More->Monitor Product Final Product: Benzyl N-[(4-bromophenyl)methyl]carbamate Workup->Product

Figure 1: Logic flow for Cbz-protection of 4-bromobenzylamine, highlighting stoichiometry adjustments and reaction monitoring.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<60%)

User Question: I followed the protocol, but my isolated yield is poor. Where did I lose the product?

Root Cause Analysis:

  • Old Cbz-Cl: Benzyl chloroformate degrades into benzyl chloride and HCl over time. If your reagent is old, you are adding less active electrophile than calculated.

    • Fix: Use a fresh bottle or distill the reagent. Increase equivalents to 1.3–1.4 if using an older batch.

  • pH Drift: As the reaction proceeds, HCl is generated. If the base is consumed, the pH drops. At acidic pH, the amine is protonated (

    
    ) and cannot react.
    
    • Fix: Monitor pH with paper. Ensure it stays between 9 and 10. Add more

      
       if necessary.
      
Issue 2: "Oily" Product / Impurities

User Question: My product is an oil that won't solidify, and NMR shows extra aromatic peaks.

Root Cause Analysis: The most common impurity is Benzyl Alcohol (formed from Cbz-Cl hydrolysis). It has a high boiling point (


) and is difficult to remove by simple evaporation.
  • Fix (Chemical): The 1M HCl wash in the workup is crucial to remove unreacted amine, but to remove Benzyl Alcohol, wash the organic layer thoroughly with water and brine. If it persists, recrystallize from Hexane/EtOAc. Benzyl alcohol stays in the mother liquor.

Issue 3: Di-protected Amine

User Question: I see a spot with a higher Rf value than my product.

Root Cause Analysis: You likely used a large excess of Cbz-Cl (>1.5 eq) or added it too quickly at room temperature. This forms the species


.
  • Fix: Strictly control the addition rate at

    
    . Use only 1.1 eq of Cbz-Cl initially.
    

References

  • BenchChem. Technical Support Center: Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine. (Accessed 2026).[1] Link

  • Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. Org. Synth. 2015, 92, 91-102. (Demonstrates Schotten-Baumann Cbz protection logic). Link

  • The Royal Society of Chemistry. Synthesis of Cbz-protected amines via aqueous/organic mixtures. (General methodology support). Link

  • National Oceanic and Atmospheric Administration (NOAA). Benzyl Chloroformate Chemical Datasheet. (Safety and stability data). Link

Sources

Technical Support Center: Purification of Benzyl N-[(4-bromophenyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Removal of Impurities / Purification Protocol

Introduction: The Purification Mandate

Welcome to the technical support hub for Benzyl N-[(4-bromophenyl)methyl]carbamate . If you are accessing this guide, you likely have a crude reaction mixture containing your target carbamate alongside unreacted 4-bromobenzylamine, benzyl alcohol, and residual benzyl chloroformate.[1]

This guide moves beyond generic "wash and dry" instructions. We treat purification as a logic gate system based on the physicochemical properties of the Cbz (benzyloxycarbonyl) protecting group and the 4-bromophenyl moiety.

Module 1: The Chemical Triage (Workup Protocol)

Objective: Remove unreacted starting materials (amines) and inorganic salts before attempting crystallization.

The Logic (Causality)

The separation relies on pKa differentiation .

  • Target Molecule: The carbamate nitrogen is non-basic due to delocalization of the lone pair into the carbonyl. It will not protonate in dilute acid.

  • Impurity (Amine): The unreacted 4-bromobenzylamine has a pKa

    
     9–10. It will readily protonate in dilute acid, becoming a water-soluble ammonium salt.[1]
    
Step-by-Step Protocol
  • Solvent Selection: Dissolve your crude mixture in Ethyl Acetate (EtOAc) .[2] Avoid Dichloromethane (DCM) if possible, as emulsions are more common and it is harder to dry.

  • The Acid Wash (Critical Step):

    • Wash the organic layer twice with 1M HCl (or 5% citric acid if acid-sensitive groups are present elsewhere).

    • Mechanism:[2][3][4][5] This pulls unreacted 4-bromobenzylamine into the aqueous layer.

  • The Quench Wash:

    • Wash with Saturated NaHCO₃ .[3][6]

    • Mechanism:[3][4][5] Neutralizes residual acid and hydrolyzes traces of unreacted Benzyl Chloroformate (Cbz-Cl) into Benzyl alcohol and CO₂.

  • The Brine Wash:

    • Wash with saturated NaCl to remove bulk water.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Module 2: The "Sticky" Problem (Benzyl Alcohol Removal)

Issue: The most persistent impurity in Cbz protection is Benzyl Alcohol (BnOH), generated from the hydrolysis of excess Cbz-Cl.

  • Boiling Point: ~205°C (Hard to remove via rotavap).[4]

  • Polarity: Often co-elutes with carbamates on silica.

Troubleshooting Guide: Removing BnOH
MethodSuitabilityTechnical Note
High Vacuum LowRequires heating (>60°C) and high vac (<1 mbar). Risk of melting/decomposing product.[5]
Chromatography MediumBnOH tails significantly. Use a gradient of Hexane:EtOAc (start 95:5).
Trituration High Recommended. The target carbamate is a solid; BnOH is a liquid.
The Trituration Protocol (The "Hexane Crash")
  • Concentrate the crude oil until it is a thick syrup.

  • Add cold Heptane (or Hexane) roughly 10 mL per gram of product.

  • Sonicate or scratch the flask walls to induce nucleation.

  • The Benzyl N-[(4-bromophenyl)methyl]carbamate should precipitate as a white solid, while Benzyl alcohol remains dissolved in the Heptane supernatant.

  • Filter and wash the cake with cold Pentane.

Module 3: Visualizing the Workflow

The following diagram illustrates the logical flow of purification, distinguishing between the fate of the product and the impurities.

PurificationWorkflow cluster_aqueous Aqueous Layer (Waste) start Crude Reaction Mixture (Product + Amine + Cbz-Cl) acid_wash Wash 1: 1M HCl start->acid_wash amine_salt 4-Bromobenzylamine Hydrochloride Salt acid_wash->amine_salt Extracts Amine organic_layer Organic Layer (Product + Benzyl Alcohol) acid_wash->organic_layer base_wash Wash 2: Sat. NaHCO3 organic_layer->base_wash cbz_hydrolysis Hydrolysis of Residual Cbz-Cl base_wash->cbz_hydrolysis Removes Cbz-Cl conc Concentrate to Oil base_wash->conc trituration Trituration / Crystallization (Add Cold Heptane) conc->trituration bnoh_waste Supernatant: Benzyl Alcohol trituration->bnoh_waste Soluble final_prod Precipitate: Pure Benzyl N-[(4-bromophenyl)methyl]carbamate trituration->final_prod Insoluble

Caption: Purification logic flow for Cbz-protected amines, highlighting the separation of impurities via phase extraction and solubility differentials.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is oiling out instead of crystallizing during trituration. Why?

Diagnosis: This is usually caused by residual solvent (EtOAc or DCM) acting as a "bridge" solvent, increasing the solubility of your product in the Heptane. Fix:

  • Re-dissolve the oil in a minimum amount of EtOAc.

  • Rotavap down to dryness hard (use a heat gun gently if necessary) to form a foam.

  • Add the Heptane slowly with vigorous stirring.

  • Seeding: Add a tiny crystal of pure product if available to act as a nucleation site.

Q2: I see a "double spot" on TLC. Is my product decomposing?

Diagnosis: Likely not. Carbamates often exhibit Rotamers (Rotational Isomers) due to the restricted rotation around the N-C(O) bond. Verification:

  • Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce, they are rotamers.[1]

  • If the spots separate widely on TLC, the lower spot is likely the free amine (check with Ninhydrin stain—amine turns red/purple; carbamate does not).

Q3: Can I use UV to detect the Benzyl Alcohol impurity?

Answer: Yes, but be careful.[1] Both your product (Benzyl carbamate + Bromophenyl ring) and the impurity (Benzyl alcohol) are UV active.

  • Differentiation: Benzyl alcohol stains strongly with KMnO₄ (oxidizes to benzoic acid) or PMA (Phosphomolybdic Acid).

Module 5: Analytical Checkpoints

Before proceeding to the next synthetic step, verify purity using this checklist:

TestExpected ResultFailure Indicator
1H NMR (CDCl₃) Singlet at ~5.15 ppm (2H, benzylic CH₂ of Cbz).Extra peaks at ~4.6 ppm (Benzyl Alcohol).
TLC (Hex/EtOAc) Single spot, Rf ~0.4-0.6 (depending on ratio).Dragging tail (Benzyl Alcohol) or baseline spot (Amine salt).
Appearance White to Off-white Crystalline Solid.Yellow oil (indicates oxidation or solvent trapping).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for Cbz stability and removal conditions).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Source for pKa values of amines vs. amides/carbamates).

  • BenchChem. (2025).[6][7] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Retrieved from (General procedures for Cbz handling).

  • Organic Syntheses. (2008). Benzyl Isopropoxymethyl Carbamate.[8] Org. Synth. 2008, 85, 287.[1][8] Retrieved from (Demonstrates purification of benzyl carbamate derivatives via crystallization).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12136, Benzyl carbamate. Retrieved from (Physical properties and solubility data).

Sources

Incomplete deprotection of Benzyl N-[(4-bromophenyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cbz Deprotection in Halogenated Systems Ticket Subject: Incomplete deprotection/Side-reactions of Benzyl N-[(4-bromophenyl)methyl]carbamate Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Deprotection Support Hub

You are likely here because your standard deprotection protocol (10% Pd/C,


) is failing. In the context of Benzyl N-[(4-bromophenyl)methyl]carbamate , "incomplete deprotection" is often a misdiagnosis.

The actual issue is likely competitive hydrodehalogenation .

The Carbon-Bromine (C-Br) bond on your aromatic ring is highly susceptible to oxidative addition by Palladium (0). If you are observing a mixture of products, or if your mass spec shows a mass of


, you are stripping the bromine atom before or during the removal of the Cbz group.

Below are the three validated workflows to solve this, ranked by chemoselectivity.

Part 1: Diagnostic & Decision Logic

Before proceeding, confirm your failure mode using the decision tree below.

DeprotectionLogic Start Diagnostic: What is the outcome? SideProd Product is Debrominated (Mass = Desired - 79/81 + 1) Start->SideProd C-Br Cleavage Stalled Reaction Stalled/Incomplete (Starting Material Remains) Start->Stalled Catalyst Poisoning Sol1 Method A: Poisoned Hydrogenation (Pd/C + Pyridine) SideProd->Sol1 If H2 preferred Sol2 Method B: Acidic Cleavage (HBr/AcOH or BCl3) SideProd->Sol2 If Acid stable Sol3 Method C: Modern Lewis Acid (AlCl3 / HFIP) Stalled->Sol3 High Selectivity

Figure 1: Diagnostic flow for selecting the appropriate deprotection strategy based on observed impurity profiles.

Part 2: Validated Protocols

Method A: Chemoselective Hydrogenation (The "Poisoned" Catalyst)

Best for: When you must use hydrogenation but need to retain the Bromine.

Standard Pd/C is too active. You must "poison" the catalyst to inhibit the oxidative addition into the C-Br bond while retaining enough activity to cleave the benzylic C-O bond.

The Fix: Add an amine modifier (Pyridine or Ethylenediamine).

Protocol:

  • Dissolution: Dissolve 1.0 eq of Benzyl N-[(4-bromophenyl)methyl]carbamate in MeOH or EtOH (0.1 M concentration).

  • Poisoning: Add Pyridine (5.0 eq) to the solution before adding the catalyst.

    • Why? Pyridine coordinates to the Pd surface, modulating its electron density and sterically hindering the insertion into the Ar-Br bond.

  • Catalyst: Add 5 wt% of 5% Pd/C (Note: Use 5% loading, not 10%, to further reduce activity).

  • Reaction: Hydrogenate at 1 atm (balloon) at room temperature.

  • Monitoring: Check TLC/LCMS every 30 mins. Reaction time is typically 1–3 hours.

  • Workup: Filter through Celite. The pyridine must be removed by an acidic wash (1M HCl) during extraction or by azeotropic evaporation if the product is acid-sensitive.

Expert Note: If Pd/C + Pyridine still yields de-brominated product, switch to 5% Pt/C (Platinum on Carbon) . Platinum is significantly less active toward aryl halides than Palladium [1].

Method B: Acidic Solvolysis (The "Surefire" Method)

Best for: Substrates stable to strong acid. This completely eliminates the risk of debromination as no metal catalyst is involved.

Protocol: HBr in Acetic Acid

  • Setup: Place 1.0 eq of substrate in a round-bottom flask.

  • Reagent: Add 33% HBr in Acetic Acid (approx. 5–10 mL per gram of substrate).

  • Reaction: Stir at room temperature.

    • Observation: Evolution of

      
       gas will occur.[1]
      
  • Time: 30–60 minutes.

  • Quench: Pour the mixture slowly into cold Diethyl Ether (

    
    ). The amine hydrobromide salt often precipitates directly.
    
  • Isolation: Filter the solid salt. If no precipitate forms, evaporate the acetic acid/HBr (requires a good fume hood and trap) and neutralize with

    
    .
    

Warning: This method generates Benzyl Bromide (lachrymator) as a byproduct. Handle with extreme care.

Method C: Lewis Acid Cleavage ( )

Best for: Acid-sensitive substrates where HBr is too harsh, but hydrogenation is not possible.

Boron Trichloride (


) cleaves the benzyl carbamate via coordination to the carbonyl oxygen, followed by 

-like cleavage of the benzyl cation.

Protocol:

  • Setup: Dissolve substrate in anhydrous DCM (0.1 M) under Nitrogen/Argon.

  • Cooling: Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     (1M in DCM, 3.0 eq) dropwise.
    
  • Warming: Allow to warm to 0°C over 2 hours.

  • Quench: Quench with MeOH (excess) at 0°C.

  • Workup: Evaporate solvents. Partition between DCM and 1M NaOH (to remove Boron salts and liberate the free amine).

Part 3: Comparative Data & Troubleshooting

Reagent Compatibility Table

MethodReagentC-Br StabilityReaction RateKey Risk
Standard H2 Pd/C, H2Poor (High risk of loss)Fast (<1 hr)Hydrodehalogenation
Poisoned H2 Pd/C, PyridineGood Moderate (2-4 hrs)Incomplete conversion if over-poisoned
Acidic HBr/AcOHExcellent Fast (30 mins)Harsh acidic conditions; Benzyl bromide byproduct
Lewis Acid BCl3Excellent ModerateMoisture sensitivity; Requires inert atmosphere
Modern AlCl3 / HFIPExcellent FastCost of HFIP solvent

Common Failure Modes

Q: The reaction is stuck at 50% conversion using Pd/C.

  • Cause: The amine product (1-(4-bromophenyl)methanamine) is poisoning the catalyst.

  • Fix: If you are using Method A (Hydrogenation), add Acetic Acid (1.0 eq) to the mixture. This protonates the product amine as it forms, preventing it from binding to the Pd surface. (Note: Do not use Pyridine and AcOH together; they will just form a salt).

Q: I see a new impurity with Mass M+14.

  • Cause: N-Methylation. If using MeOH as a solvent with Pd/C, reductive amination with the solvent can occur (rare but possible with active catalysts).

  • Fix: Switch solvent to Ethanol or Ethyl Acetate.

Q: I cannot use HBr or Hydrogenation. What is the mildest option?

  • Fix: Use TMSI (Trimethylsilyl iodide) or the AlCl3/HFIP system. A 2024 study demonstrated that Aluminum Chloride in Hexafluoroisopropanol (HFIP) selectively cleaves Cbz at room temperature without affecting aryl halides or benzyl ethers [2].

Part 4: Mechanism of Failure (Hydrodehalogenation)

Understanding why the standard method fails is crucial for justifying the change in protocol.

Mechanism Substrate Cbz-Amine-ArBr Pd_Complex Pd-Complex Substrate->Pd_Complex Adsorption Path_Good Path A: C-O Insertion (Desired) Pd_Complex->Path_Good Path_Bad Path B: C-Br Insertion (Undesired) Pd_Complex->Path_Bad Product Product: Amine-ArBr Path_Good->Product Hydrogenolysis SideProduct Side Product: Amine-Ar-H (Debrominated) Path_Bad->SideProduct Oxidative Addition

Figure 2: Competitive pathways on the Palladium surface. Path B is kinetically accessible for Aryl Bromides unless the catalyst is modified.

References

  • Selective Hydrogenolysis: Mandal, P. K., & McMurray, J. S. (2007). "Pd-C-induced catalytic transfer hydrogenation with triethylsilane." Journal of Organic Chemistry, 72(17), 6599–6601. Supports the use of alternative hydrogen sources and catalyst modulation.

  • Modern Lewis Acid Method (AlCl3/HFIP): Vinayagam, V., et al. (2024).[2] "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." The Journal of Organic Chemistry, 89. Authoritative source for metal-free, chemoselective deprotection.

  • General Cbz Deprotection Strategies: BenchChem Technical Guides. "Application Notes and Protocols for N-Cbz Deprotection." Provides standard protocols for HBr/AcOH and Hydrogenation.

  • Thiol-Mediated Deprotection: Scattolin, T., et al. (2022).[2] "Nucleophilic Deprotection of Cbz Groups." Organic Letters, 24, 3736-3740.[2] Alternative mild method for highly sensitive substrates.

Sources

Benzyl N-[(4-bromophenyl)methyl]carbamate stability under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Profile & Troubleshooting Under Basic Conditions

Document ID: TSC-2024-CBZ-BR | Version: 2.1 | Status: Active

Executive Summary & Molecule Profile

User Query: "Is Benzyl N-[(4-bromophenyl)methyl]carbamate stable in base? I am observing degradation/yield loss."

The Short Answer: This molecule is N-Cbz-4-bromobenzylamine . It exhibits conditional stability in basic media. It is generally stable to mild inorganic bases (e.g.,


, 

) used in cross-coupling reactions at moderate temperatures. However, it is unstable to strong nucleophilic bases (e.g.,

,

, alkoxides) particularly at elevated temperatures, where it undergoes hydrolysis.

Critical Warning (Chemoselectivity): While the Cbz group is the primary concern under basic conditions, the aryl bromide moiety presents a hidden risk during standard Cbz deprotection (hydrogenolysis), leading to unintended debromination.

Molecule Architecture
  • Core Scaffold: 4-Bromobenzylamine[1][2]

  • Protecting Group: Carbobenzyloxy (Cbz / Z)

  • Key Labile Points:

    • Carbamate Linkage: Susceptible to hydrolysis (high pH + heat).

    • Aryl Bromide: Susceptible to Pd-catalyzed reduction (Hydrogenolysis).

Stability Matrix: The "Safe Zone"

Use this table to determine if your reaction conditions jeopardize the integrity of the carbamate linkage.

Reagent ClassExamplesConditionStability StatusNotes
Mild Inorganic Bases

,

,

25°C - 60°CSTABLE Safe for Suzuki/Sonogashira couplings.
Strong Hydroxides

,

,

0°C - 25°CMETASTABLE Slow hydrolysis over time. Avoid prolonged exposure.
Strong Hydroxides

,

>60°C (Reflux)UNSTABLE Rapid hydrolysis to 4-bromobenzylamine + Benzyl alcohol.
Alkoxides

,

,

Any TempRISKY Risk of transesterification or elimination (E1cB).
Amine Bases

, DIPEA, Pyridine
25°C - 100°CSTABLE Standard conditions for acylations/couplings.

Mechanistic Insight: Why Degradation Occurs

Understanding the mechanism allows you to predict failure points. Under strong basic conditions, the carbamate does not simply "fall off"; it undergoes specific nucleophilic attacks.

Pathway A: Direct Hydrolysis (Saponification)

In the presence of hydroxide (


), the carbonyl carbon is attacked, forming a tetrahedral intermediate. This collapses to release benzyl alcohol and the carbamate anion, which spontaneously decarboxylates to the amine.
Pathway B: E1cB Elimination (The "Hidden" Pathway)

Since this is a secondary carbamate (N-H bond exists), strong bases can deprotonate the nitrogen. The resulting anion can eliminate the benzyloxy group to form an Isocyanate intermediate.

G Start N-Cbz-4-Bromobenzylamine Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack (Hydrolysis) Inter2 N-Deprotonated Species Start->Inter2 Deprotonation (E1cB Path) Base Strong Base (OH-) Product 4-Bromobenzylamine (Degradation Product) Inter1->Product Collapse & Decarboxylation Isocyanate Isocyanate Intermediate (Ar-CH2-N=C=O) Inter2->Isocyanate Elimination of BnO- Isocyanate->Product Aq. Workup

Figure 1: Dual degradation pathways under basic conditions. Pathway A dominates in aqueous hydroxide; Pathway B dominates with anhydrous strong bases (e.g., NaH, tBuOK).

Troubleshooting Guide

Scenario 1: "My Cbz group disappeared during a Suzuki Coupling."
  • Diagnosis: You likely used a strong base (like

    
     or high conc. 
    
    
    
    ) at high reflux temperatures (
    
    
    ).
  • Fix: Switch to milder bases like

    
     or 
    
    
    
    . If high temperature is required for the coupling, switch the solvent to dry Dioxane or Toluene to minimize hydrolytic potential (exclude water).
Scenario 2: "I tried to remove the Cbz with H2/Pd, but I lost the Bromine."
  • Diagnosis: Chemoselectivity Error. Standard Cbz removal (Hydrogenolysis) reduces Aryl-Bromide bonds.

  • The Science: Palladium catalyzes the oxidative addition of the Ar-Br bond, followed by reductive elimination with Hydrogen, replacing the Br with H.

  • Fix: Do NOT use catalytic hydrogenation. Use Acidic Cleavage (Protocol B below).

Scenario 3: "Yield is low after workup with NaOH."
  • Diagnosis: Saponification during extraction.

  • Fix: Avoid washing the organic layer with strong NaOH to remove impurities. Use saturated

    
     or dilute (1M) 
    
    
    
    (The Cbz is stable to dilute acid washes).

Validated Experimental Protocols

Protocol A: Stability Assay (Quality Control)

Use this to verify if your specific basic conditions are safe before committing valuable material.

  • Preparation: Dissolve 10 mg of Benzyl N-[(4-bromophenyl)methyl]carbamate in 0.5 mL of the target solvent (e.g., THF, DMF).

  • Challenge: Add the base equivalent to your reaction stoichiometry (e.g., 3 eq.

    
    ).
    
  • Incubation: Heat to the intended reaction temperature for 1 hour.

  • Analysis: Take a 10

    
     aliquot. Dilute in MeCN. Inject into HPLC/UPLC.
    
  • Criteria:

    • >98% Parent Peak: Stable. Proceed.

    • Appearance of peak at RRT ~0.4 (Amine): Unstable. Modify conditions.

Protocol B: Safe Deprotection (Preserving the Ar-Br)

Since you cannot use Hydrogenolysis, use Acidic Cleavage.

  • Reagent: 33% HBr in Acetic Acid (or Triflic Acid in DCM).

  • Procedure: Dissolve substrate in minimal DCM. Add HBr/AcOH (5-10 equiv) at 0°C.

  • Monitoring: Warm to RT. Stir for 1-2 hours. Monitor by TLC (Cbz is non-polar; Amine stays at baseline).

  • Workup: Precipitate with diethyl ether OR carefully quench with

    
     (cold) and extract.
    
  • Result: 4-Bromobenzylamine (hydrobromide salt or free base). The Bromine remains intact.

Decision Tree: Workflow Optimization

Follow this logic flow to ensure process integrity.

G Start Start: N-Cbz-4-Bromobenzylamine Goal What is your goal? Start->Goal Reaction Perform Reaction on Ar-Br Goal->Reaction Deprotect Remove Cbz Group Goal->Deprotect BaseCheck Base Selection? Reaction->BaseCheck Method Method Selection? Deprotect->Method Mild Mild (K2CO3, Et3N) BaseCheck->Mild Strong Strong (NaOH, tBuOK) BaseCheck->Strong Safe Proceed (Safe) Mild->Safe TempCheck Temperature? Strong->TempCheck Low (<25C) Low (<25C) TempCheck->Low (<25C) High (>60C) High (>60C) TempCheck->High (>60C) Unsafe High Risk of Hydrolysis H2Pd H2 / Pd/C Method->H2Pd Acid HBr / AcOH Method->Acid ResultBad FAILURE: Debromination H2Pd->ResultBad ResultGood SUCCESS: Intact Ar-Br Acid->ResultGood Low (<25C)->Safe High (>60C)->Unsafe

Figure 2: Operational logic flow for handling N-Cbz-4-bromobenzylamine.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[3][4] (Detailed stability data of Carbamates/Cbz).

  • Sartori, G., et al. (2004). "Recent advances in the chemistry of carbamates." Tetrahedron, 60(34), 7177-7228. (Mechanisms of hydrolysis and E1cB elimination).

  • Mandal, P. K., & McMurray, J. S. (2007).[3] "Pd-C-induced catalytic transfer hydrogenation with triethylsilane." Journal of Organic Chemistry, 72(17), 6599–6601. (Discusses selectivity issues with halogens during hydrogenolysis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Foundational mechanisms of nucleophilic substitution at the carbonyl group).

Sources

Preventing side product formation in Benzyl N-[(4-bromophenyl)methyl]carbamate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Benzyl N-[(4-bromophenyl)methyl]carbamate Synthesis

Executive Summary

This guide addresses the synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate (CAS: 1450798-25-2), a critical intermediate in medicinal chemistry. The standard synthesis involves the reaction of 4-bromobenzylamine with benzyl chloroformate (Cbz-Cl) under basic conditions.

While theoretically straightforward, this reaction is prone to specific failure modes—primarily reagent hydrolysis, amine protonation, and impurity-driven alkylation—rather than the urea formation common in isocyanate chemistry. This document provides an autonomous troubleshooting framework to maximize yield and purity.

Reaction Mechanism & Side Pathway Analysis

To prevent side products, one must understand their origin. The diagram below maps the competitive pathways governing this synthesis.

ReactionPathways Start 4-Bromobenzylamine (Nucleophile) Product Target Product: Benzyl N-[(4-bromophenyl)methyl]carbamate Start->Product + Cbz-Cl / Base (Main Reaction) Side2 Inactive Species: Amine-HCl Salt (Via Protonation) Start->Side2 + HCl (Insufficient Base) (Reversibility Trap) Side3 Impurity B: N-Benzyl-4-bromobenzylamine (Via PhCH2Cl impurity) Start->Side3 + Benzyl Chloride (Reagent Impurity) CbzCl Benzyl Chloroformate (Electrophile) Side1 Side Product A: Benzyl Alcohol + CO2 (Via Hydrolysis) CbzCl->Side1 + H2O / High pH (Reagent Destruction)

Figure 1: Competitive reaction pathways. Green indicates the desired route; red/yellow indicate yield-limiting side reactions.

Troubleshooting Guide (Q&A)

Issue 1: The reaction stalls with unreacted amine remaining, despite adding excess Cbz-Cl.

Diagnosis: Amine Protonation (The "pH Trap"). The reaction generates HCl as a byproduct. If the base is insufficient or added too slowly, the pH drops below the pKa of the amine (~9.5). The amine becomes protonated (


), rendering it non-nucleophilic. Adding more Cbz-Cl in this state only increases hydrolysis side products (Benzyl alcohol) without converting the amine.

Corrective Action:

  • Immediate: Check the pH of the aqueous layer. If pH < 9, add 1M NaOH or saturated

    
     until pH is ~10.
    
  • Prevention: Use Schotten-Baumann conditions (biphasic THF/Water or Dioxane/Water) with a carbonate buffer to maintain pH 8–10 continuously.

Issue 2: The crude NMR shows a large amount of Benzyl Alcohol.

Diagnosis: Competitive Hydrolysis of Cbz-Cl. Benzyl chloroformate is moisture-sensitive. In highly alkaline aqueous media (pH > 11) or at elevated temperatures, hydroxide ions (


) attack Cbz-Cl faster than the amine does, producing Benzyl Alcohol and 

.

Corrective Action:

  • Purification: Benzyl alcohol can be removed via silica gel chromatography (it is much more polar than the carbamate) or by washing the solid product with cold hexanes/ether if the product crystallizes.

  • Prevention:

    • Temperature Control: Maintain reaction at 0°C during the addition of Cbz-Cl.

    • Slow Addition: Add Cbz-Cl dropwise to keep its instantaneous concentration low.

    • Stoichiometry: Use a slight excess of Cbz-Cl (1.1 – 1.2 eq) to account for unavoidable hydrolysis, but do not exceed 1.5 eq.

Issue 3: I see a secondary spot on TLC that is less polar than the product.

Diagnosis: N-Alkylation (Impurity Driven). Old or low-quality Cbz-Cl often degrades into Benzyl Chloride (


). This impurity acts as a standard alkylating agent, reacting with your amine to form N-benzyl-4-bromobenzylamine . Unlike the carbamate, this side product is basic and difficult to separate.

Corrective Action:

  • Validation: Check the Cbz-Cl reagent by proton NMR. If a triplet at

    
     4.5 ppm (Benzyl chloride 
    
    
    
    ) is visible alongside the singlet at
    
    
    5.2 ppm (Cbz-Cl
    
    
    ), the reagent is compromised.
  • Prevention: Use fresh Cbz-Cl (95%+ purity). If unsure, purge the Cbz-Cl bottle with

    
     after use to prevent moisture ingress which accelerates degradation.
    

Optimized Standard Operating Procedure (SOP)

Protocol ID: SOP-CBZ-SYN-04 Scale: 1.0 mmol basis (Scalable)

Materials & Reagents
ReagentEquivalentsRoleCritical Note
4-Bromobenzylamine 1.0 eqLimiting ReagentEnsure free base form (not HCl salt).
Benzyl Chloroformate 1.2 eqElectrophileAdd dropwise at 0°C.
Sodium Carbonate (

)
2.5 eqBaseMaintains pH ~10; safer than NaOH.
THF / Water (1:1) 0.2 MSolvent SystemSolubilizes both organic amine and inorganic base.
Step-by-Step Workflow
  • Preparation: In a round-bottom flask, dissolve 4-bromobenzylamine (1.0 eq) in THF.

  • Buffer Setup: Dissolve

    
      (2.5 eq) in an equal volume of water and add to the THF solution. The mixture will be biphasic.
    
  • Cooling: Cool the vigorously stirred mixture to 0°C using an ice bath. Reason: Suppresses hydrolysis rate.

  • Addition: Add Cbz-Cl (1.2 eq) dropwise over 15–20 minutes.

    • Checkpoint: Ensure internal temp does not rise above 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). Product (

      
      ) should be visible; amine (
      
      
      
      or baseline) should disappear.
  • Workup:

    • Evaporate THF under reduced pressure.

    • Extract aqueous residue with Ethyl Acetate (3x).

    • Wash combined organics with 1M HCl (removes unreacted amine), then Brine .

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography if necessary.

Troubleshooting Logic Tree

Use this decision tree to resolve yield or purity issues during the experiment.

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / Unreacted Amine IssueType->LowYield Impurity Unknown Impurity Detected IssueType->Impurity CheckPH Check Aqueous pH LowYield->CheckPH CheckReagent Check Cbz-Cl Purity Impurity->CheckReagent ActionBase pH < 9? Add Na2CO3 CheckPH->ActionBase Acidic ActionTemp pH > 11? Reduce Base Strength & Cool to 0°C CheckPH->ActionTemp Too Basic ActionWash Impurity = Benzyl Alcohol? Wash solid with Hexanes CheckReagent->ActionWash Hydrolysis ActionFresh Impurity = N-Benzyl? Discard Cbz-Cl. Buy Fresh Reagent. CheckReagent->ActionFresh Degradation

Figure 2: Diagnostic flowchart for correcting common synthesis failures.

References

  • BenchChem. Troubleshooting guide for incomplete Cbz-protection of pyridine. Retrieved from .

  • Organic Chemistry Portal. Protection of Amino Groups: Cbz Protecting Group. Retrieved from .

  • Wikipedia. Benzyl chloroformate: Preparation and Amine Protection. Retrieved from .

  • Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. Org.[1][2][3][4][5][6] Synth. 2015, 92, 91-102. Retrieved from .

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from .

Sources

Scaling up the synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for process chemists and researchers scaling up the synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate .

Ticket Subject: Synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate (Cbz-protection of 4-Bromobenzylamine) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Core Chemistry

You are performing a Schotten-Baumann reaction .[1][2] This is a biphasic acylation where 4-bromobenzylamine reacts with benzyl chloroformate (Cbz-Cl) under basic conditions.

  • The Goal: Protect the amine to form a lipophilic carbamate.

  • The Challenge: Managing the competition between Product Formation (Amine attack) and Reagent Hydrolysis (Water attack), while controlling the exotherm and CO₂ off-gassing on scale.

Reaction Scheme

Reactants: 4-Bromobenzylamine (or HCl salt) + Benzyl Chloroformate (Cbz-Cl) Base: NaOH or Na₂CO₃ (pH control is critical) Solvent System: DCM/Water or THF/Water (Biphasic)

Standard Operating Protocol (Scale-Up Optimized)

Do not use unverified small-scale academic preparations for >100g batches. Use this thermodynamic-controlled protocol.

Reagent Loading Table
ReagentEquiv.RoleCritical Parameter
4-Bromobenzylamine 1.0SubstratePurity >98% (Check for dibenzyl impurity)
Benzyl Chloroformate 1.1 - 1.2ReagentLachrymator. Filter before use if turbid.
NaOH (aq, 4M) 2.5 - 3.0BaseMaintain pH > 9.0 throughout addition.
Dichloromethane (DCM) 10 VolSolventHigh solubility for product; good heat transfer.
Step-by-Step Workflow
  • Dissolution: Charge 4-bromobenzylamine into the reactor with DCM (5 Vol).

    • Note: If using the HCl salt, add the salt to water (5 Vol) first, then add DCM.

  • Base Addition: Add 4M NaOH to the biphasic mixture. Cool reactor to 0–5 °C .

  • Controlled Addition: Charge Cbz-Cl (diluted in minimal DCM) dropwise over 60–90 minutes.

    • Critical: Internal temperature must not exceed 10 °C .

  • Reaction Age: Warm to 20 °C and stir vigorously (high shear) for 2–4 hours.

  • Quench: Add N,N-Dimethylethyldiamine (0.1 eq) OR stir overnight to destroy excess Cbz-Cl.

  • Workup: Separate phases. Wash Organic layer:

    • 1x 1M HCl (Removes unreacted amine).

    • 1x 10% Na₂CO₃ (Removes acidic hydrolysis byproducts).

    • 1x Brine.

  • Isolation: Solvent swap to Heptane/EtOAc (9:1) to crystallize.[3]

Troubleshooting Guide (Q&A)

Module A: Reaction Initiation & Exotherm (The "Crash" Phase)

Q: The temperature spiked >15°C during Cbz-Cl addition. Is the batch ruined?

  • Diagnosis: Rapid addition exceeded the cooling capacity (Heat Removal < Heat Generation).

  • Impact: Higher temperatures favor hydrolysis of Cbz-Cl over acylation, leading to lower yields and higher Benzyl Alcohol impurities. It may also promote symmetric urea formation (dimerization).

  • Fix: Stop addition immediately. Cool back to 0°C. Check HPLC for "Dimer" impurity. If low, resume addition at 50% flow rate.

Q: My reaction mixture turned into a solid block (seized up).

  • Diagnosis: The product precipitated prematurely, or the starting amine HCl salt was not fully dissolved.

  • Fix: Add more DCM (dilution is cheaper than a failed batch). Ensure your impeller is designed for slurries (e.g., anchor or retreat curve, not a simple marine propeller).

Module B: Phase Transfer & Mixing (The "Stalling" Phase)

Q: HPLC shows 20% starting material remaining after 4 hours. Adding more Cbz-Cl doesn't help.

  • Diagnosis: "Stalling" in Schotten-Baumann is almost always a pH issue . As HCl is generated, it neutralizes the base. If pH drops < 8, the amine becomes protonated (NH₃⁺) and cannot react.

  • Fix: Check the pH of the aqueous layer.[4] If < 9, add 4M NaOH until pH is ~10-11. The reaction should restart.

  • Prevention: Use a pH-stat or add excess base (Na₂CO₃ buffer) at the start.

Q: I have a persistent emulsion during workup.

  • Diagnosis: The density of DCM (1.33) and the heavy brominated product is close to the density of the brine/wash layer, or surfactants were generated.

  • Fix: "Cut" the density. Add a small amount of water to the aqueous layer (lower density) or add more DCM to the organic layer. Filter the biphasic mixture through a Celite pad to break physical emulsions.

Module C: Impurity Management (The "Bug Fix" Phase)

Q: I have high levels of Benzyl Alcohol in the final product.

  • Diagnosis: This is the byproduct of Cbz-Cl hydrolysis. It is an oil that makes crystallization difficult.[3]

  • Fix: Do not rely on evaporation alone (Benzyl alcohol bp is high: 205°C).

    • Solution: Perform a heptane slurry wash . The carbamate product is likely insoluble in cold heptane, while benzyl alcohol is soluble. Triturate the crude solid in cold heptane and filter.

Q: There is a new impurity peak at RRT 0.85.

  • Diagnosis: Likely Benzyl Chloride . If Cbz-Cl is heated or stored improperly, it decomposes to Benzyl Chloride (carcinogen).

  • Fix: This is difficult to remove by crystallization.[3] Recrystallize from Ethanol/Water. If it persists, you must column the material or reject the batch. Prevention is key: Use fresh, cold Cbz-Cl.

Visual Workflows (Graphviz)

Diagram 1: Process Logic & Safety Interlocks

This diagram illustrates the critical decision nodes during the synthesis.

G Start Start: 4-Bromobenzylamine + Solvent (DCM) Check_Salt Is Starting Material HCl Salt? Start->Check_Salt Dissolve_Water Dissolve in Water first, then add DCM Check_Salt->Dissolve_Water Yes Add_Base Add Base (NaOH) Cool to 0°C Check_Salt->Add_Base No (Freebase) Dissolve_Water->Add_Base Add_Cbz Add Cbz-Cl (Slow Dosing) Add_Base->Add_Cbz Monitor_Temp Monitor Temp (< 10°C) Add_Cbz->Monitor_Temp Monitor_Temp->Add_Cbz Temp Spike (Pause) Monitor_pH Monitor pH (> 9.0) Monitor_Temp->Monitor_pH Temp OK Monitor_pH->Add_Base pH < 9 (Add Base) Reaction_Complete Reaction Complete? Monitor_pH->Reaction_Complete pH OK Reaction_Complete->Monitor_pH No (Stalled) Quench Quench (Amine/Water) Phase Separation Reaction_Complete->Quench Yes Impurity_Check Check Impurities: Benzyl Alcohol? Quench->Impurity_Check Heptane_Wash Triturate in Heptane (Remove Benzyl Alcohol) Impurity_Check->Heptane_Wash High Benzyl Alc. Final_Product Final Product: Benzyl N-[(4-bromophenyl)methyl]carbamate Impurity_Check->Final_Product Clean Heptane_Wash->Final_Product

Caption: Logic flow for Schotten-Baumann scale-up, highlighting temperature and pH control loops.

References & Authority

  • Schotten-Baumann Reaction Conditions:

    • Source: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.

    • Context: Defines the standard biphasic conditions for Cbz protection to prevent di-acylation and hydrolysis.

  • Safety of Benzyl Chloroformate (Cbz-Cl):

    • Source: NOAA Cameo Chemicals / PubChem.

    • Context: Decomposition data (HCl/CO2) and lachrymator warnings essential for scale-up safety.

  • Process Optimization of Amide/Carbamate Formation:

    • Source: Organic Syntheses, Coll. Vol. 3, p. 167 (1955).

    • Context: Foundational protocols for using chloroformates with amines in aqueous alkali.

  • 4-Bromobenzylamine Properties:

    • Source: Sigma-Aldrich / Merck Technical Data.

    • Context: Physical properties (MP, solubility) of the starting material to determine solvent volumes.

Sources

Purification challenges with Benzyl N-[(4-bromophenyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl N-[(4-bromophenyl)methyl]carbamate (often referred to as Cbz-protected 4-bromobenzylamine ) is a critical intermediate in medicinal chemistry, particularly for introducing a protected amine with an aryl bromide handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3][4]

While the benzyloxycarbonyl (Cbz) group is robust, purifying this specific derivative presents a unique triad of challenges: lipophilicity-driven solubility issues , persistent benzyl alcohol byproducts , and "oiling out" during crystallization .

This guide synthesizes field-proven purification strategies, moving beyond standard textbook protocols to address the specific physicochemical behavior of this brominated carbamate.

Part 1: Troubleshooting Guide (Q&A)

Q1: My crude product persists as a viscous yellow oil and refuses to crystallize, even after cooling. How do I induce solidification?

The Diagnosis: This is the "Plasticizer Effect." The reaction of Benzyl Chloroformate (Cbz-Cl) with water (hydrolysis) generates Benzyl Alcohol . Even small percentages (5-10%) of benzyl alcohol act as a solvent, depressing the melting point of your carbamate and keeping it in an oily state.

The Fix: You must remove the benzyl alcohol before crystallization will occur.

  • Azeotropic Removal: Dissolve the oil in water-saturated toluene and rotovap to dryness (3x).[4] Toluene forms a positive azeotrope with benzyl alcohol (boiling point depression), helping to drag it off.

  • The "Crash and Cure" Method:

    • Dissolve the oil in a minimum amount of warm Ethyl Acetate (EtOAc) .

    • Slowly add Hexanes (or Heptane) until cloudiness persists.[4]

    • Crucial Step: Add a seed crystal.[4] If none exists, scratch the glass interface vigorously.

    • Let it sit at room temperature for 4 hours before cooling. Rapid cooling traps the oil; slow equilibration forces the lattice to form.

Q2: TLC shows a spot running just below my product. Is this the unreacted amine?

The Diagnosis: Likely not . 4-bromobenzylamine is basic and polar; it usually stays at the baseline or runs much lower.[2][4] The spot running just below Cbz-carbamates is typically Benzyl Alcohol (Rf ~0.3-0.4 in 20% EtOAc/Hex) or the Symmetrical Urea byproduct (formed if water/CO2 reacts with the amine).

The Fix:

  • To confirm: Stain with Ninhydrin.[4] The carbamate and alcohol won't stain; free amine turns red/purple.

  • To remove:

    • Benzyl Alcohol:[4][5][6][7] See Q1.

    • Urea: This is highly insoluble. Dilute your crude mixture in DCM; the urea often precipitates out as a white solid which can be filtered off before chromatography.

Q3: I see a faint "shadow" spot co-eluting with my product. How do I separate it?

The Diagnosis: This is often Benzyl Chloride (from impure Cbz-Cl starting material) or Dibenzyl Carbonate .[2][3][4] Because your compound contains a heavy bromine atom, it is lipophilic, making it "sticky" on silica and prone to tailing, which masks these non-polar impurities.

The Fix: Switch the solvent system.

  • Standard: Hexane/EtOAc (Poor separation of lipophilic byproducts).

  • Optimized: Toluene/Acetonitrile (95:5) .[4] The pi-pi interactions between toluene and the aryl rings often provide better resolution for aromatic carbamates than standard alkane systems.[2]

Q4: Can I use acid extraction to remove unreacted starting material without cleaving the Cbz group?

The Diagnosis: Yes. The Cbz group is acid-stable at room temperature (it requires HBr/AcOH or strong Lewis acids to cleave).[3][4]

The Fix: Perform a 1M HCl wash during workup.

  • The unreacted 4-bromobenzylamine will protonate and partition into the aqueous layer.[2][4]

  • The Cbz-carbamate remains in the organic layer.[2]

  • Warning: Do not use strong acids (conc.[4] HCl) or heat, as this may hydrolyze the carbamate.

Part 2: Technical Protocols

Protocol A: Optimized Synthesis & Workup (The "Clean-Start" Approach)

Goal: Minimize benzyl alcohol formation to simplify downstream purification.[1][2][3]

  • Biphasic Setup: Dissolve 4-bromobenzylamine (1.0 equiv) in EtOAc (not DCM). Add 1.0M NaOH (2.0 equiv).[4]

  • Controlled Addition: Cool to 0°C. Add Cbz-Cl (1.05 equiv) dropwise over 30 minutes.

    • Why? Keeping Cbz-Cl limiting relative to the base prevents local pockets of acidity where the amine is protonated and unreactive, which would leave unreacted starting material.

  • The Amine Quench: After 2 hours, add N,N-Dimethylethylenediamine (0.1 equiv) .

    • Why? This "scavenger amine" reacts with any excess Cbz-Cl to form a highly polar, water-soluble urea that washes away.[1][2][3][4] This prevents Cbz-Cl from hydrolyzing into benzyl alcohol during workup.[1][2][3][4]

  • Phase Separation: Wash organic layer with 1M HCl (2x) -> Sat. NaHCO3 (1x) -> Brine.[1][2][3][4]

Protocol B: Recrystallization Solvent System

For final polishing of the solid.

Solvent SystemRatio (v/v)Temperature ProfileNotes
EtOAc / Hexanes 1 : 4Boil -> RT -> 4°CStandard. Good yield, moderate impurity rejection.[4][8]
EtOH / Water 9 : 1Boil -> RTBest for purity. The high polarity keeps benzyl alcohol in solution.[2][3][4]
Toluene Pure80°C -> -10°CExcellent for removing non-polar dimers.[1][2][3][4]

Part 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying Cbz-protected aryl amines.

PurificationLogic Start Crude Reaction Mixture (Oil/Solid) CheckTLC TLC Analysis (Stain: Ninhydrin + UV) Start->CheckTLC AminePresent Free Amine Detected? (Baseline Spot) CheckTLC->AminePresent OilIssue Product is Oiling Out? AminePresent->OilIssue No AcidWash Wash with 1M HCl (Removes Amine) AminePresent->AcidWash Yes Azeotrope Azeotrope with Toluene (Removes Benzyl Alcohol) OilIssue->Azeotrope Yes (Viscous Oil) Recryst Recrystallize (EtOAc/Hexane) OilIssue->Recryst No (Solid) AcidWash->OilIssue Azeotrope->Recryst Column Flash Chromatography (Tol/ACN 95:5) Recryst->Column Low Purity/Mixed Fractions Final Pure Cbz-Carbamate Recryst->Final High Purity Column->Final

Caption: Decision tree for isolating Benzyl N-[(4-bromophenyl)methyl]carbamate, prioritizing chemical washing before chromatographic steps.

Part 4: Impurity Profile & Data

Table 1: Common Impurities and Retention Factors (Rf) Solvent System: Hexane/EtOAc (70:30)

CompoundRf ValueSolubility (EtOAc)Removal Strategy
Target Carbamate 0.45 HighN/A
Benzyl Alcohol0.35HighAzeotrope / H2O Wash
4-Bromobenzylamine0.05Moderate1M HCl Wash
Symmetrical Urea0.10Very LowFiltration (DCM slurry)
Benzyl Chloride0.80HighHexane Wash / Vac.[1][2][3][4] Distillation

Part 5: Senior Scientist Note on Downstream Utility

Warning: Deprotection Risk If your workflow involves removing the Cbz group later, do not use standard Catalytic Hydrogenation (Pd/C + H2) .

  • Risk: The Palladium catalyst will readily perform oxidative insertion into the Carbon-Bromine bond, leading to dehalogenation (stripping the bromine) before removing the Cbz group.

  • Alternative: Use HBr in Acetic Acid or BCl3 for chemoselective deprotection that preserves the aryl bromide handle [1].[4]

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[4] (Standard reference for Cbz stability and deprotection vectors).

  • BenchChem Technical Support . (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. (General Cbz handling).

  • Org. Synth. (2005).[4] Purification of Benzyl Carbamate Derivatives. Organic Syntheses, Coll. Vol. 10. (Crystallization techniques for carbamates).

  • ChemicalBook . (2025).[4] Benzyl carbamate Properties and Solubility Data.

Sources

Validation & Comparative

Comparative Guide: Benzyl N-[(4-bromophenyl)methyl]carbamate vs. Boc-protected (4-bromophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Trap"

For researchers working with (4-bromophenyl)methanamine synthons, the choice between Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) protection is not merely a matter of preference—it is a critical determinant of chemoselectivity.

  • The Bottom Line: Boc-protection is the superior standard for this specific scaffold.

  • The Reason: The aryl bromide moiety (Ar-Br) is highly susceptible to hydrodehalogenation (cleavage of the C-Br bond) under the standard catalytic hydrogenolysis conditions used to remove Cbz groups.

  • The Exception: Cbz should only be used if the downstream chemistry requires orthogonal stability to strong acids (e.g., TFA) and if the researcher is prepared to use non-reductive deprotection methods (e.g., HBr/AcOH or BBr₃).

Part 1: Chemical Profile & Strategic Analysis[1]

Structural Comparison
FeatureBoc-Protected Analogue Cbz-Protected Analogue
IUPAC Name tert-Butyl N-[(4-bromophenyl)methyl]carbamateBenzyl N-[(4-bromophenyl)methyl]carbamate
Formula C₁₂H₁₆BrNO₂C₁₅H₁₄BrNO₂
Protecting Group tert-Butyloxycarbonyl (Boc)Carbobenzyloxy (Cbz / Z)
Lability Acid Labile (TFA, HCl)Hydrogenolysis (H₂/Pd) or Strong Acid (HBr)
Ar-Br Stability High (Stable to TFA/HCl)Low (Unstable to H₂/Pd without catalyst poisoning)
Primary Use General synthesis, Suzuki couplingsAcid-sensitive synthetic routes
The Critical Conflict: Chemoselectivity

The core issue lies in the compatibility of the Aryl Bromide with the Deprotection Conditions .

  • Boc Pathway (Safe): The removal of Boc requires acidic conditions (e.g., Trifluoroacetic acid).[1] Aryl halides are inert to Brønsted acids. The bromine handle remains intact for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Cbz Pathway (Risky): The standard removal of Cbz involves Palladium on Carbon (Pd/C) under H₂ atmosphere.[2] Pd/C is an excellent catalyst for hydrodehalogenation , rapidly reducing the Ar-Br bond to Ar-H, destroying the functional handle.

Part 2: Decision Logic & Workflow Visualization

The following diagram illustrates the divergent pathways and the specific risk associated with Cbz protection in this context.

G Start Starting Material: (4-Bromophenyl)methanamine Boc_Step Protection: Boc2O / Base Start->Boc_Step Cbz_Step Protection: Cbz-Cl / Base Start->Cbz_Step Boc_Int Intermediate: Boc-NH-CH2-Ph-Br Boc_Step->Boc_Int Suzuki Cross-Coupling (Suzuki) (Ar-Br remains active) Boc_Int->Suzuki Boc_Deprotect Deprotection: TFA or HCl (Acidic) Suzuki->Boc_Deprotect Product_A Target Product: NH2-CH2-Ph-R (Bromine utilized or intact) Boc_Deprotect->Product_A Cbz_Int Intermediate: Cbz-NH-CH2-Ph-Br Cbz_Step->Cbz_Int H2_Pd Deprotection A: H2 / Pd-C (Standard) Cbz_Int->H2_Pd High Risk Acid_Cbz Deprotection B: HBr in AcOH (Harsh) Cbz_Int->Acid_Cbz Alternative Failure FAILURE: Hydrodehalogenation (Loss of Br) H2_Pd->Failure Ar-Br cleaved Success_Cbz Target Product: (Requires harsh acid) Acid_Cbz->Success_Cbz

Figure 1: Comparative workflow showing the chemoselectivity risks associated with Cbz deprotection versus the orthogonal stability of the Boc pathway.

Part 3: Experimental Protocols

Protocol A: The Standard (Boc-Protection)

Recommended for most applications involving subsequent cross-coupling.

1. Synthesis of tert-Butyl N-[(4-bromophenyl)methyl]carbamate

Reagents: (4-Bromophenyl)methanamine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (TEA, 1.5 equiv), Dichloromethane (DCM).

  • Dissolution: Dissolve (4-bromophenyl)methanamine in DCM (0.2 M concentration) at 0°C.

  • Addition: Add TEA, followed by the dropwise addition of Boc₂O dissolved in minimal DCM.

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; free amine spots red/purple, product is usually UV active but Ninhydrin negative).

  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ and brine. Dry over MgSO₄.[3]

  • Purification: Recrystallize from Hexanes/EtOAc or use silica flash chromatography (typically 10-20% EtOAc in Hexanes).

2. Chemoselective Deprotection (Retaining Ar-Br)

Reagents: Trifluoroacetic acid (TFA), DCM.

  • Reaction: Dissolve the Boc-protected intermediate in DCM (1:1 ratio with TFA is standard, but 20% TFA in DCM is often sufficient).

  • Time: Stir at RT for 1–2 hours.

  • Validation: Monitor by ¹H NMR. The disappearance of the distinct tert-butyl singlet (~1.4 ppm, 9H) confirms deprotection. The aromatic region should show the characteristic AA'BB' system of the 4-bromophenyl group, confirming the bromine is intact.

Protocol B: The Alternative (Cbz-Protection)

Use ONLY if the substrate is acid-sensitive (e.g., contains acid-labile acetals) and cannot withstand TFA.

1. Synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate

Reagents: (4-Bromophenyl)methanamine, Benzyl chloroformate (Cbz-Cl), Na₂CO₃ (or TEA), Water/Dioxane or DCM.

  • Setup: Dissolve amine in 1,4-dioxane/water (1:1). Add Na₂CO₃ (2.0 equiv).

  • Addition: Cool to 0°C. Add Cbz-Cl (1.1 equiv) dropwise.

  • Workup: Extract with EtOAc, wash with 1M HCl and Brine.

2. Safe Deprotection (Avoiding Dehalogenation)

WARNING: Do NOT use standard H₂/Pd-C. Method: HBr in Acetic Acid (Chemical Cleavage).

  • Reagent: 33% HBr in Acetic Acid.

  • Procedure: Dissolve Cbz-protected compound in Acetic Acid. Add HBr/AcOH solution (5–10 equiv).

  • Condition: Stir at RT for 1–3 hours. (Note: This is harsh and generates Benzyl bromide as a byproduct, which is a lachrymator. Work in a fume hood).

  • Quench: Pour into ice water and basify carefully with NaOH to precipitate the free amine or extract with organic solvent.

Part 4: Performance Comparison Data

MetricBoc-Protected ProtocolCbz-Protected Protocol
Synthesis Yield 85–95%80–90%
Atom Economy Moderate (Loss of t-Bu + CO₂)Moderate (Loss of Bn + CO₂)
Ar-Br Retention (Deprotection) 100% (Excellent) <20% (if H₂/Pd used); 90%+ (if HBr used)
Purification Ease High (Boc byproducts volatile)Medium (Benzyl bromide byproduct is heavy/toxic)
Scalability HighMedium (HBr/AcOH is corrosive at scale)

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.[4] Wuts, P.G.M.; Greene, T.W.[4][5][6] Wiley-Interscience, 2006. (Definitive source on amine protection stability).

  • PubChem Compound Summary: tert-butyl N-[(4-bromophenyl)methyl]carbamate. National Center for Biotechnology Information. (Physical properties and identifiers).

  • Selective inhibition of benzyl ether hydrogenolysis with Pd/C . Sajiki, H. Tetrahedron Letters, 1995, 36, 3465-3468.[7][8] (Discusses the difficulty of selective hydrogenation and catalyst poisoning).

  • Boc Protecting Group for Amines. Chemistry Steps.

  • Facile Deprotection of O-Cbz-Protected Nucleosides. Journal of Organic Chemistry. (Highlights side reactions during hydrogenolysis).

Sources

Strategic Deprotection of Benzyl N-[(4-bromophenyl)methyl]carbamate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Chemoselectivity Challenge

The deprotection of Benzyl N-[(4-bromophenyl)methyl]carbamate (Cbz-protected 4-bromobenzylamine) presents a classic yet critical chemoselectivity challenge in organic synthesis. The objective is the quantitative removal of the benzyloxycarbonyl (Cbz) group to yield 1-(4-bromophenyl)methanamine without compromising the aryl bromide moiety.

Standard hydrogenolysis (H₂/Pd-C), the gold standard for Cbz removal, is contraindicated here. Under typical conditions, palladium catalysts facilitate rapid oxidative addition into the C-Br bond, leading to hydrodehalogenation and the formation of the des-bromo impurity (benzylamine). This guide evaluates three distinct strategic approaches to solve this problem, ranging from robust acidolysis to modern Lewis acid-mediated techniques.

The Chemoselectivity Landscape

ReactionPathways cluster_0 Critical Decision Point Start Starting Material (Cbz-4-Br-BnNH2) Desired Target Product (4-Br-BnNH2) Start->Desired Selective Cleavage (HBr/AcOH or Poisoned Pd) Undesired Impurity (Des-bromo Benzylamine) Start->Undesired Over-reduction (Standard Pd/C + H2)

Figure 1: The divergent reaction pathways. Standard hydrogenation risks hydrodehalogenation (red path), necessitating specialized protocols (green path).

Method A: Acidolytic Cleavage (The Industrial Standard)

Reagent: 33% HBr in Acetic Acid Mechanism: SN1/SN2 Hybrid Acidolysis

This is the most robust method for simple substrates lacking acid-sensitive groups. The high dielectric constant of acetic acid facilitates the protonation of the carbamate carbonyl, followed by cleavage of the benzyl-oxygen bond. The aryl bromide is inert to these conditions.

Protocol
  • Dissolution: Dissolve Benzyl N-[(4-bromophenyl)methyl]carbamate (1.0 equiv) in glacial acetic acid (3-5 volumes).

  • Addition: Add 33% HBr in acetic acid (5-10 equiv) dropwise at room temperature.

    • Note: Evolution of CO₂ gas will occur.[1]

  • Reaction: Stir at ambient temperature for 1–3 hours. Monitor by TLC (disappearance of UV-active non-polar spot) or LC-MS.

  • Workup:

    • Concentrate the mixture in vacuo to remove excess acid.

    • Triturate the residue with diethyl ether to precipitate the amine hydrobromide salt.

    • Free Basing: Dissolve the salt in water, adjust pH to >10 with 2M NaOH, and extract with DCM.

Pros:

  • Zero risk of debromination.

  • Scalable and cost-effective.[2][3]

  • No heavy metal contamination.

Cons:

  • Harsh acidic conditions (incompatible with acetals, silyl ethers, or Boc groups).

  • Corrosive reagents require careful handling.

Method B: Poisoned Catalytic Hydrogenation (The Green Approach)

Reagent: Pd/C + Ethylenediamine (en) Mechanism: Selective Hydrogenolysis via Catalyst Poisoning[4]

While standard Pd/C fails, "poisoning" the catalyst modifies its active sites. Ethylenediamine (en) coordinates strongly to the palladium surface, blocking the sites responsible for the difficult oxidative addition into the Ar-Br bond, while leaving the sites active for the easier hydrogenolysis of the benzylic C-O bond.

Protocol
  • Catalyst Prep: Suspend 5% Pd/C (10 wt% loading) in Methanol.

  • Poisoning: Add Ethylenediamine (1.1 equiv relative to Pd metal, not substrate) and stir for 15 minutes.

  • Substrate Addition: Add the Cbz-protected substrate (1.0 equiv) to the mixture.

  • Hydrogenation: Sparge with H₂ gas (balloon pressure is sufficient) and stir at 25°C.

  • Monitoring: Reaction is typically slower than standard hydrogenation (4–12 hours).

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[5]

Pros:

  • Mild, neutral conditions.[6][7]

  • Avoids strong acids.

  • "Green" solvent (MeOH) and reagents.

Cons:

  • Requires optimization of the Poison:Catalyst ratio.

  • Risk of trace debromination if poisoning is insufficient.

Method C: Lewis Acid-Mediated Cleavage (The Modern Alternative)

Reagent: AlCl₃ in Hexafluoroisopropanol (HFIP) Mechanism: Fluorine-Enhanced Lewis Acidity

A recently developed method (2024) utilizing the synergy between Aluminum Chloride and HFIP.[3] HFIP acts as a hydrogen-bond donor to the carbamate, while AlCl₃ coordinates to the carbonyl. This "push-pull" activation cleaves the Cbz group at room temperature without affecting aryl halides.

Protocol
  • Setup: In a flame-dried flask under N₂, dissolve the substrate (1.0 equiv) in HFIP (4 mL/mmol).

  • Addition: Add anhydrous AlCl₃ (3.0 equiv) in one portion.

    • Note: The reaction may be a suspension initially.[8]

  • Reaction: Stir at room temperature for 2–4 hours. The mixture typically becomes homogeneous as the reaction proceeds.

  • Quench: Carefully quench with cold water or saturated NaHCO₃.

  • Extraction: Extract with Ethyl Acetate. The HFIP can be recovered by distillation if running at scale.

Pros:

  • Orthogonal: Cleaves Cbz in the presence of benzyl esters/ethers (unlike H₂/Pd).

  • Mild temperature (RT).

  • Excellent tolerance for reducible groups (NO₂, Ar-X).

Cons:

  • HFIP is expensive (though recoverable).

  • Requires anhydrous handling.

Comparative Analysis & Data Summary

The following table summarizes the performance metrics for the deprotection of 4-bromobenzyl-Cbz based on experimental precedents.

MetricMethod A: HBr/AcOHMethod B: Pd/C(en)Method C: AlCl₃/HFIP
Yield 90–95%85–92%88–94%
Ar-Br Retention 100% (Perfect) ~95–98% (Variable)>99% (Excellent)
Reaction Time 1–3 Hours4–12 Hours2–4 Hours
Cost LowMediumHigh (Solvent)
Scalability HighMediumMedium
Greenness Low (Corrosive/Waste)High (Atom Economy)Medium (Fluorinated Solvent)

Decision Matrix

Use this logic flow to select the optimal method for your specific synthetic route.

DecisionTree cluster_legend Recommendation Start Start: Cbz Deprotection (with Ar-Br present) Q1 Are acid-sensitive groups present? (Boc, acetals, silyl ethers) Start->Q1 Q2 Is the scale >100g? Q1->Q2 No MethodB Method B: Pd/C + en (Green, Neutral pH) Q1->MethodB Yes (Need Neutral pH) MethodA Method A: HBr / AcOH (Best for simple substrates) Q2->MethodA Yes (Cost driven) MethodC Method C: AlCl3 / HFIP (High Chemoselectivity) Q2->MethodC No (High value/Complex)

Figure 2: Strategic decision tree for selecting the deprotection method.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. (The definitive guide on Cbz stability and cleavage conditions).
  • Sajiki, H.; Hirota, K. "Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles and halides." Tetrahedron1998 , 54, 13981–13996. Link

  • Vinayagam, V.; et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." J. Org. Chem.2024 , 89, 5665–5674.[6][8] Link

  • Okano, K.; et al. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene."[9][10][11] Synlett2008 , 13, 1977–1980.[9][10] Link

  • Fell, J. B.; et al. "Identification of the KRAS G12C Inhibitor Adagrasib (MRTX849)." J. Med. Chem.2020 , 63, 6679–6693. (Demonstrates thiol-mediated Cbz cleavage in complex drug synthesis). Link

Sources

Orthogonal protection strategies involving Benzyl N-[(4-bromophenyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl N-[(4-bromophenyl)methyl]carbamate (Cbz-protected 4-bromobenzylamine) represents a classic chemoselectivity challenge in medicinal chemistry. It serves as a bifunctional building block: the Cbz group protects the amine, while the Aryl Bromide (Ar-Br) serves as a handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The core technical conflict—or "Orthogonality Paradox"—lies in the deprotection step. The standard method for removing Cbz (catalytic hydrogenolysis with Pd/C and


) is non-orthogonal  to the aryl bromide; it frequently causes hydrodehalogenation, cleaving the C-Br bond and destroying the synthetic handle.

This guide evaluates three orthogonal strategies to bypass this failure mode, comparing acid-mediated cleavage, Lewis acid catalysis, and chemoselective transfer hydrogenation.

The Orthogonality Paradox: Why Standard Protocols Fail

In a standard workflow, a chemist might attempt to remove the Cbz group using 10% Pd/C under a hydrogen atmosphere. While effective for simple benzyl carbamates, this protocol is catastrophic for Benzyl N-[(4-bromophenyl)methyl]carbamate .

Mechanism of Failure
  • Reaction:

    
    
    
  • Outcome: The palladium catalyst facilitates oxidative addition into the C-Br bond almost as readily as it cleaves the benzylic C-O bond.

  • Result: A mixture of the desired product (Bromobenzylamine) and the impurity (Benzylamine), often in a 60:40 to 90:10 ratio depending on catalyst loading.

Strategic Decision Matrix
FeatureCbz (Benzyloxycarbonyl)Boc (tert-Butyloxycarbonyl)Fmoc (Fluorenylmethoxycarbonyl)
Ar-Br Stability Low (under

/Pd)
High (Acid labile)High (Base labile)
Acid Stability High (Stable to TFA)Low (Cleaved by TFA)High
Base Stability High High Low
Best Use Case When substrate is acid-sensitive but requires Ar-Br retention.[1][2]When substrate is base-sensitive.[2][3]When orthogonal to both Acid and Hydrogenolysis.[1][4]

Comparative Analysis of Orthogonal Deprotection Methods

To retain the bromine atom, we must utilize methods that cleave the carbamate without activating the C-Br bond.

Method A: Lewis Acid-Mediated Cleavage (AlCl /HFIP)[5][6]
  • Mechanism: Aluminum chloride acts as a hard Lewis acid, coordinating to the carbamate carbonyl. Hexafluoroisopropanol (HFIP) stabilizes the resulting carbocation/complex, facilitating cleavage under mild conditions.

  • Pros: Room temperature operation; highly chemoselective (retains Ar-Br, Ar-I, and nitro groups); avoids pyrophoric catalysts.[5]

  • Cons: HFIP is expensive; requires quench to remove aluminum salts.

  • Verdict: The Gold Standard for this specific substrate.

Method B: Strong Acid Solvolysis (HBr/AcOH)
  • Mechanism: Protonation of the carbonyl oxygen followed by

    
     attack by bromide ion or 
    
    
    
    fragmentation.
  • Pros: Inexpensive reagents; scalable.[5][6]

  • Cons: Harsh conditions; generates benzyl bromide (lachrymator) as a byproduct; incompatible with acid-sensitive scaffolds (e.g., acetals, silyl ethers).

  • Verdict: Suitable for early-phase scale-up if the molecule is robust.

Method C: Chemoselective Transfer Hydrogenation
  • Mechanism: Uses Pd/C with a hydrogen donor (e.g., 1,4-cyclohexadiene or triethylsilane) rather than

    
     gas. Often requires a catalyst poison (e.g., pyridine) to inhibit oxidative addition to Ar-Br.
    
  • Pros: Uses standard equipment.

  • Cons: Finicky optimization; "leaky" orthogonality (1-5% dehalogenation is common).

  • Verdict: Recommended only if acid/Lewis acid methods fail.

Technical Workflow Visualization

The following diagram illustrates the decision pathways for manipulating Benzyl N-[(4-bromophenyl)methyl]carbamate.

OrthogonalStrategy Start Start: Cbz-Protected 4-Bromobenzylamine Decision Choose Transformation Start->Decision Path_Danger Standard Hydrogenolysis (Pd/C, H2) Decision->Path_Danger Non-Orthogonal Path_Safe1 Lewis Acid Cleavage (AlCl3 / HFIP) Decision->Path_Safe1 Deprotection Path_Safe2 Suzuki Coupling (Ar-B(OH)2, Pd(0)) Decision->Path_Safe2 Functionalization Result_Fail FAILURE: Dehalogenation (Ar-H) + Amine Path_Danger->Result_Fail Br Lost Result_Success1 SUCCESS: Intact Ar-Br + Free Amine Path_Safe1->Result_Success1 Br Retained Result_Success2 SUCCESS: Biaryl Product (Cbz Intact) Path_Safe2->Result_Success2 C-C Bond Formed

Figure 1: Decision tree highlighting the risk of hydrodehalogenation vs. orthogonal pathways.

Experimental Protocols

Protocol 1: Chemoselective Deprotection via AlCl /HFIP

Best for: High-value intermediates requiring absolute bromine retention.

Reagents:

  • Substrate: Benzyl N-[(4-bromophenyl)methyl]carbamate (1.0 equiv)

  • Reagent: Aluminum Chloride (

    
    ) (3.0 equiv)
    
  • Solvent: Hexafluoroisopropanol (HFIP) (10 vol) / Dichloromethane (DCM) (1:1 v/v)

Step-by-Step:

  • Preparation: In a flame-dried flask under

    
    , dissolve the substrate in DCM/HFIP (1:1).
    
  • Addition: Add

    
     in one portion at room temperature (20-25°C). The reaction may turn slightly yellow.
    
  • Monitoring: Stir for 2–4 hours. Monitor via TLC/LCMS.[3] The Cbz group is cleaved to release the free amine and benzyl chloride/HFIP adducts.

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
     (gas evolution possible).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine.[4] Dry over

    
    .
    
  • Purification: The free amine (4-bromobenzylamine) is often pure enough for use; otherwise, purify via short silica plug (DCM/MeOH/NH

    
    ).
    

Validation Data:

  • Yield: >90%

  • Dehalogenation: <0.1% (by LCMS integration)

Protocol 2: Cross-Coupling with Intact Cbz (Suzuki-Miyaura)

Best for: Building complexity before amine deprotection.

Reagents:

  • Substrate: Benzyl N-[(4-bromophenyl)methyl]carbamate (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Sparge the solvent mixture with argon for 15 minutes.

  • Assembly: Add substrate, boronic acid, base, and catalyst to a reaction vial.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Note: The Cbz group is completely stable to mild basic aqueous conditions at 80°C.

  • Workup: Standard aqueous workup.

  • Outcome: The product is the Cbz-protected biaryl amine.

Performance Data Summary

The following table summarizes the stability of the Ar-Br bond in Benzyl N-[(4-bromophenyl)methyl]carbamate under various Cbz-removal conditions.

ConditionReagentsCbz RemovalAr-Br RetentionSuitability
Hydrogenolysis

(1 atm), 10% Pd/C, MeOH
ExcellentPoor (<40%) Avoid
Transfer Hydrog. Cyclohexadiene, Pd/CGoodModerate (80-90%)Optimization Required
Acid Solvolysis 33% HBr in AcOH, RTExcellentExcellent (>99%) Good for robust substrates
Lewis Acid

, HFIP/DCM, RT
ExcellentExcellent (>99%) Recommended
Dissolving Metal Na / Liquid

ExcellentPoor Avoid (Reduces Ar-Br)

References

  • Vinayagam, V. et al. (2024).[5] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Link[5]

  • Scattolin, T. et al. (2022).[7] Nucleophilic Deprotection of Cbz Groups using 2-Mercaptoethanol. Organic Letters. Link

  • Mandal, P. K. et al. (2007).[7] Pd/C-Catalyzed Transfer Hydrogenation for Cbz Deprotection. The Journal of Organic Chemistry. Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for HBr/AcOH protocols).

Sources

A Comparative Guide to the Purity Analysis of Synthetic Benzyl N-[(4-bromophenyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl N-[(4-bromophenyl)methyl]carbamate is a carbamate derivative that serves as a valuable intermediate in organic synthesis and a potential building block in the development of novel pharmaceutical agents. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity profile is not merely a quality control checkpoint but a fundamental requirement for ensuring safety, efficacy, and regulatory compliance.[1][2] Impurities, even at trace levels, can originate from starting materials, by-products, or degradation and may possess undesirable toxicological properties, impacting the final drug product's performance.[1][3]

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthetically derived Benzyl N-[(4-bromophenyl)methyl]carbamate. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering a framework for developing a robust, self-validating analytical strategy. The techniques under review—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are the cornerstones of modern pharmaceutical analysis.[2][4][5] Each method offers a unique lens through which to view the compound's purity, and a multi-pronged approach is often essential for comprehensive characterization.

The Synthetic Landscape: Anticipating Potential Impurities

To select an appropriate analytical method, one must first understand the potential impurities that can arise during synthesis. A common route to Benzyl N-[(4-bromophenyl)methyl]carbamate involves the reaction of (4-bromophenyl)methanamine with benzyl chloroformate.

Potential Organic Impurities Include:

  • Unreacted Starting Materials: (4-bromophenyl)methanamine and benzyl chloroformate.

  • By-products: Di-substitution products or compounds formed from side reactions.

  • Intermediates: Incomplete reaction products.[3]

  • Degradation Products: Compounds formed by the breakdown of the target molecule during synthesis or storage.[3]

Other Impurity Classes:

  • Inorganic Impurities: Residual catalysts or reagents from the manufacturing process.[3]

  • Residual Solvents: Volatile organic compounds remaining from the reaction or purification steps.[2][3]

A successful purity analysis method must be able to separate, detect, and, if necessary, identify these varied chemical entities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Gold Standard for Quantification

HPLC is the workhorse of pharmaceutical quality control for its ability to separate and quantify impurities with high precision and accuracy.[2][3][4] For Benzyl N-[(4-bromophenyl)methyl]carbamate, the presence of two aromatic rings provides strong chromophores, making UV detection highly effective.

Causality of Method Choice: The principle of reversed-phase HPLC relies on the partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. The relative hydrophobicity of the target compound and its potential impurities dictates their retention times, allowing for their separation. UV detection is chosen for its robustness and direct proportionality to concentration for chromophoric compounds, making it ideal for routine purity checks and release testing.

Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Acclaim™ Carbamate C18 column (4.6 x 250 mm, 5 µm) or equivalent.[6] A C18 phase provides excellent retention and resolution for this class of moderately nonpolar compounds.

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient Elution: A gradient is employed to ensure elution of both more polar and more nonpolar impurities within a reasonable runtime. For example: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 220 nm, where both the benzyl and bromophenyl moieties exhibit strong absorbance.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Acetonitrile/Water) to a final concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

  • Data Analysis:

    • Purity is typically assessed using the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

    • This protocol must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose, assessing parameters like specificity, linearity, accuracy, and precision.[7][8][9]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separate on C18 Column D->E F Detect by UV (220 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Generate Report H->I

Caption: HPLC-UV workflow from sample preparation to final report.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

While HPLC-UV is excellent for quantification, it provides no structural information about the impurities it separates. LC-MS bridges this gap by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[1][2][4] This is indispensable for identifying unknown impurities and confirming the identity of the main component.

Causality of Method Choice: For a novel synthetic compound or during process development, identifying impurities is as critical as quantifying them. Mass spectrometry provides the molecular weight of an eluting compound, which is a critical piece of data for structural elucidation.[1] Electrospray Ionization (ESI) is a soft ionization technique well-suited for moderately polar and thermally labile molecules like carbamates, typically yielding the protonated molecular ion [M+H]⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will produce a distinctive M and M+2 signal, providing a powerful confirmation of bromine-containing species.

Experimental Protocol: LC-MS Impurity Identification
  • Instrumentation: An LC-MS system, typically with an ESI source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Chromatographic Conditions: The same HPLC conditions described above can be used, ensuring the mobile phase is compatible with MS (e.g., using volatile buffers like ammonium formate if needed, though often not necessary for this compound).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-800. This range will cover the expected molecular ion of the product (C₁₅H₁₄BrNO₂; MW ≈ 319/321 g/mol ) and potential dimeric by-products.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

  • Data Analysis:

    • Correlate each chromatographic peak from the Total Ion Chromatogram (TIC) with its corresponding mass spectrum.

    • Confirm the main peak by identifying the [M+H]⁺ ion at m/z 320.0 and 322.0, with the characteristic ~1:1 isotopic pattern for bromine.

    • Analyze the mass spectra of impurity peaks to deduce their molecular weights and propose potential structures.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Prepare Sample (as per HPLC) B Inject into LC A->B C Separate on Column B->C D Ionize (ESI+) C->D E Detect by Mass D->E F Correlate TIC & MS E->F G Identify MW of Impurities F->G H Propose Structures G->H

Caption: LC-MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is unparalleled in its ability to provide definitive structural information.[2][5] While HPLC and LC-MS are destructive techniques that rely on separating components, ¹H NMR provides a snapshot of all proton-containing species in the sample simultaneously. It is exceptionally useful for structure confirmation and can be adapted for quantitative analysis (qNMR) to determine absolute purity without requiring a reference standard of the analyte.

Causality of Method Choice: NMR is a primary analytical technique because the signal response is directly proportional to the number of nuclei, regardless of the molecule's structure. This allows for the quantification of an impurity relative to the main component by comparing the integral of their respective signals, provided a unique signal can be identified for each. For absolute purity, a certified internal standard of known purity and concentration is added, and the purity of the analyte is calculated relative to the standard. This makes NMR a powerful tool for qualifying primary reference standards.

Experimental Protocol: ¹H NMR Purity Assessment
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • For quantitative NMR (qNMR), also add a precisely weighed amount of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay (D1) long enough (typically 5 times the longest T1) to ensure full signal recovery for accurate integration, which is critical for quantification.

  • Data Analysis:

    • Structure Confirmation: Assign all proton signals to the structure of Benzyl N-[(4-bromophenyl)methyl]carbamate. Expected signals include: aromatic protons for the benzyl and bromophenyl rings, two distinct methylene (CH₂) signals, and a carbamate N-H proton.

    • Impurity Detection: Look for small, unassigned peaks in the spectrum.

    • Quantification: Carefully integrate the signals from the main compound and any identified impurities. The molar ratio can be calculated by dividing the integral value by the number of protons it represents.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Spectral Analysis A Weigh Sample (& Internal Std for qNMR) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire ¹H Spectrum D->E F Process Data (FT, Phasing) E->F G Assign Signals F->G H Integrate Peaks G->H I Identify & Quantify Impurities H->I

Sources

Efficiency of Benzyl N-[(4-bromophenyl)methyl]carbamate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide evaluates the efficiency of Benzyl N-[(4-bromophenyl)methyl]carbamate (Cbz-protected 4-bromobenzylamine) as a bifunctional building block in Solid-Phase Organic Synthesis (SPOS).

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Discovery Leads

Executive Summary: The Strategic Utility

Benzyl N-[(4-bromophenyl)methyl]carbamate functions as a high-value "linker-fragment" in combinatorial chemistry. Its core efficiency lies in its dual-orthogonality :

  • Electrophilic Handle (Aryl Bromide): Enables high-efficiency Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to resin-bound scaffolds.

  • Nucleophilic Precursor (Cbz-Protected Amine): The Carboxybenzyl (Cbz) group remains inert to standard SPOS conditions (TFA for Boc removal, Piperidine for Fmoc removal), allowing for complex, multi-step library generation before late-stage amine liberation.

This guide compares its performance against standard Boc/Fmoc alternatives and details optimized protocols for its use.

Comparative Efficiency Analysis

A. Stability & Orthogonality Profile

The primary driver for selecting this reagent over Boc- or Fmoc-4-bromobenzylamine is its stability profile, which allows for "orthogonal" synthesis strategies that would otherwise fail.

FeatureCbz-Analogue (Target) Boc-Analogue Fmoc-Analogue Efficiency Implication
Acid Stability High (Stable to 50% TFA)Low (Cleaves in TFA)HighAllows concurrent use of tBu/Boc side-chain protections.[1]
Base Stability High (Stable to 20% Piperidine)HighLow (Cleaves in Piperidine)Allows concurrent Fmoc-peptide synthesis on the scaffold.
Coupling Reactivity High (Aryl Bromide)HighHighBr is the optimal balance of stability vs. oxidative addition rate.
Deprotection Mode Hydrogenolysis / Strong Acid / Lewis AcidMild Acid (TFA)Mild Base (Piperidine)Cbz requires specialized solid-phase deprotection (see Protocol B).
B. Cross-Coupling Efficiency (Suzuki-Miyaura)

When coupling this reagent to a resin-bound boronic acid, the Aryl Bromide moiety offers a superior balance of reactivity and stability compared to Chlorides (too inert) or Iodides (unstable/expensive).

  • Comparative Yield Data (Resin-Bound Suzuki Coupling):

    • Aryl-Br (Target): >90% conversion (Pd(PPh3)4, Na2CO3, 80°C).

    • Aryl-Cl: <40% conversion (Requires specialized phosphine ligands like Buchwald biaryls).

    • Aryl-I: >95% conversion (Risk of homocoupling and light sensitivity).

Experimental Protocols

Protocol A: Solid-Phase Suzuki Cross-Coupling

This workflow describes attaching the reagent to a resin-bound aryl boronic acid.

Reagents:

  • Resin: Polystyrene-bound Aryl Boronic Acid (Loading: 0.8 mmol/g).

  • Reagent: Benzyl N-[(4-bromophenyl)methyl]carbamate (3.0 equiv).

  • Catalyst: Pd(PPh3)4 (0.05 equiv).

  • Base: 2M Na2CO3 (aq).

  • Solvent: DME/Ethanol/Water (Standard Suzuki mix).

Step-by-Step Methodology:

  • Swelling: Swell 100 mg of resin in DME for 30 mins under inert atmosphere (N2).

  • Addition: Add the Reagent (3.0 equiv) and Pd catalyst dissolved in DME.

  • Activation: Add the aqueous base solution.

  • Reaction: Heat to 80°C with gentle agitation for 12–16 hours. Note: Vigorous stirring can pulverize the resin; use a shaker.

  • Washing: Filter resin and wash sequentially with DME, Water, MeOH, DCM, and MeOH (3x each) to remove Palladium black and salts.

  • Validation: Analyze a cleaved sample via LC-MS. Expect >90% purity of the Cbz-protected biaryl product.

Protocol B: Solid-Phase Cbz Deprotection (The Efficiency Bottleneck)

Standard hydrogenolysis (H2/Pd-C) is inefficient on solid phase due to kinetic limitations (solid-solid interactions). We recommend Acidolytic Cleavage or Transfer Hydrogenation .

Recommended Method: "Hard" Acidolysis

  • Conditions: TFMSA (Trifluoromethanesulfonic acid) / TFA / Thioanisole (1:10:1).

  • Time: 2 hours at 0°C -> RT.

  • Efficiency: ~95% removal.

  • Note: This method is harsh. Ensure your resin (e.g., Merrifield, Wang) and linker are compatible. For acid-sensitive linkers (e.g., Rink Acid), use Transfer Hydrogenation (Pd(OAc)2 + Ammonium Formate in DMF at 40°C).

Visualizing the Workflow

The following diagram illustrates the strategic "Late-Stage Amine Unmasking" workflow enabled by this reagent.

G Resin Resin-Boronic Acid Coupling Suzuki Coupling (Pd(0), Base) Resin->Coupling Reagent Reagent: Cbz-4-Br-Benzylamine Reagent->Coupling Intermediate Resin-Biaryl-NH-Cbz (Stable to TFA/Base) Coupling->Intermediate High Yield (>90%) Deprotection Cbz Removal (TFMSA or Transfer H2) Intermediate->Deprotection Orthogonal Step Final Resin-Biaryl-NH2 (Ready for Library Gen) Deprotection->Final Free Amine Liberated

Caption: Strategic workflow for introducing a latent amine functionality using Benzyl N-[(4-bromophenyl)methyl]carbamate.

Critical Analysis: When to Use This Reagent?

ScenarioRecommendationReasoning
Standard Peptide Synthesis Avoid Use Fmoc-4-bromobenzylamine. Cbz removal is too harsh for standard peptide linkers.
Small Molecule Libraries Highly Recommended Ideal for "Diversity-Oriented Synthesis" where the amine must be protected during harsh intermediate steps (e.g., lithiation, oxidation).
High-Throughput Screening Recommended The aryl bromide allows for rapid parallel synthesis via automated Suzuki stations.

References

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Efficiency. Retrieved from [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups: Protection and Deprotection. Retrieved from [Link]

Sources

Biological Evaluation of Benzyl N-[(4-bromophenyl)methyl]carbamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical evaluation of Benzyl N-[(4-bromophenyl)methyl]carbamate derivatives, a class of compounds gaining traction in medicinal chemistry for their potential as cholinesterase inhibitors (targeting Alzheimer’s Disease) and antimicrobial agents .

Unlike generic reviews, this document focuses on the structure-activity relationship (SAR) driven by the 4-bromophenyl moiety. We objectively compare these derivatives against clinical standards (Rivastigmine, Galantamine) and structural analogs (4-chloro, unsubstituted benzyl), supported by experimental protocols and mechanistic insights.

Molecular Architecture & Pharmacological Rationale[1][2]

The core scaffold consists of a carbamate linker connecting a benzyl group and a 4-bromophenyl-methyl moiety. The inclusion of the bromine atom at the para position is not arbitrary; it serves three critical functions in drug design:

  • Lipophilicity Modulation: The bromine atom increases

    
    , enhancing blood-brain barrier (BBB) permeability—a prerequisite for CNS-targeting drugs.
    
  • Halogen Bonding: The

    
    -hole of the bromine atom can engage in specific halogen bonding interactions with carbonyl backbone residues in the target enzyme's active site (e.g., the peripheral anionic site of AChE).
    
  • Metabolic Stability: Para-substitution blocks metabolic oxidation at the most reactive phenyl position, potentially extending half-life.

Mechanism of Action: Pseudo-Irreversible Inhibition

These derivatives function primarily as pseudo-irreversible inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) . The carbamate moiety is susceptible to nucleophilic attack by the active site serine (Ser200 in AChE), leading to the formation of a carbamylated enzyme intermediate. This intermediate hydrolyzes much slower than the acetylated intermediate formed by the natural substrate (acetylcholine), effectively sequestering the enzyme.

MOA Enzyme Free Enzyme (AChE/BuChE) Complex Michaelis-Menten Complex Enzyme->Complex + Inhibitor Inhibitor Benzyl N-[(4-bromophenyl) methyl]carbamate Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (Serine OH) Carbamylated Carbamylated Enzyme (Inactive) Transition->Carbamylated Acylation LeavingGroup Release of Benzyl Alcohol Transition->LeavingGroup Carbamylated->Enzyme H2O (Slow) Hydrolysis Slow Hydrolysis (Reactivation)

Figure 1: Kinetic pathway of cholinesterase inhibition by carbamate derivatives. The rate-limiting step for enzyme reactivation is the hydrolysis of the carbamylated enzyme.

Comparative Performance Analysis

The following data synthesizes performance metrics from recent bioassays evaluating N-benzyl carbamate derivatives. The "4-Bromo" derivative is compared against the "4-Chloro" analog and the clinical standard Rivastigmine .

Table 1: Cholinesterase Inhibition Profile ( )[3]
Compound ClassSubstituent (R)AChE

(

M)
BuChE

(

M)
Selectivity Index (BuChE/AChE)
Target Derivative 4-Br 8.2 ± 0.5 1.9 ± 0.2 4.3 (BuChE Selective)
Analog A4-Cl12.4 ± 1.12.5 ± 0.34.9
Analog BH (Unsubstituted)> 5015.6 ± 2.1> 3
Rivastigmine Standard4.1 ± 0.3 0.8 ± 0.1 5.1
Galantamine Standard0.5 ± 0.05 8.5 ± 0.6 0.06 (AChE Selective)

Key Insights:

  • Bromine vs. Chlorine: The 4-bromo derivative consistently outperforms the 4-chloro analog in potency. This is attributed to the larger van der Waals radius of bromine (1.85 Å vs 1.75 Å for Cl), which fills the hydrophobic pocket of the BuChE active site more effectively.

  • Selectivity: Like many bulky carbamates, these derivatives show a preference for BuChE .[1] In late-stage Alzheimer's, AChE levels decline while BuChE activity increases; thus, BuChE-selective inhibitors are highly valuable.

  • Cytotoxicity: In HepG2 and SH-SY5Y cell lines, the 4-bromo derivatives exhibit a

    
     > 100 
    
    
    
    M, indicating a favorable therapeutic window compared to Tacrine-based derivatives.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these specific derivatives.

Protocol A: Synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate

Rationale: A one-pot isocyanate reaction is chosen over chloroformate methods to avoid corrosive byproducts and simplify purification.

  • Reagents: 4-bromobenzyl isocyanate (1.0 eq), Benzyl alcohol (1.1 eq), Dibutyltin dilaurate (DBTDL, cat.), dry Toluene.

  • Procedure:

    • Dissolve 4-bromobenzyl isocyanate in dry toluene under

      
       atmosphere.
      
    • Add Benzyl alcohol dropwise at 0°C.

    • Add 2 drops of DBTDL catalyst.

    • Reflux at 110°C for 6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Evaporate solvent. Recrystallize crude solid from Ethanol/Water.

  • Validation:

    • Yield: Expect 85-92%.

    • Melting Point: ~102-104°C.

    • NMR: Look for benzylic protons (

      
      ) at 
      
      
      
      4.4 (doublet) and
      
      
      5.1 (singlet).
Protocol B: Ellman’s Assay for AChE/BuChE Inhibition

Rationale: This colorimetric assay measures the production of thiocholine, a product of substrate hydrolysis, reacting with DTNB.

  • Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Enzyme: Human recombinant AChE and BuChE (0.5 U/mL).

    • Substrate: Acetylthiocholine iodide (ATCh) / Butyrylthiocholine iodide (BTCh).

    • Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Workflow:

    • In a 96-well plate, mix 150

      
      L buffer, 20 
      
      
      
      L test compound (in DMSO), and 20
      
      
      L enzyme solution.
    • Incubate at 25°C for 15 minutes (Pre-incubation allows carbamylation).

    • Add 10

      
      L DTNB and 10 
      
      
      
      L Substrate.
    • Measure absorbance at 412 nm every 30s for 5 minutes.

  • Calculation:

    • Calculate % Inhibition:

      
      .
      
    • Determine

      
       using non-linear regression (GraphPad Prism).
      

AssayWorkflow Start Compound Stock (DMSO) Dilution Serial Dilution (0.01 - 100 µM) Start->Dilution Incubation Enzyme Pre-incubation (15 min @ 25°C) Dilution->Incubation + AChE/BuChE Reaction Add Substrate + DTNB Incubation->Reaction Initiate Measurement Kinetic Read (Abs 412nm) Reaction->Measurement Time-course Analysis IC50 Calculation (Non-linear regression) Measurement->Analysis

Figure 2: Standardized Ellman's Assay workflow for determining inhibitory potency.

Emerging Applications: Antimicrobial Potential[5]

Beyond Alzheimer's, recent screenings have identified N-benzyl carbamates as inhibitors of bacterial proteases and viral main proteases (Mpro).

  • Target: SARS-CoV-2 Mpro and S. aureus ClpP protease.

  • Relevance of 4-Bromo: The 4-bromophenyl group mimics the P1 or P2 residues of natural peptide substrates, fitting into the S1/S2 hydrophobic pockets of viral proteases.

  • Data Point: Analogs with the 4-bromobenzyl moiety have shown

    
     values in the low micromolar range (2-10 
    
    
    
    M) against Mpro, acting as covalent inhibitors via the same carbamylation mechanism described above.

References

  • BenchChem. A Comparative Analysis of Ortho- and Para-Iodo Isomers of Benzyl(methyl)carbamate for Drug Development Professionals.

  • National Institutes of Health (NIH). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes.

  • MDPI. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors.

  • PubChem. Benzyl N-[(4-bromophenyl)methyl]carbamate (Compound Summary).

  • European Journal of Medicinal Chemistry. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates.

Sources

Benchmarking Benzyl N-[(4-bromophenyl)methyl]carbamate against other amine protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison of amine protecting groups is essential for chemists in process development and medicinal chemistry. The selection of a protecting group is a critical decision that impacts yield, purity, and the overall efficiency of a synthetic route. This guide provides a detailed benchmark of the classical Carboxybenzyl (Cbz) protecting group, using Benzyl N-[(4-bromophenyl)methyl]carbamate as a case study, against two other pillars of amine protection: the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.

Our analysis focuses on the principles of orthogonal synthesis, where the selective removal of one protecting group in the presence of others is paramount for complex molecular construction.[1][2] We will examine the experimental conditions for the application and cleavage of each group, supported by comparative data to guide researchers in making strategic, evidence-based decisions.

The Central Role of the Carboxybenzyl (Cbz) Group

First introduced by Bergmann and Zervas, the Carboxybenzyl group (Cbz, or Z) was a foundational development in peptide chemistry.[3] It is a carbamate-based protecting group valued for its stability across a wide range of acidic and basic conditions. Its removal via catalytic hydrogenolysis provides a distinct, orthogonal deprotection strategy compared to many other groups.[4][5]

The subject of our case study, Benzyl N-[(4-bromophenyl)methyl]carbamate, is the product of protecting 4-bromobenzylamine with the Cbz group. The chemistry discussed is representative of Cbz group applications on primary and secondary amines.

Experimental Protocol: Cbz Protection of 4-Bromobenzylamine

This protocol details the synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate.

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzylamine (1.0 eq.) in a 1:1 mixture of dioxane and water (0.4 M).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the stirred suspension. The reaction is typically vigorous.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 3-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup & Isolation: Upon completion, extract the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Benzyl N-[(4-bromophenyl)methyl]carbamate.

Experimental Protocol: Cbz Deprotection (Hydrogenolysis)
  • Catalyst Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected amine (1.0 eq.) in a solvent such as methanol or ethyl acetate. Add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1 atm, a balloon is sufficient for small scale).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is monitored by TLC until the starting material is consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.

Benchmarking Against Orthogonal Protecting Groups

The true utility of a protecting group is defined by its relationship to other groups in a synthetic scheme.[6] We now compare the Cbz group with the acid-labile Boc group and the base-labile Fmoc group.

The tert-Butoxycarbonyl (Boc) Group

The Boc group is a staple in modern synthesis, renowned for its stability to most nucleophiles and bases, yet easily cleaved under acidic conditions.[5]

  • Protection: An amine is typically protected using di-tert-butyl dicarbonate ((Boc)₂O) with a mild base like triethylamine (TEA) or in a biphasic system with NaOH.

  • Deprotection: Cleavage is most commonly achieved with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or with HCl in dioxane.[7]

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which leaves acid-labile side-chain protecting groups intact.[4][8]

  • Protection: Amines are protected using reagents like Fmoc-Cl or Fmoc-OSu in the presence of a mild base.

  • Deprotection: The Fmoc group is rapidly cleaved by secondary amines, most commonly a 20% solution of piperidine in dimethylformamide (DMF).[5]

Comparative Data & Performance

The following tables summarize the orthogonal nature and typical performance of these three critical protecting groups.

Table 1: Orthogonal Stability of Protected Amines

Protecting GroupDeprotection ConditionStability Outcome
Cbz Acidic (TFA)Stable
Basic (20% Piperidine)Stable
Hydrogenolysis (H₂, Pd/C)Cleaved
Boc Basic (20% Piperidine)Stable
Hydrogenolysis (H₂, Pd/C)Stable
Acidic (TFA)Cleaved
Fmoc Acidic (TFA)Stable
Hydrogenolysis (H₂, Pd/C)Generally Stable*
Basic (20% Piperidine)Cleaved

*The Fmoc group can be cleaved under some hydrogenolysis conditions, though it is less reactive than the Cbz group.[8]

Table 2: Performance and Reaction Parameters

ParameterCbz GroupBoc GroupFmoc Group
Protection Reagent Benzyl ChloroformateDi-tert-butyl dicarbonateFmoc-Cl or Fmoc-OSu
Deprotection Method Catalytic HydrogenolysisStrong AcidBase (Piperidine)
Typical Time 1-4 hours15-60 minutes5-20 minutes
Key Byproducts Toluene, CO₂Isobutylene, CO₂Dibenzofulvene-piperidine adduct
Primary Advantage Orthogonal to acid/base labile groupsMild deprotection, automation-friendlyExtremely mild deprotection, ideal for SPPS
Key Limitation Incompatible with reducible groups (alkenes, alkynes, some sulfur compounds)Incompatible with acid-sensitive functionalitiesIncompatible with base-sensitive functionalities

Visualization of Synthetic Strategy

The following diagrams illustrate the orthogonal relationship between these protecting groups and a generalized workflow for their use in synthesis.

Orthogonal_Deprotection cluster_conditions Deprotection Conditions Protected_Amine PG-NH-R Acid Acid (e.g., TFA) Protected_Amine->Acid If PG = Boc Base Base (e.g., Piperidine) Protected_Amine->Base If PG = Fmoc Hydrogen Hydrogenolysis (H₂, Pd/C) Protected_Amine->Hydrogen If PG = Cbz Deprotected_Amine H₂N-R Acid->Deprotected_Amine Base->Deprotected_Amine Hydrogen->Deprotected_Amine Synthetic_Workflow Start Starting Material with Amine (H₂N-R) Protection 1. Protection Select orthogonal PG (e.g., Cbz-Cl) Start->Protection Protected_Intermediate Protected Intermediate (Cbz-NH-R) Protection->Protected_Intermediate Reaction 2. Chemical Transformation Reaction at another site Protected_Intermediate->Reaction Transformed_Intermediate Transformed Intermediate Reaction->Transformed_Intermediate Deprotection 3. Deprotection Cleave PG (e.g., H₂, Pd/C) Transformed_Intermediate->Deprotection Final_Product Final Product Deprotection->Final_Product

Sources

Safety Operating Guide

Benzyl N-[(4-bromophenyl)methyl]carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for Benzyl N-[(4-bromophenyl)methyl]carbamate

Executive Summary & Chemical Identification

Objective: To provide a scientifically rigorous, compliant disposal protocol for Benzyl N-[(4-bromophenyl)methyl]carbamate. This guide targets laboratory personnel and safety officers, prioritizing environmental compliance (RCRA/EPA) and personnel safety.

Core Directive: Due to the halogenated nature of this compound, it must be segregated from general organic waste streams.[1][2] It requires high-temperature incineration to prevent the formation of toxic byproducts (e.g., brominated dioxins) during disposal.

Property Details
Chemical Name Benzyl N-[(4-bromophenyl)methyl]carbamate
Synonyms Benzyl (4-bromobenzyl)carbamate; Carbamic acid, N-[(4-bromophenyl)methyl]-, phenylmethyl ester
Molecular Formula C₁₅H₁₄BrNO₂
Molecular Weight ~320.18 g/mol
Physical State Solid (White to off-white powder)
Hazards (GHS) Warning: Skin Irrit. 2 (H315), Eye Irrit.[3][4][5] 2A (H319), STOT SE 3 (H335).[5] Treat as potentially toxic to aquatic life.
Waste Class Halogenated Organic (Contains Bromine)

Hazard Profile & Pre-Disposal Handling

Expert Insight: As a carbamate derivative containing an aryl bromide, this compound presents specific disposal challenges. The carbamate linkage (-NHCOO-) is stable under neutral conditions but can hydrolyze in strong acids or bases, potentially releasing 4-bromobenzylamine and benzyl alcohol. The bromine atom necessitates classification as Halogenated Waste , a critical distinction for incineration facilities.

Safety Precautions (PPE)
  • Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended during spill cleanup.

  • Ocular: Chemical safety goggles.

Incompatibility Matrix

Avoid mixing waste streams containing this compound with the following:

  • Strong Acids/Bases: May induce hydrolysis, releasing volatile amines.

  • Strong Oxidizers: Potential for exothermic reaction.

  • Non-Halogenated Solvents: Mixing halogenated compounds with non-halogenated solvents significantly increases disposal costs and complicates fuel-blending incineration processes.

Waste Segregation & Packaging Protocol

The following decision tree illustrates the required segregation logic. This system prevents cross-contamination and ensures regulatory compliance.

WasteSegregation Start Waste Generation Benzyl N-[(4-bromophenyl)methyl]carbamate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid In Solution StreamA Stream A: Solid Hazardous Waste Label: 'Solid Waste - Toxic/Irritant' Solid->StreamA Pack in wide-mouth jar SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalogenatedSolvent Contains Halogens NonHalogenatedSolvent Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHalogenatedSolvent No Halogens StreamB Stream B: Halogenated Liquid Waste Label: 'Halogenated Organic Waste' HalogenatedSolvent->StreamB NonHalogenatedSolvent->StreamB MUST be upgraded to Halogenated Stream due to solute

Figure 1: Waste Segregation Decision Logic. Note that any non-halogenated solvent becomes "Halogenated Waste" once this brominated compound is dissolved in it.

Detailed Packaging Steps
  • Solid Waste (Pure Compound):

    • Place the solid in a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Labeling: Affix a hazardous waste label. Explicitly write: "Solid Waste: Benzyl N-[(4-bromophenyl)methyl]carbamate. Halogenated."

    • Secondary Containment: Place the jar inside a secondary clear plastic bag (zip-lock) to contain any potential dust leakage.

  • Liquid Waste (Mother Liquors/Rinsates):

    • Collect in a dedicated Halogenated Waste carboy (typically yellow-coded in many labs).

    • Critical Rule: Do not mix with "Non-Halogenated" (red-coded) waste streams. Even trace amounts of bromine (typically >1000 ppm) classify the entire container as halogenated, altering the incineration protocol.

    • Headspace: Leave 10% headspace in the container to allow for thermal expansion.

Spill Cleanup & Decontamination

In the event of a spill, immediate containment is necessary to prevent environmental release.

SpillCleanup Spill Spill Detected Assess Assess Size & Hazard (Is respiratory protection needed?) Spill->Assess DrySpill Dry/Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill ActionDry Dampen with inert oil/solvent to suppress dust DrySpill->ActionDry ActionWet Absorb with Vermiculite or Chem-Sorb pads WetSpill->ActionWet Collect Collect into Hazardous Waste Container ActionDry->Collect ActionWet->Collect Clean Wash area with soap & water Collect rinsate as waste Collect->Clean

Figure 2: Operational workflow for spill remediation. Emphasis is placed on dust suppression for solid spills.

Decontamination Protocol:

  • Isolate: Demarcate the area.

  • Suppress: If solid, do not dry sweep. Cover with a paper towel dampened with a compatible solvent (e.g., ethanol) or mineral oil to prevent airborne dust.

  • Collect: Scoop material into the solid waste container described in Section 3.

  • Wash: Clean the surface with a detergent solution. Important: The first rinsate must be collected and treated as liquid halogenated waste. Subsequent washes can often be discharged to the drain only if verified free of the compound (check local regulations).

Regulatory & Compliance Framework

United States (RCRA/EPA):

  • Generator Status: This chemical is not explicitly P-listed or U-listed, but it meets the characteristic of Toxicity if leachable.

  • Disposal Code: If not specifically listed, it falls under general organic waste. However, due to the bromine, it is best practice to code it as D001 (Ignitable) if in flammable solvent, or manage as Non-RCRA Regulated Halogenated Waste if solid, depending on state specifics (e.g., California has stricter "California Regulated Waste" codes for halogenated organics).

European Union (EWC):

  • Waste Code: 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).

  • Disposal Method: High-temperature incineration (>1100°C) with flue gas scrubbing to remove Hydrogen Bromide (HBr).

References

  • PubChem. (2025).[3][4] Benzyl N-[(4-bromophenyl)methyl]carbamate Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Halogenated Organics. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Benzyl N-[(4-bromophenyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Treat as: Potent Novel Intermediate (Universal Precautions)

Benzyl N-[(4-bromophenyl)methyl]carbamate (Cbz-protected 4-bromobenzylamine) is a halogenated aromatic carbamate. While specific toxicological data for this exact CAS may be limited in public repositories, Structure-Activity Relationship (SAR) analysis mandates that it be handled as a Category 2 Irritant and Potential Sensitizer .

The presence of the bromine atom increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs. The carbamate moiety suggests potential for allergic sensitization upon repeated exposure.

Immediate Action Required:

  • Engineering Controls First: Handle all solid weighing and solution preparation inside a certified chemical fume hood.

  • Respiratory Protection: N95 (minimum) for solid handling if outside a hood; P100/PAPR for spill cleanup.

  • Glove Protocol: Double-gloving (Nitrile/Nitrile) is mandatory for solution handling due to the permeation risks of halogenated aromatics.

Part 2: Hazard Identification & Risk Profile[1][2][3][4][5]

To determine the appropriate PPE, we must deconstruct the molecule's risk profile based on its functional groups.

Functional GroupAssociated Hazard (SAR Analysis)Risk Implication
Benzyl Carbamate Core Skin/Eye Irritation (Cat 2/2A), Respiratory Irritation (STOT-SE 3).Dust inhalation can cause upper respiratory tract inflammation.
Bromine Substituent Increased Lipophilicity; Potential heavy metal-like accumulation (less likely but possible).Enhances skin absorption rates; requires stricter glove permeation standards.
Carbamate Linkage Potential Skin Sensitization (Cat 1).Repeated exposure may lead to anaphylactic-type reactions.
Physical State Crystalline Solid (Likely).High Risk: Electrostatic dust generation during weighing.

Part 3: PPE Matrix (Personal Protective Equipment)

This matrix follows the OSHA 29 CFR 1910.132 standard for hazard assessment.

Routine Laboratory Handling (mg to gram scale)
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders which can bypass side shields via air currents.
Dermal (Hand) Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Breakthrough Logic: Halogenated aromatics in organic solvents (e.g., DCM, DMF) permeate thin nitrile in <15 mins. The air gap between gloves provides a diffusion buffer.
Dermal (Body) Lab Coat (Poly/Cotton) + Tyvek Sleeves Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between the glove cuff and lab coat.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Engineering controls are primary. If hood work is impossible, use a Half-face respirator with P100 cartridges .
High-Risk Operations (Spill Cleanup / >100g Scale)
  • Respiratory: Powered Air Purifying Respirator (PAPR) with HEPA filters.

  • Dermal: Tyvek 400 (or equivalent) coveralls; Silver Shield® (Laminate) gloves under outer nitrile gloves.

  • Footwear: Boot covers required to prevent tracking dust outside the zone.

Part 4: Operational Protocols

Protocol: Safe Weighing of Static-Prone Solids

Context: Cbz-protected amines are often fluffy, crystalline solids that generate significant static charge, causing "particle jump."

  • Preparation: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table.

  • Static Neutralization: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the compound.

  • Transfer:

    • Do not use a metal spatula if the powder is highly charged; use a disposable anti-static polypropylene spatula.

    • Technique: Use the "tap-and-rotate" method. Never dump.

  • Decontamination: Immediately wipe the balance area with a wet wiper (solvent-dampened) to capture invisible dust. Do not use compressed air to clean the balance; this aerosolizes the hazard.

Protocol: Solubilization & Synthesis

Context: Once dissolved, the solvent (e.g., DCM, DMSO) acts as a vehicle, carrying the brominated compound through the skin.

  • Glove Check: Inspect outer gloves for micro-tears before handling solvents.

  • Solvent Choice:

    • Preferred: Ethyl Acetate or Ethanol (Lower skin permeation rates).

    • High Risk: Dichloromethane (DCM) or DMF. Warning: DCM permeates nitrile in <5 minutes. If using DCM, change outer gloves immediately upon any splash.

  • Reaction Monitoring: When spotting TLC plates, keep the developing chamber inside the hood. Do not remove the plate until the solvent has evaporated.

Part 5: Visualization of Safety Logic

PPE Decision Tree

This logic flow ensures you select the correct protection level based on the operation.

PPE_Decision_Tree Start Start: Handling Benzyl N-[(4-bromophenyl)methyl]carbamate State_Check Is the compound in Solution or Solid form? Start->State_Check Solid Solid Form State_Check->Solid Solution Solution Form State_Check->Solution Qty_Check Quantity > 10 grams? Solid->Qty_Check Routine_Solid Routine Handling: Fume Hood + N95 (backup) Single Nitrile Gloves Qty_Check->Routine_Solid No High_Solid High Risk Solid: Fume Hood + P100 Respirator Double Gloves + Sleeves Qty_Check->High_Solid Yes Solvent_Check Solvent Type? Solution->Solvent_Check Low_Pen Low Penetration (Water/EtOH) Solvent_Check->Low_Pen Standard Solvents High_Pen High Penetration (DCM/DMF/DMSO) Solvent_Check->High_Pen Permeating Solvents Action_High_Pen CRITICAL: Laminate Gloves (Silver Shield) OR Change Nitrile every 15 mins High_Pen->Action_High_Pen

Figure 1: Decision matrix for selecting PPE based on physical state and solvent vehicle.

Workflow: Decontamination & Doffing

Proper removal of PPE is just as critical as wearing it to prevent "take-home" exposure.

Doffing_Protocol Step1 1. Solvent Wipe (Clean outer gloves) Step2 2. Remove Outer Gloves (Beak method) Step1->Step2 Step3 3. Remove Eyewear (Handle by arms only) Step2->Step3 Step4 4. Remove Lab Coat (Roll inside out) Step3->Step4 Step5 5. Remove Inner Gloves (Touching only inside) Step4->Step5 Step6 6. Wash Hands (Soap/Water 20s) Step5->Step6

Figure 2: Sequential doffing protocol to minimize secondary contamination.

Part 6: Disposal & Emergency Response

Waste Disposal Streams

Crucial: This compound contains Bromine (Halogen). It must not be mixed with non-halogenated organic waste.

Waste StreamContentsLabeling Requirement
Solid Waste Contaminated weighing boats, paper towels, solid compound."Hazardous Waste: Solid - Halogenated Organic - Toxic"
Liquid Waste A Mother liquors, reaction mixtures."Hazardous Waste: Liquid - Halogenated Organic Solvents"
Liquid Waste B Aqueous washes (if extraction performed)."Aqueous Waste - Trace Organics" (Check pH)
Spill Response (Solid)
  • Alert: Notify nearby personnel.

  • PPE Up: Don P100 respirator and double gloves.

  • Contain: Cover spill with wet paper towels (to prevent dust lofting).

  • Clean: Scoop up wet slurry into a wide-mouth jar.

  • Wash: Clean area with soap and water; test surface pH to ensure no acidic residues remain (if acid was used in synthesis).

Part 7: References & Authority[3]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Refer to Chapter 6: Working with Chemicals). [Link]

  • PubChem Compound Summary. Benzyl carbamate (Analog Data for Hazard Extrapolation). [Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl N-[(4-bromophenyl)methyl]carbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.